6,6-Dibromoindigo

Catalog No.
S597120
CAS No.
19201-53-7
M.F
C16H8Br2N2O2
M. Wt
420.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dibromoindigo

CAS Number

19201-53-7

Product Name

6,6-Dibromoindigo

IUPAC Name

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one

Molecular Formula

C16H8Br2N2O2

Molecular Weight

420.05 g/mol

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H

InChI Key

ZVAPIIDBWWULJN-BUHFOSPRSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br

Synonyms

6,6'-dibromoindigo, tyrian purple

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br

Isomeric SMILES

C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O

The exact mass of the compound 6,6-Dibromoindigo is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Paul Friedländer 6 6' dibromoindigo discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6,6'-Dibromoindigo

The table below summarizes the core chemical and physical properties of the compound:

Property Description
Chemical Name 6,6'-Dibromoindigo [1]
Other Names Tyrian Purple, Royal Purple, Imperial Purple [2]
CAS Number 19201-53-7 [1]
Molecular Formula C₁₆H₈Br₂N₂O₂ [1]
Molar Mass 420.060 g·mol⁻¹ [1]
Appearance Deep purple solid [1]
Key Identifier Paul Friedländer, 1909 [2]

Historical & Experimental Context

Friedländer's discovery process was as remarkable as the find itself.

  • Ancient Production: Tyrian purple was originally produced from the mucus secretions of sea snails in the Muricidae family, such as Murex brandaris [2]. The process was notoriously inefficient, requiring an estimated 12,000 snails to yield just 1.4 grams of pure dye [3].
  • Friedländer's Experiment: Friedländer conclusively identified the dye's structure by extracting it from these same snails on a laboratory scale, confirming 6,6'-dibromoindigo as the principal coloring matter [1] [2].

Modern Chemical Synthesis

While Friedländer determined the structure, 6,6'-dibromoindigo had actually been synthesized in the laboratory several years earlier, in 1903 [1]. However, developing a practical, efficient synthesis remained a challenge for over a century. A significant advance came in 2010 with a publication titled "A Simple, Safe and Efficient Synthesis of Tyrian Purple" [3].

The experimental workflow below outlines the key stages of a modern synthesis pathway, starting from 4-bromo-2-nitroaniline.

SynthesisPathway Start 4-Bromo-2-nitroaniline (3) Step1 Diazotization and Reaction with Formaldoxime Start->Step1 HBr, H₂O₂, EtOH Int1 4-Bromo-2-nitrobenzaldoxime (4) Step1->Int1 Crude Yield: 79% Step2 Cleavage of Oxime Int1->Step2 FeNH₄(SO₄)₂ Int2 4-Bromo-2-nitrobenzaldehyde (6) Step2->Int2 Yield: 62% Step3 Henry Reaction with Nitromethane Int2->Step3 CH₃NO₂, NaOCH₃ Int3 Sodium Nitrophenylethoxide Salt (7) Step3->Int3 Yield: 63% Step4 Reduction with Sodium Dithionite Int3->Step4 Na₂S₂O₄ End 6,6'-Dibromoindigo (1) Step4->End Overall Yield from (6): 10%

Synthesis workflow for 6,6'-dibromoindigo, illustrating the sequence of reactions and intermediates [3].

Detailed Methodology & Optimization

The synthesis involves a multi-step process with specific optimizations at each stage [3]:

  • Bromination of o-nitroaniline: The synthesis begins with the bromination of o-nitroaniline (2) to produce 4-bromo-2-nitroaniline (3). An optimized procedure using HBr and H₂O₂ in ethanol at 50°C yields up to 80% of practically pure product [3].
  • Synthesis of the Key Aldehyde Intermediate: Converting compound 3 to 4-bromo-2-nitrobenzaldehyde (6) is a two-step process.
    • Formation of Oxime (4): Diazotization of 3 followed by reaction with formaldoxime yields the crude benzaldoxime 4 in 79% yield. This step requires a finely divided suspension of the aniline hydrochloride for successful diazotization [3].
    • Cleavage to Aldehyde (6): Boiling the oxime with ferric ammonium sulfate provides the aldehyde 6 in 62% crude yield. Researchers found other methods like ozonolysis or hexamethylenetetramine-bromine gave inferior results (35% and 43% yield, respectively) [3].
  • Indigo Formation and Final Reduction: The final steps convert the aldehyde into the target molecule.
    • Henry Reaction: Reacting aldehyde 6 with nitromethane and sodium methoxide gives the sodium salt 7 in 63% yield. This intermediate is labile and can dehydrate to a nitrostyrene side-product [3].
    • Reduction and Dye Formation: Reduction of 7 with basic sodium dithionite directly provides 6,6'-dibromoindigo (1), albeit in a lower yield of 10% based on the starting aldehyde 6 [3].

Modern Significance & Applications

While no longer a major commercial dye, 6,6'-dibromoindigo remains a curiosity with emerging applications. Recent research has explored its semiconductor properties in thin films, suggesting potential use in wearable electronics, where it may offer performance advantages over unsubstituted indigo [1].

References

Comprehensive Technical Analysis of Ancient Shellfish Purple Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Significance

Tyrian purple, also known as royal purple or imperial purple, represents one of the most valuable colorants of the ancient Mediterranean world, with production spanning from approximately 1200 BCE to 1453 CE [1]. This prestigious dye was extracted from several species of marine snails in the Muricidae family and was renowned for its exceptional colorfastness and vibrant hues that intensified with exposure to sunlight and weathering rather than fading [2] [3]. The production and trade of this dye played a significant economic role in Phoenician, Greek, and Roman societies, with the Phoenicians particularly associated with its manufacture and distribution throughout the Mediterranean [3] [1].

The cultural and economic importance of Tyrian purple cannot be overstated. During the Roman period, the dye became increasingly restricted to the elite classes, with sumptuary laws eventually reserving its use exclusively for the imperial family by the 4th century CE [3] [1]. The value of Tyrian purple was extraordinary, with historical records indicating that during Diocletian's reign (301 CE), one pound of dye cost approximately 150,000 denarii, equivalent to roughly three pounds of gold [3]. This extraordinary value was directly linked to the enormous labor investment and vast quantities of raw materials required for production—modern experiments indicate that approximately 12,000 snails were needed to produce just 1.2 grams of pure dye, enough to color only the trim of a single garment [2] [3].

Table: Historical Timeline and Economic Value of Tyrian Purple

Period Cultural Context Economic Value Primary Production Centers
1200 BCE Phoenician development Unknown Tyre, Sidon [1]
800-300 BCE Greek adoption "Weight in silver" at Colophon [1] Eastern Mediterranean [4]
200 BCE-200 CE Roman expansion Extremely valuable Carthage, Rhodes, Kos [3]
301 CE Diocletian's Edict 150,000 denarii/lb (≈3 lbs gold) [3] Across Roman Empire [3]
4th-15th C CE Byzantine control Imperial monopoly [3] Constantinople [5]

Raw Material Acquisition and Species Specification

The production of Tyrian purple depended on several species of predatory sea snails within the Muricidae family, each contributing to slightly different color variations in the final dye [6] [1]. The three primary species utilized in the Mediterranean region were Hexaplex trunculus (formerly known as Murex trunculus), which produced a bluish-purple hue; Bolinus brandaris (formerly Murex brandaris), which yielded a reddish-purple shade; and Stramonita haemastoma, which created a redder tone [5] [6]. These species inhabit different depth ranges in the Mediterranean Sea and Atlantic coasts, with Hexaplex trunculus typically found at 10-20 meters depth, Bolinus brandaris at 10-150 meters, and Stramonita haemastoma in shallow waters of just a few meters [4].

Ancient fishing methods for these shellfish were sophisticated and varied. According to combined archaeological, written, and ethnographic evidence, the primary capture techniques included baited traps suspended from floats, diving to collect specimens from rocky substrates, and possibly the complementary use of small dip nets [4] [3]. The shellfish were often collected in large vats, and ancient sources recommend that the most favorable season for harvesting was after the rising of the Dog-star or before spring, as the snails' secretions had better consistency during these periods [1]. The different species could be identified by their distinctive shell morphologies: Hexaplex trunculus has a broadly conical shell about 4-10 cm long with seven angulated whorls and sometimes develops thickenings or spines, while Bolinus brandaris is characterized by its elongated spine [6].

Table: Primary Shellfish Species Used in Tyrian Purple Production

Species Traditional Name Color Produced Habitat Depth Shell Characteristics
Hexaplex trunculus Banded dye-murex Bluish-purple [6] 10-20 meters [4] Broadly conical, 4-10 cm, sometimes with spines [6]
Bolinus brandaris Spiny dye-murex Reddish-purple [5] 10-150 meters [4] Elongated with distinctive spines [1]
Stramonita haemastoma Rock-shell Red [5] Shallow (few meters) [4] Smaller, without prominent spines

Biochemical Foundations of Purple Dye

The chemistry of Tyrian purple centers on precursor compounds present in the hypobranchial glands of the muricid snails, which undergo a complex enzymatic and photochemical transformation to produce the final pigment [7] [1]. The live snails contain colorless precursors that are not themselves dyes but when exposed to air and sunlight undergo a dramatic color change through a series of steps: initially turning yellow, then green, turquoise, blue, and finally settling into a stable purple shade [5]. The primary chromatic compounds in the final dye are 6,6'-dibromoindigotin (the main component of Tyrian purple) and indigotin (the blue dye also found in indigo plants), with their relative proportions determining the exact hue of the final product [7] [6].

The molecular structure of 6,6'-dibromoindigotin features a bis-indole system with bromine atoms at the 6 and 6' positions, creating a conjugated π-system responsible for its intense color absorption [7]. This compound is classified as an organobromine compound, a class of molecules relatively rare in terrestrial animals but more common in marine organisms [1]. The unique photophysical properties of these molecules result in different absorption characteristics depending on their state and application: in solution, 6,6'-dibromoindigotin absorbs at 590 nm, but when applied as a dye to wool, the absorption shifts to 520 nm, explaining the color difference between the dissolved pigment and the final dyed textile [7]. The presence of both brominated and non-brominated indigo derivatives creates the complex color palette associated with Tyrian purple, which could be manipulated by experienced dyers through controlling the reduction and oxidation processes [1].

Production Process: From Shellfish to Dye

The manufacturing process for Tyrian purple was a multi-stage operation requiring precise technical knowledge and typically extending over ten or more days [5] [3]. Although the exact methods were closely guarded secrets in antiquity, historical accounts combined with modern experimental archaeology have reconstructed the likely procedure. According to Pliny the Elder's Natural History, the process began with extracting the hypobranchial gland (the vein containing the precursor compounds) from the snails, after which salt was added in proportions of approximately a sextarius (about 20 fluid ounces) to every hundred pounds of juice [1]. This mixture was then left to steep for three days to allow fermentation to begin, after which it was transferred to tin or lead vessels for controlled heating [1].

The heating process required careful temperature management described as "moderate heat" and continued for about ten days, during which the mixture was skimmed regularly to remove flesh residues that adhered to the veins [1]. Around the tenth day, the dyers would perform a quality control test by dipping a pre-cleaned fleece into the liquefied mixture—if the color satisfied requirements, the dye was ready for use [1]. The final color could be manipulated through various techniques, with the most prized being a blackish-hued purple resembling "clotted blood" rather than reddish tones [1]. Some evidence suggests that the highest quality fabrics known as "Dibapha" were created by double-dipping the cloth, possibly first in the dye from Hexaplex trunculus and then in that from Bolinus brandaris [3] [1].

G ShellfishCollection Shellfish Collection (Hexaplex trunculus, Bolinus brandaris, Stramonita haemastoma) Extraction Gland Extraction (Hypobranchial gland removed from snails) ShellfishCollection->Extraction Salting Salting and Steeping (Salt added, 3-day fermentation period) Extraction->Salting Heating Controlled Heating (Tin/lead vessels, moderate heat, 10 days) Salting->Heating Skimming Skimming (Remove flesh residues) Heating->Skimming Testing Quality Testing (Dip fleece to check color) Skimming->Testing Testing->Heating If color inadequate Dyeing Textile Dyeing (Immerse fibers, 5 hours soaking) Testing->Dyeing If color satisfactory FinalColor Color Development (Oxidation in air, light exposure) Dyeing->FinalColor

Ancient Tyrian purple production workflow

Experimental Protocols for Reconstruction

Modern Dye Extraction and Processing Protocol

Based on historical accounts and modern reconstruction attempts, the following protocol can be employed to extract purple dye from muricid snails:

  • Specimen Collection: Gather live muricid snails (Hexaplex trunculus, Bolinus brandaris, or Stramonita haemastoma) from their natural habitats in the Mediterranean or Atlantic coasts using baited traps, diving, or collecting from fishermen's bycatch [4] [5]. Ensure specimens are processed as fresh as possible, as the precursor compounds degrade over time [1].

  • Gland Extraction: Carefully break the shell at a specific point to access the hypobranchial gland without contaminating it with other tissues [2]. Alternatively, for a renewable approach, "milk" the snails by applying pressure to cause secretion of the colorless fluid without killing the animal [1]. Historical methods sometimes involved crushing smaller species whole rather than extracting individual glands [5].

  • Fermentation Process: Place the extracted glands or crushed snails in a container and add salt in proportions similar to those described by Pliny (approximately 20 fl. oz. per 100 lbs of material) [1]. Allow the mixture to ferment for 3 days at room temperature, protected from direct sunlight [5] [1].

  • Heat Processing: Transfer the fermented mixture to a heat-resistant vessel (historically tin or lead, but glass or stainless steel can be used for modern safety). Apply moderate heat (approximately 60-80°C) for up to 10 days, periodically skimming off flesh residues that rise to the surface [1].

  • Color Development and Testing: Expose the mixture to sunlight to observe the color transformation from colorless through yellow, green, blue, to final purple [5]. Test the dye by immersing pre-mordanted wool or linen fibers for approximately 5 hours, then card and re-immerse until the desired color intensity is achieved [1].

Analytical Characterization Methods

For scientific verification of Tyrian purple compounds, the following analytical protocols can be employed:

  • Sample Preparation for Chemical Analysis: Extract pigments from dyed textiles or raw dye using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents. For archaeological samples, minimally destructive methods such as surface scraping or micro-extraction should be employed [7].

  • Chromatographic Separation: Utilize Reverse Phase Liquid Chromatography (RPLC) with a C18 column and gradient elution with water-acetonitrile containing 0.1% formic acid. This allows separation of indigotin, 6,6'-dibromoindigotin, and other minor components [7] [8].

  • Mass Spectrometric Identification: Employ High-Resolution Tandem Mass Spectrometry (HRMS/MS) with electrospray ionization in positive mode. Key identification markers include: molecular ion for 6,6'-dibromoindigotin at m/z 420 [M+H]+, and for indigotin at m/z 263 [M+H]+ [8].

  • Spectrophotometric Analysis: Record UV-Vis absorption spectra in solution (300-800 nm range) to identify characteristic absorption maxima: approximately 590 nm for 6,6'-dibromoindigotin in solution, shifting to 520 nm when applied to wool [7].

Modern Research and Applications

Contemporary Scientific Studies

Recent investigations have expanded our understanding of Tyrian purple beyond its traditional role as a textile dye. Analytical studies of porphyrin derivatives in mollusk shells have revealed complex tetrapyrrole compounds that contribute to shell coloration in species such as Crassostrea gigas (the edible oyster) [8]. Using advanced techniques including reverse phase liquid chromatography combined with high resolution mass spectrometry (RPLC-Q-ToF-HRMS/MS), researchers have identified specific porphyrins such as uroporphyrin and turacin as constituents of shell pigmentation [8]. These findings provide insights into the haem pathway in mollusks and open possibilities for novel applications of these natural compounds.

In the field of materials science, Tyrian purple's primary component, 6,6'-dibromoindigotin, has been investigated for its properties as an organic semiconductor [5]. Research suggests that this compound shows promise for use in biodegradable electronics and wearable technologies due to its electronic properties and potentially lower environmental impact compared to conventional silicon-based semiconductors [5]. Unlike historical production methods, modern approaches can synthesize the compound in laboratories without requiring sea snails, making sustainable applications more feasible [5].

Archaeological Evidence and Revival Attempts

Archaeological discoveries continue to enhance our understanding of ancient purple production. Significant finds include ancient textile fragments with preserved purple dye from sites in Syria (dating to the early second millennium BCE) and Israel's Timna Valley, providing direct material evidence of early purple dyeing practices [6]. Additionally, substantial shell middens containing millions of crushed murex shells have been identified at former production sites, such as a heap at the ancient port of Andriake in southern Turkey estimated to contain the remains of up to 60 million individual snails [5]. Analysis of these shell deposits reveals a troubling trend of overexploitation, with shells becoming progressively smaller in upper layers, suggesting resource depletion that may have contributed to the industry's decline [5].

Contemporary efforts to revive Tyrian purple have been undertaken by researchers and artisans worldwide. Notable among these is the work of Mohammed Ghassen Nouira in Tunisia, who has spent over 16 years experimenting with traditional production methods [5]. His systematic approach has helped reconstruct aspects of the ancient process, particularly the critical role of photochemical transformation in developing the final color [5]. Parallel efforts have focused on reviving the use of Hexaplex trunculus for producing tekhelet, the blue dye mentioned in Hebrew scriptures for ritual garments, with researchers successfully establishing modern production for religious use [6] [9].

Table: Modern Analytical Techniques for Tyrian Purple Characterization

Analytical Method Application in Tyrian Purple Research Key Findings
RPLC-Q-ToF-HRMS/MS Identification of porphyrins in shell pigments [8] Detection of uroporphyrin and turacin in Crassostrea gigas [8]
UV-Vis Spectrophotometry Analysis of dye absorption properties [7] Shift in absorption from 590 nm (solution) to 520 nm (on wool) [7]
Scanning Electron Microscopy Examination of shell microstructure [8] No structural color relationship in purple patterns [8]
Gas Chromatography-Mass Spectrometry Analysis of opercula smoke compounds [9] Identification of aromatic phenols and chlorinated phenols [9]

Conclusion

The ancient production of shellfish purple represents a remarkable intersection of empirical chemistry, sophisticated technology, and economic enterprise that persisted for millennia across multiple Mediterranean civilizations. Through modern scientific analysis and experimental archaeology, researchers have reconstructed much of the technical knowledge that was carefully guarded by ancient manufacturers. The complex biochemical transformation of colorless snail secretions into a magnificent, colorfast pigment through controlled fermentation, heat management, and photochemical oxidation demonstrates the considerable scientific sophistication achieved by ancient Mediterranean peoples without the benefit of modern chemical theory.

References

Comprehensive Technical Guide to 6,6'-Dibromoindigo (Tyrian Purple): Properties, Synthesis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

6,6'-Dibromoindigo, historically known as Tyrian purple or royal purple, is an organic semiconductor compound with historical significance as one of the most valuable dyes of antiquity. This ancient pigment has gained renewed scientific interest due to its unique electronic properties and potential applications in modern organic electronics [1] [2].

Structural characteristics: The compound consists of two monobrominated indolin-3-one rings connected by a central carbon-carbon double bond. This molecular configuration creates an extensive conjugated system that facilitates both its intense color characteristics and semiconductor capabilities. The bromine atoms at the 6 and 6' positions significantly influence both the electronic properties and intermolecular packing behavior through steric and electronic effects [1].

The following table summarizes the fundamental chemical and physical properties of 6,6'-dibromoindigo:

Table 1: Fundamental Chemical and Physical Properties of 6,6'-Dibromoindigo

Property Value / Description Reference
Chemical Formula C₁₆H₈Br₂N₂O₂ [1] [3]
Molar Mass 420.055-420.060 g·mol⁻¹ [1] [3]
CAS Number 19201-53-7 [3]
Appearance Purple solid [1]
Density 1.932 g/cm³ [3]
Boiling Point 486°C at 760 mmHg [3]
Flash Point 247.7°C [3]
Vapor Pressure 1.35×10⁻⁹ mmHg at 25°C [3]
Index of Refraction 1.739 [3]

Synthesis Methods and Experimental Protocols

Chemical Synthesis Approaches

The chemical synthesis of 6,6'-dibromoindigo has been challenging due to the need for expensive or hazardous starting materials and low overall yields. Several synthetic routes have been developed with varying efficiency and practicality [4]:

  • Traditional Friedländer route: This approach begins with 4-bromophthalic anhydride, proceeding through phthalimide intermediates to ultimately form the indigo structure. However, this method often results in isomeric mixtures that are difficult to separate, reducing practical yield [4].

  • Beech synthesis modification: A more efficient protocol starts with o-nitroaniline, proceeding through several optimized steps:

    • Bromination: o-Nitroaniline is converted to 4-bromo-2-nitroaniline using HBr and H₂O₂ in ethanol at 50°C, yielding up to 80% of practically pure product after cooling-induced precipitation [4].
    • Diazotization and formaldoxime formation: The aniline hydrochloride undergoes diazotization followed by reaction with CuSO₄, Na₂SO₃ and formaldoxime in acetate buffer, yielding 79% crude benzaldoxime contaminated with approximately 15% m-bromonitrobenzene byproduct [4].
    • Oxime cleavage: The oxime intermediate is cleaved to 4-bromo-2-nitrobenzaldehyde using excess ferric ammonium sulfate, providing a 62% crude yield [4].
    • Final conversion: The benzaldehyde is transformed to dibromoindigo via the Harley-Mason procedure involving reaction with nitromethane and sodium methoxide in methanol, followed by reduction with basic sodium dithionite [4].
  • Improved laboratory synthesis: Wolk and Frimer (2010) developed an optimized protocol that provides reasonable yields while minimizing hazards and cost, making it more amenable to production of larger quantities in laboratory settings [1] [4].

Table 2: Comparison of Synthesis Methods for 6,6'-Dibromoindigo

Method Key Starting Materials Overall Yield Advantages Limitations
Friedländer Route 4-Bromophthalic anhydride Low Historic significance Isomeric mixtures, difficult separation
Beech Synthesis (Modified) o-Nitroaniline Moderate Higher yield, purer intermediates Multiple steps required
Wolk & Frimer (2010) Not specified Improved Safer, more efficient, lower cost Not optimized for industrial scale
Biological Synthesis Pathways

Biosynthesis of Tyrian purple offers a sustainable alternative to chemical synthesis, utilizing enzymatic pathways in microorganisms. Recent advances in metabolic engineering have demonstrated several promising approaches:

  • Enzymatic pathway in E. coli: A successfully engineered system involves knocking out the TnaA gene in E. coli BL21 and introducing multiple enzymatic activities:

    • Tryptophan halogenase (SttH): Catalyzes the bromination of tryptophan to 6-bromotryptophan [5] [6].
    • Tryptophanase (TnaA): Converts tryptophan or 6-bromotryptophan to the corresponding indoles [6].
    • Flavin-containing monooxygenase (MaFMO): Catalyzes the hydroxylation of indoles (indole or 6-bromoindole) to 2-hydroxyindoles and 3-hydroxyindoles, leading to the formation of indigoid pigments [5] [6].
  • Optimization strategies: To address the issue of byproduct formation (indigo, indirubin, and dibromoindirubin), researchers have employed:

    • Spatiotemporal separation: Using a two-cell reaction system to separate bromination and bromotryptophan degradation steps [6].
    • Fusion enzymes: Creating fusion proteins like Fre-L3-SttH (combining core enzyme SttH, co-enzyme Fre, and rigid linker L3) to improve solubility and activity [5].
    • Induction optimization: Testing various temperatures (18℃, 30℃, 37℃) and IPTG concentrations (0.1mM, 1mM, 5mM) for optimal enzyme expression [5].
  • Alternative biological systems: The discovery of an indole biodegradation gene cluster in Providencia rettgeri strain GS-2 provides an alternative pathway for selective Tyrian purple production from 6-bromotryptophan in the presence of tryptophan. This system demonstrates better selectivity compared to the MaFMO-based approach [6].

The following diagram illustrates the primary metabolic pathway for microbial synthesis of 6,6'-dibromoindigo:

G Tryptophan Tryptophan BrTryptophan BrTryptophan Tryptophan->BrTryptophan SttH Indole Indole Tryptophan->Indole TnaA BrIndole BrIndole BrTryptophan->BrIndole TnaA Indigo Indigo Indole->Indigo MaFMO BrIndigo BrIndigo BrIndole->BrIndigo MaFMO

Biosynthetic pathway of 6,6'-dibromoindigo from tryptophan in engineered E. coli.

Structural Characteristics and Material Properties

Crystallographic Properties in Thin Films

The structural organization of 6,6'-dibromoindigo in thin films significantly influences its electronic properties. Research has revealed fascinating crystallization behavior that depends on substrate characteristics and deposition conditions [2]:

  • Molecular orientation: In thin films prepared by physical vapor deposition, Tyrian purple molecules typically adopt a "standing" orientation relative to the substrate surface, regardless of substrate surface energy. This orientation is characterized by the molecular long axis being predominantly perpendicular to the substrate plane [2].

  • Polymorphism and substrate effects: On polymer surfaces with lower surface energy, additional crystallites form containing "lying" molecules with their aromatic planes parallel to the substrate surface. This creates a more complex morphological landscape with potential implications for charge transport anisotropy [2].

  • Hydrogen bonding networks: Unlike many organic semiconductors that rely primarily on van der Waals interactions, Tyrian purple exhibits strong intermolecular hydrogen bonds between carbonyl and amine groups of adjacent molecules. These hydrogen bonds significantly influence molecular packing and contribute to the material's environmental stability [2].

  • Surface-induced phase: When deposited at room temperature, Tyrian purple forms a surface-induced crystal structure that differs from its bulk morphology. This phase exhibits elongated distances between bromine atoms (beyond the sum of van der Waals radii), indicating that hydrogen bonds and π-π interactions rather than halogen-halogen interactions dominate the packing structure [2].

Optical and Electronic Properties

The optoelectronic characteristics of 6,6'-dibromoindigo make it particularly interesting for organic electronic applications:

  • Semiconductor behavior: Tyrian purple exhibits p-type semiconductor characteristics in thin film form, with charge transport properties that surpass those of unsubstituted indigo. This makes it potentially useful for wearable electronics and other flexible electronic applications [1].

  • Photoluminescence: The compound displays distinctive fluorescence properties with a maximum absorption peak around 530 nm in the visible light region. This characteristic has been exploited in dye-sensitized solar cell applications [5].

  • Thin film transistors: Devices fabricated with Tyrian purple as the active material demonstrate viable transistor performance on various dielectric surfaces, including natural polymers like cellulose, synthetic polymers, and inorganic dielectrics like silicon oxide [2].

Table 3: Structural and Electronic Properties of 6,6'-Dibromoindigo Thin Films

Property Conditions / Substrate Observation / Value
Molecular Orientation Silicon dioxide "Standing" molecules (perpendicular to substrate)
Molecular Orientation Polymer surfaces Mixed "standing" and "lying" molecules
Primary Interactions All substrates Hydrogen bonds and π-π interactions
Polymorphism Room temperature deposition Surface-induced phase different from bulk
Semiconductor Type Thin film form p-type organic semiconductor
Optical Absorption Solution/Film ~530 nm (visible region)

Applications and Functional Characteristics

Traditional and Modern Dye Applications

The coloration properties of Tyrian purple remain relevant despite its ancient origins:

  • Historical significance: As one of the most famous dyes of antiquity, Tyrian purple was historically extracted from various species of Muricidae snails, requiring approximately 12,000 snails to produce just 1.4 g of pure pigment [1] [4].

  • Color fastness: The compound exhibits exceptional resistance to fading, contributing to its historical value and durability in applied contexts [6].

  • Modern dyeing applications: Recent bioengineering approaches have successfully demonstrated the dyeing of textiles using biologically synthesized 6,6'-dibromoindigo, confirming its practical utility in modern contexts [5].

Electronic and Semiconductor Applications

The electronic applications of Tyrian purple represent the most significant modern development for this ancient pigment:

  • Organic thin-film transistors (OTFTs): Tyrian purple has been successfully employed as the active material in organic thin-film transistors, demonstrating viable device performance on diverse dielectric surfaces ranging from natural polymers like cellulose to synthetic polymers and inorganic dielectrics [2].

  • Dye-sensitized solar cells: Research has explored the use of 6,6'-dibromoindigo as a sensitizer in solar cells, leveraging its strong absorption in the visible region. Experimental hardware using TiO₂ electrodes coated with Tyrian purple has demonstrated functional photoresponse, though stability issues require further optimization [5].

  • Flexible electronics: The ability to form continuous thin films on various substrates, including flexible polymers, makes Tyrian purple a promising candidate for flexible electronic applications. Its environmental stability further enhances its suitability for such applications [2].

The following experimental workflow diagrams the process for creating and testing Tyrian purple thin films:

G PVD Physical Vapor Deposition SiO2 SiO₂ Substrate PVD->SiO2 Polymer Polymer Substrate PVD->Polymer Standing Standing Molecules SiO2->Standing Polymer->Standing Lying Lying Molecules Polymer->Lying XRD XRD Analysis Standing->XRD GIXD GIXD Analysis Standing->GIXD OTFT OTFT Fabrication Standing->OTFT Lying->XRD Lying->GIXD Lying->OTFT

Experimental workflow for Tyrian purple thin film preparation and analysis.

Summary and Research Outlook

References

Tyrian Purple in Archaeological Textiles: Technical Analysis and Modern Applications

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Tyrian purple, an ancient dye derived from Mediterranean sea snails, represents one of history's most valuable biological pigments with enduring archaeological significance. This comprehensive technical review examines Tyrian purple from multidisciplinary perspectives, spanning its archaeological identification, complex biochemistry, and surprising modern applications in advanced materials science. Recent excavations at Tel Shiqmona have revealed an Iron Age production facility capable of industrial-scale dye manufacturing, providing new insights into ancient Mediterranean economy and technology. Advanced analytical techniques including HPLC-MS and spectroscopic methods now enable precise identification of Tyrian purple in archaeological textiles, even in trace amounts. Beyond its historical context, Tyrian purple's unique electronic properties have sparked interest in organic semiconductor research, demonstrating its relevance to contemporary materials science and drug discovery. This whitepaper provides technical protocols for analysis and contextualizes Tyrian purple's evolving significance from ancient status symbol to modern functional material.

Introduction and Historical Significance

Tyrian purple (also known as royal purple or imperial purple) is a brominated indigo derivative extracted from several species of Mediterranean sea snails, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma. This reddish-purple natural dye was historically produced by the Phoenicians as early as 1200 BC and continued through Greek, Roman, and Byzantine periods until the fall of Constantinople in 1453 AD [1] [2]. The dye's exceptional colorfastness (resistance to fading) and extraordinary production cost made it a powerful symbol of status, power, and wealth throughout antiquity [1].

The historical and economic significance of Tyrian purple cannot be overstated:

  • Economic value: In the 4th century BC, purple dye was worth its weight in silver at Colophon in Asia Minor [1]. By 301 CE, during Diocletian's reign, one pound of purple dye cost approximately 150,000 denarii (roughly three pounds of gold, equivalent to $19,000 in modern valuation) [2].
  • Cultural impact: The association between purple and royalty became so entrenched that the term "born to the purple" (porphyrogenitos) referred to children born to reigning Byzantine emperors [1]. Roman sumptuary laws restricted purple clothing to the elite, with solid purple garments reserved for triumphant generals and later exclusively for emperors [2].
  • Technological legacy: The production methods for Tyrian purple were closely guarded secrets, with the Phoenicians maintaining a virtual monopoly on the highest quality dye for centuries through their expertise in blending different shellfish species and adding secret ingredients [2].

Archaeological Evidence and Recent Discoveries

Tel Shiqmona Excavation Findings

Recent excavations at Tel Shiqmona, near modern Haifa, Israel, have uncovered what appears to be a major Iron Age production facility for Tyrian purple, providing unprecedented insights into the scale and organization of ancient dye manufacturing [3]. The site, dating back approximately 3,000 years, contained definitive evidence of industrial-scale purple dye production:

  • Production infrastructure: Archaeologists discovered large ceramic vats with purple dye residues, capable of holding up to 350 liters each, indicating industrial-scale production rather than artisanal crafting [3] [4].
  • Processing artifacts: The team uncovered 176 artifacts related to dye production, including stone tools used for textile processing, all stained with characteristic purple residue [3].
  • Raw material evidence: Approximately 400 Hexaplex trunculus shells were identified at the site, confirming the biological source of the dye [4].
  • Historical timeline: Evidence suggests the facility operated through most of the Iron Age, with production scaling up as the Kingdom of Israel grew, declining after its fall, and resuming under Assyrian control [3].

Table: Archaeological Evidence from Tel Shiqmona Excavation

Artifact Type Quantity Capacity/Description Significance
Ceramic vats Multiple units 350 liters each Industrial-scale production capability
Hexaplex trunculus shells ~400 specimens Marine snail species Confirms biological source
Stone tools 176 artifacts Textile processing implements Evidence of complete production chain
Production timeline 1000 BCE onward Continuous with fluctuations Reflects political/economic changes
Additional Archaeological Context

Beyond Tel Shiqmona, archaeological evidence for Tyrian purple production has been found throughout the Mediterranean:

  • Shell middens: At Sidon, shell deposits created a mountain 40 meters high, representing the waste from centuries of dye production [2].
  • Geographic spread: Production facilities have been identified at various Phoenician colonies, including Carthage, Rhodes, Lesbos, and settlements in Sicily, North Africa, and Southern Italy [2].
  • Minoan precedents: Evidence from Crete suggests the Minoans preceded the Phoenicians in murex production by a few centuries (2000-1800 BCE) [5].

Chemical and Biological Properties

Molecular Characteristics

Tyrian purple's unique properties derive from its chemical structure and biological origin:

  • Primary constituent: The main coloring compound is 6,6'-dibromoindigo, an organobromine compound that distinguishes it from other natural indigo dyes [1] [6].
  • Biological source: The dye precursors are secreted by the hypobranchial gland of several species of predatory sea snails in the Muricidae family [1] [7].
  • Color transformation: The raw secretion is initially colorless or yellowish-green but undergoes dramatic color change when exposed to air and sunlight through complex enzymatic and photochemical reactions [3] [5].

Table: Biological Sources of Tyrian Purple and Their Characteristics

Snail Species Historical Name Color Variant Geographic Distribution
Bolinus brandaris Spiny dye-murex Reddish-purple Mediterranean
Hexaplex trunculus Banded dye-murex Blue (tekhelet) Mediterranean, Atlantic coast of Morocco
Stramonita haemastoma Red-mouthed rock shell Purple Eastern Mediterranean
Dicathais orbita - Purple precursors Australian waters
Colorfastness and Spectral Properties

The exceptional durability of Tyrian purple made it particularly valued in antiquity:

  • Photostability: Unlike many natural dyes, Tyrian purple resists fading and actually becomes brighter with weathering and sunlight [1] [2].
  • Spectral characteristics: The dye exhibits color shifts depending on its chemical environment, with peak absorption moving from 590 nm (yellow-orange) to 520 nm (green), creating variations from blue to reddish-purple hues [1].
  • Quality indicators: Ancient authors noted that the most prized hue resembled "black-tinted clotted blood" [1] [2].

Ancient Production Process and Technical Challenges

Traditional Manufacturing Techniques

Ancient production of Tyrian purple was exceptionally labor-intensive and technically complex:

G SnailHarvest Snail Harvesting (Baited traps, deep water) GlandExtraction Gland Extraction (Hypobranchial gland removal) SnailHarvest->GlandExtraction Maceration Maceration & Decomposition (Crushed snails left in sun) GlandExtraction->Maceration SaltAddition Salt Addition (1 sextarius per 100 lbs) Maceration->SaltAddition Heating Controlled Heating (Tin/lead vessels, 10 days) SaltAddition->Heating Dipping Fiber Dipping (Multiple immersions for color depth) Heating->Dipping QualityCheck Quality Assessment (Color tested against standards) Dipping->QualityCheck

Ancient Tyrian purple production workflow

According to Pliny the Elder's Natural History, the production process spanned approximately two weeks and involved precisely controlled steps [1] [2]:

  • Raw material preparation: Salt was added to the mash of shellfish glands - approximately one sextarius (20 fl. oz.) per hundred pounds of juice - and the mixture was left to steep for exactly three days [1].
  • Thermal processing: The solution was then boiled in tin or lead vessels, with every hundred amphorae reduced to five hundred pounds of dye through moderate, controlled heat application [1].
  • Quality control: The dye bath was regularly tested by immersing a pre-cleaned fleece until the color satisfied the dyers' requirements, with darker, blackish hues considered superior to reddish tones [1].
  • Textile application: Wool was soaked for five hours, then after carding, immersed again repeatedly until it fully absorbed the color [1]. The highest quality cloth, known as Dibapha, was "twice-dipped" in the dye [2].
Production Challenges and Environmental Impact

The industrial production of Tyrian purple presented significant technical and environmental challenges:

  • Resource intensity: An estimated 10,000-12,000 snails yielded only 1-1.4 grams of pure dye - enough to color just the trim of a single garment [1] [2].
  • Malodorous byproducts: Ancient authors documented the overwhelming stench from decomposing snails, with the Talmud reportedly granting women the right to divorce husbands who became dyers due to the persistent odor [2] [5].
  • Environmental impact: The scale of production drove certain snail species nearly to extinction along the Phoenician coast, with shell deposits creating massive middens such as the 40-meter high mound at Sidon [2].

Modern Analytical Methods for Tyrian Purple Identification

Advanced Analytical Techniques

The identification of Tyrian purple in archaeological textiles requires sophisticated analytical approaches due to the typically small, degraded samples available:

G cluster_Techniques Analytical Techniques SampleSelection Sample Selection (Micro-sampling from textile) Extraction Solvent Extraction (Alcoholic solvents optimal) SampleSelection->Extraction Analysis Instrumental Analysis (HPLC-MS, LC-DAD-MS) Extraction->Analysis Validation Method Validation (Precision, accuracy, LOD/LOQ) Analysis->Validation HPLC HPLC-MS/DAD (High sensitivity) Spectroscopy Spectroscopic Methods (FT-Raman, S-DUV) MSI Mass Spectrometry Imaging (Spatial distribution) DataInterpretation Data Interpretation (Comparison with standards) Validation->DataInterpretation

Modern analytical workflow for Tyrian purple identification

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for Tyrian purple analysis:

  • Extraction efficiency: Comparative studies demonstrate that alcoholic solvents provide superior extraction for choline esters and indoxyl sulfates compared to other solvents [7].
  • Quantitative validation: Validated HPLC-MS methods with diode array detection show excellent precision, with intra-day RSD of 0.46% and inter-day RSD of 0.17% for tyrindoxyl sulphate [7].
  • Detection limits: Modern methods achieve impressive sensitivity, with limits of detection reaching 0.004 mg/mL for 6-bromoisatin and 0.03 mg/mL for murexine [7].
Complementary Analytical Approaches

Multiple analytical techniques provide complementary data for comprehensive characterization:

  • Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS): Enables direct analysis of metabolites from biosynthetic tissue with minimal sample preparation [7].
  • Synchrotron-based deep UV fluorescence (S-DUV): Provides label-free investigation of fibre degradation and biochemical composition in archaeological textiles [8].
  • Second harmonic generation imaging (SHG) and two-photon excitation fluorescence (2PEF): Evaluate flax fibre ultrastructure and crystalline cellulose preservation in dyed textiles [8].

Table: Analytical Techniques for Tyrian Purple Characterization in Archaeological Contexts

Technique Application Sensitivity Sample Requirements Key Information
HPLC-MS/DAD Dye identification and quantification Sub-nanogram for some compounds Minimal sample (microscale) Chemical structure, concentration
Surface-Enhanced Raman Spectroscopy (SERS) Fiber analysis in situ High (single molecule possible) Minimal preparation Molecular vibrations, dye structure
FT-Raman Spectroscopy Pigment identification Moderate Minimal preparation Molecular structure, non-destructive
XRF Elemental composition Moderate (ppm) Non-destructive Bromine detection, elemental markers
S-DUV fluorescence Fiber degradation assessment N/A Non-destructive Preservation state, environmental history

Modern Applications and Research Directions

Electronic Materials and Organic Semiconductors

Surprisingly, Tyrian purple has found new applications in cutting-edge materials science:

  • Organic semiconductors: Research demonstrates that Tyrian purple can be incorporated into cross-conjugated polymers for organic electronics, exhibiting relatively high n-type charge transport performance in organic field-effect transistors (OFETs) [6].
  • Electronic properties: Despite its ancient origins, Tyrian purple demonstrates remarkable modern utility, with quantum chemical calculations revealing highly delocalized LUMOs that facilitate electron transport [6].
  • Band gap engineering: Polymers incorporating Tyrian purple derivatives exhibit wide optical band gaps (1.43-1.54 eV), making them suitable for various optoelectronic applications [6].
Biomedical Applications

Bioactive precursors to Tyrian purple show promise in pharmaceutical research:

  • Anticancer properties: Brominated indole derivatives from muricid molluscs demonstrate ability to induce apoptosis and cell cycle arrest in colorectal cancer cell lines [7].
  • Chemopreventive potential: Tyrian purple precursors enhance acute apoptotic response to DNA damage in rodent colonic epithelium, suggesting potential for colorectal cancer chemoprevention [7].
  • Bioactivity quantification: Validated extraction and quantification methods enable precise measurement of these bioactive compounds for drug discovery applications [7].

Conclusion and Future Research Directions

Tyrian purple continues to be a subject of active interdisciplinary research, bridging archaeology, chemistry, materials science, and biotechnology. Recent archaeological discoveries like the Tel Shiqmona facility fundamentally reshape our understanding of ancient technology and economy, while modern analytical techniques enable increasingly sophisticated characterization of this remarkable pigment in archaeological contexts.

Future research priorities include:

  • Advanced extraction protocols: Development of more efficient, minimally destructive extraction methods for analyzing precious archaeological textiles.
  • Degradation pathway mapping: Comprehensive understanding of how Tyrian purple degrades in various burial environments to improve identification in archaeological contexts.
  • Sustainable production: Exploration of biotechnology approaches for producing Tyrian purple compounds without endangering mollusc populations.
  • Electronic material optimization: Further development of Tyrian purple-derived semiconductors for specialized electronic applications.

Tyrian purple's journey from ancient status symbol to modern functional material demonstrates the enduring relevance of historical technologies in contemporary scientific innovation. Its unique combination of cultural significance and unusual chemical properties continues to make it a valuable subject of study across multiple disciplines.

References and Further Reading

  • Shalvi, G., et al. (2025). Tel Shiqmona during the Iron Age: A first glimpse into an ancient Mediterranean purple dye 'factory'. PLOS ONE. [3]
  • Cooksey, C. (2001). Tyrian purple: 6,6'-Dibromoindigo and related compounds. Molecules. [7]
  • Benkendorff, K., et al. (2015). Are the traditional medical uses of Muricidae molluscs substantiated by their pharmacological properties and bioactive compounds? Marine Drugs. [7]
  • Fallon, K.J., et al. (2021). Tyrian purple: an ancient natural dye for cross-conjugated n-type charge transport. Journal of Materials Chemistry C. [6]
  • Valianou, L., et al. (2009). Comparison of extraction methods for the analysis of natural dyes in historical textiles by high-performance liquid chromatography. Analytical and Bioanalytical Chemistry. [7]

References

The Historical & Technical Profile of Royal Purple

Author: Smolecule Technical Support Team. Date: February 2026

Tyrian purple, also known as royal purple, is a reddish-purple natural dye extracted from the hypobranchial gland of several species of predatory sea snails in the family Muricidae, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1] [2]. Its production was a complex, multi-stage process that was tightly controlled and kept secret, making the dye a luxury item worth more than its weight in gold [3] [4] [5].

The following table summarizes the core sources and the economics of its production:

Aspect Details

| Source Snails | • Bolinus brandaris (Spiny dye-murex) • Hexaplex trunculus (Banded dye-murex) • Stramonita haemastoma (Red-mouthed rock-shell) [1] [2] | | Key Chemical Compounds | 6,6'-dibromoindigo (DBI) and 6-monobromoindigo (MBI) [1] [2] [6] | | Production Scale | • 10,000 - 12,000 snails yielded approximately 1.4 grams of pure dye [1] [3] • 250,000 mollusks for one ounce of dye [5] | | Historical Cost | In 301 CE, one Roman pound (approx. 329g) of purple dye cost 150,000 denarii, equivalent to about three pounds of gold [3]. |

Archaeological Evidence & Analytical Protocols

A significant advancement in the study of royal purple is the analysis of archaeological textile fragments. The discovery of three pieces of purple-dyed wool at the Iron Age copper smelting site of "Slaves' Hill" in the Timna Valley (Israel), radiocarbon-dated to the late 11th–early 10th centuries BCE, provides the earliest current physical evidence of the dyed fiber in the Southern Levant [2] [7] [8].

The identification of the dye relies on sophisticated chemical analysis. The following workflow outlines the key steps and considerations for the analytical protocol used in this research.

SampleDiscovery Archaeological Textile Discovery Preservation Special Preservation Conditions SampleDiscovery->Preservation Extraction Solvent Extraction Preservation->Extraction HPLC HPLC Analysis Extraction->HPLC Detection UV-Visible Detection HPLC->Detection Identification Compound Identification Detection->Identification Interpretation Species & Process Interpretation Identification->Interpretation

Experimental workflow for analyzing ancient purple dye

  • Sample Origin and Preservation: The textiles were preserved for about 3,000 years due to the extremely dry climate of the Timna Valley [2] [8]. They were found in a context associated with copper production, suggesting a high level of social organization [8].
  • Sample Preparation and Extraction: The colored fibers were subjected to solvent extraction to isolate the organic dye compounds for analysis [9].
  • High-Performance Liquid Chromatography (HPLC): The extracted dyes were analyzed using HPLC, a technique that separates complex mixtures. The separation was coupled with UV-Visible detection to characterize the components based on their light-absorption properties [2] [9] [6].
  • Identification of Marker Compounds: The presence of 6-monobromoindigotin (MBI) and 6,6'-dibromoindigotin (DBI) was detected. This is considered unequivocal evidence for the use of a murex-derived purple dye, as these organobromine compounds are characteristic of the shellfish dye and are not found in plant-based alternatives [2] [6].
  • Interpretation and Comparative Analysis: By comparing the HPLC results from the archaeological samples with those obtained from controlled dyeing experiments using the different murex species (H. trunculus, B. brandaris, S. haemastoma), researchers can glean insights into which species were used and the specific dyeing technologies employed in antiquity [2].

Conclusion

References

Comprehensive HPLC-MS Analysis of Tyrian Purple: Applications, Protocols, and Method Validation for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrian Purple and Its Pharmaceutical Relevance

Tyrian purple, also known as royal purple or imperial purple, is a historically significant natural dye derived from several species of marine mollusks in the Muricidae family, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1]. This legendary pigment, highly prized in antiquity for its vibrant color and color-fast properties, has gained renewed interest in modern pharmaceutical and biomedical research due to its complex chemical composition and diverse biological activities. The primary coloring compound is 6,6'-dibromoindigo, but the complete dye contains a complex mixture of indigoid precursors and related compounds that demonstrate interesting bioactive properties [2] [1].

The historical significance of Tyrian purple is substantial, with its production dating back to approximately 1200 BC by the Phoenicians. The dye was so valuable in ancient times that it became associated with royalty and power, with sumptuary laws eventually restricting its use to only the highest levels of Roman society, including the imperial court [1]. The extreme labor intensity required for its production—extracting the hypobranchial gland from thousands of mollusks to obtain minimal quantities of dye—contributed to its legendary status and extraordinary value in the ancient Mediterranean world.

Modern scientific interest has shifted from Tyrian purple's dyeing properties to its potential pharmaceutical applications. Recent studies have identified anti-inflammatory activity, anticancer potential, and various other bioactive properties in brominated indole compounds derived from muricid mollusks [3]. These findings have stimulated renewed research into optimized analytical methods for precise identification and quantification of these compounds in both raw materials and biological samples, with HPLC-MS emerging as the predominant analytical technique for such applications.

Chemical Composition and Bioactive Components

Tyrian purple represents a complex mixture of brominated indigoid compounds rather than a single chemical entity. The primary chromophores include indigotin (indigo), indirubin, 6-bromoindigotin, 6-bromoindirubin, 6,6'-dibromoindigotin, and 6,6'-dibromoindirubin [4]. The relative concentrations of these compounds vary significantly depending on the mollusk species, geographical origin, and extraction methodology employed. These brominated indigoids are characterized by their distinctive molecular structures featuring the basic indigoid skeleton with varying degrees of bromination at different positions, which significantly influences their chemical properties and biological activities.

The precursor compounds found in the hypobranchial gland of muricid mollusks include tyrindoxyl sulphate, murexine, and 6-bromoisatin, which undergo complex biochemical and photochemical transformations to form the final dye compounds [3]. Recent pharmaceutical investigations have revealed that these precursor molecules and their derivatives possess significant bioactivities, with 6-bromoisatin demonstrating particularly potent anti-inflammatory properties in murine models of acute lung injury [3]. The presence of these bioactive compounds in relatively high concentrations in certain muricid species, such as Dicathais orbita, has stimulated interest in their development as potential therapeutic agents or lead compounds for drug development.

Table 1: Major Chromorphic Components of Tyrian Purple and Their Characteristics

Compound Molecular Formula Molecular Weight Color Properties Bioactivity
Indigotin C₁₆H₁₀N₂O₂ 262.27 Blue Antioxidant, potential kinase inhibition
6-Bromoindigotin C₁₆H₉BrN₂O₂ 341.16 Purple Anti-inflammatory, moderate cytotoxicity
6,6'-Dibromoindigotin C₁₆H₈Br₂N₂O₂ 420.05 Deep Purple Antimicrobial, significant bioactivity
Indirubin C₁₆H₁₀N₂O₂ 262.27 Red Kinase inhibition, anticancer properties
6-Bromoindirubin C₁₆H₉BrN₂O₂ 341.16 Violet Anti-inflammatory, potent bioactivity
6,6'-Dibromoindirubin C₁₆H₈Br₂N₂O₂ 420.05 Reddish-Brown Limited studies, presumed bioactivity

The bromination pattern of these indigoid compounds significantly influences their physicochemical properties, including solubility, stability, and chromatic characteristics. Monobromoindigoids typically exhibit purple to violet hues, while dibromoindigoids display deeper purple shades often described as "blackish clotted blood" in historical texts [1]. From a pharmaceutical perspective, the degree and position of bromination appear to correlate with biological activity, with 6-bromoindigotin and 6-bromoisatin demonstrating particularly promising anti-inflammatory effects in preclinical studies [3]. This structure-activity relationship underscores the importance of precise analytical methods capable of distinguishing between these closely related compounds in complex biological matrices.

HPLC-MS Analysis of Tyrian Purple

Instrumentation and Method Parameters

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as the primary analytical technique for the separation, identification, and quantification of Tyrian purple components in both historical materials and pharmaceutical preparations. The technique combines the exceptional separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry, making it ideally suited for analyzing complex mixtures of indigoid compounds and their precursors [3] [4]. Modern HPLC-MS systems configured for Tyrian purple analysis typically employ reversed-phase chromatography with C18 columns and mass spectrometers equipped with electrospray ionization (ESI) sources operating in positive ion mode, which provides optimal performance for these compounds.

The chromatographic separation of Tyrian purple components requires careful optimization of mobile phase composition, gradient profile, and column temperature to achieve adequate resolution of structurally similar indigoid compounds. Based on validated methods from recent studies, the recommended parameters include using a ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, 1.8 μm) or equivalent, maintained at 40°C [5]. The mobile phase typically consists of water with 0.1% formic acid (solvent A) and methanol with 0.1% formic acid (solvent B), with a flow rate of 0.3-0.5 mL/min and a gradient elution program optimized for indigoid compounds. The addition of formic acid to both mobile phase components enhances ionization efficiency in the mass spectrometer while improving peak shape and resolution.

Table 2: Optimized HPLC-MS Parameters for Tyrian Purple Analysis

Parameter Configuration Alternative Options Notes
Column ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 μm) Other C18 columns with similar particle size Column temperature maintained at 40°C
Mobile Phase A: Water + 0.1% formic acid; B: Methanol + 0.1% formic acid Acetonitrile can substitute methanol with retention time adjustments LC-MS grade solvents recommended
Gradient Program 5-95% B over 15-20 minutes Gradient optimized based on specific column Equilibration at initial conditions for 5 min
Flow Rate 0.3-0.5 mL/min Lower flow rates for narrower columns Consistent flow maintained
Injection Volume 5-10 μL Up to 20 μL for dilute samples Partial loop injection mode
MS Ionization Electrospray Ionization (ESI) APCI as alternative for some compounds Positive ion mode typically used
Detection Triple Quadrupole with MRM Single quadrupole for simpler applications DAD detection at 280, 410, 580, 590 nm

For mass spectrometric detection, triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode provide the highest sensitivity and specificity for quantifying target compounds in complex matrices [3] [5]. The electrospray ionization source parameters should be optimized for each specific instrument, with typical settings including a capillary voltage of 3.5-4.0 kV, nebulizer gas pressure of 30-40 psi, drying gas flow rate of 8-10 L/min, and drying gas temperature of 300-350°C. The use of MRM transitions specific to each indigoid compound enables highly selective detection even in the presence of co-eluting matrix components, which is particularly valuable when analyzing extracts from biological samples or complex historical materials.

Analytical Workflow

The complete analytical workflow for HPLC-MS analysis of Tyrian purple encompasses sample preparation, chromatographic separation, mass spectrometric detection, data analysis, and method validation. The following diagram illustrates this comprehensive process:

G SampleCollection Sample Collection (Mollusk tissue, historical textiles) Extraction Extraction Optimization (Solvent selection, temperature, time) SampleCollection->Extraction SampleCleanup Sample Cleanup (Filtration, concentration) Extraction->SampleCleanup HPLCSeparation HPLC Separation (Gradient elution, C18 column) SampleCleanup->HPLCSeparation MSDetection MS Detection (ESI+, MRM mode) HPLCSeparation->MSDetection DataAnalysis Data Analysis (Identification, quantification) MSDetection->DataAnalysis MethodValidation Method Validation (Specificity, sensitivity, precision, accuracy) DataAnalysis->MethodValidation

Sample Preparation and Extraction Protocols

Extraction from Biological Sources

The extraction of Tyrian purple components from muricid mollusk hypobranchial glands requires careful optimization to maximize recovery while preserving the structural integrity of labile precursor compounds. Based on comparative validation studies, extraction efficiency varies significantly with solvent composition, temperature, and duration [3]. For comprehensive analysis of both polar precursors and non-polar indigoid compounds, a sequential extraction protocol is recommended, beginning with alcoholic solvents (methanol or ethanol) for choline esters and indoxyl sulfate precursors, followed by chloroform or dimethyl sulfoxide (DMSO) for intermediate precursors and brominated indigoids. This approach ensures complete extraction of the diverse range of compounds present in the hypobranchial gland while maintaining their chemical stability throughout the process.

A validated extraction protocol for muricid mollusk tissues involves homogenizing the hypobranchial gland in ethanol (1:10 w/v) using a tissue homogenizer, followed by sonication in a water bath at 50°C for 15 minutes and subsequent centrifugation at 10,000 × g for 10 minutes [3]. The supernatant is collected, and the residue is re-extracted with chloroform using the same parameters. The combined extracts are then concentrated under a stream of nitrogen gas and reconstituted in an appropriate solvent for HPLC-MS analysis, typically DMSO or methanol. This protocol has demonstrated excellent performance characteristics, with intra- and inter-day relative standard deviation (RSD) for tyrindoxyl sulphate quantification reported at 0.46% and 0.17%, respectively, indicating high precision and reproducibility [3].

For stability considerations, extracts should be analyzed immediately or stored at -20°C to prevent degradation of labile components. Stability studies have shown that ethanol extracts exhibit increased concentrations of oxidative compounds such as 6-bromoisatin and putative tyrindoxyl S-oxide sulphate during storage, while chloroform extracts develop more degradation products after several months of cold storage [3]. These findings underscore the importance of fresh analysis and proper storage conditions for accurate quantification of Tyrian purple components. Additionally, exposure to visible light during the extraction process should be minimized, as studies have demonstrated that light can cause debromination of the leuco form of 6-bromoindigo, potentially altering the natural composition profile [2].

Extraction from Historical Materials

The extraction of Tyrian purple from historical textiles and archaeological samples presents unique challenges due to the small sample sizes available, the aged nature of the materials, and the complex dye matrix often present in such specimens. An improved extraction method developed specifically for historical samples involves treatment with DMSO at 80°C for 15 minutes, which has been shown to outperform both N,N-dimethylformamide (DMF) and pyridine in terms of extraction efficiency and HPLC signal intensity [4]. This method has proven particularly effective for identifying monobromoindirubins in archaeological samples that were not detected in previous studies using DMF extraction, highlighting its superior performance for cultural heritage applications.

The recommended protocol for historical textiles involves carefully removing 2-5 mm of fiber length and placing it in a glass vial with 200-500 μL of DMSO, followed by heating at 80°C for 15 minutes with occasional vortexing [4] [6]. After cooling to room temperature, the extract is directly analyzed by HPLC-MS without additional cleanup steps, as the DMSO is compatible with the mobile phase system. For particularly stained or degraded samples, a mild sonication step (5-10 minutes at low power) may be incorporated to improve extraction efficiency. This method has been successfully applied to historical textiles dating back to the Bronze Age, enabling the identification of Tyrian purple in archaeological samples that had previously yielded inconclusive results with alternative extraction approaches.

Quantitative Analysis and Method Validation

Quantification Approaches

The quantification of Tyrian purple components in muricid mollusk extracts and historical samples requires carefully constructed calibration curves using authentic standards where available. The linear dynamic range for most brominated indigoid compounds typically spans from 0.01 to 100 μg/mL, with correlation coefficients (R²) exceeding 0.995 when using appropriate internal standards [3]. For analytes lacking commercial standards, such as some monobromoindirubins and dibromoindirubins, relative quantification approaches based on response factors from structurally similar compounds or semi-quantitative reporting relative to a primary component may be employed. However, these approaches have limitations in accuracy and should be clearly noted in reporting results.

Table 3: Validation Parameters for HPLC-MS Quantification of Tyrian Purple Components

Validation Parameter Acceptance Criteria Tyrindoxyl Sulphate 6-Bromoisatin Murexine
Linearity (R²) >0.995 0.999 0.998 0.997
LOD (mg/mL) - 0.07 0.004 0.03
LOQ (mg/mL) - 0.22 0.01 0.09
Intra-day Precision (%RSD) <2% 0.46 1.2 1.8
Inter-day Precision (%RSD) <5% 0.17 2.5 3.8
Recovery (%) 85-115% 98.5 102.3 95.7

Critical validation parameters for HPLC-MS methods quantifying Tyrian purple components include specificity, linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For the analysis of secondary metabolites from Dicathais orbita, LOD values have been reported as 0.03 mg/mL for murexine, 0.004 mg/mL for 6-bromoisatin, and 0.07 mg/mL for tyrindoxyl sulphate, with LOQ values of 0.09, 0.01, and 0.22 mg/mL, respectively [3]. The precision of these methods, expressed as relative standard deviation (RSD), demonstrates excellent reliability with intra-day RSD for tyrindoxyl sulphate as low as 0.46% and inter-day RSD of 0.17%, meeting rigorous pharmaceutical analysis standards [3].

Quality Control and Assurance

Comprehensive quality control measures are essential for generating reliable analytical data for Tyrian purple components, particularly when comparing results across different studies or monitoring compound stability in pharmaceutical preparations. The inclusion of internal standards, such as deuterated analogs of target compounds or structurally similar indigoids not present in the natural samples, corrects for variations in extraction efficiency, matrix effects, and instrument performance. System suitability tests should be performed before each analytical run, verifying parameters such as retention time stability, peak shape, signal-to-noise ratio, and mass accuracy against established criteria.

For bioanalytical applications involving the quantification of Tyrian purple compounds in biological matrices, additional validation parameters must be addressed, including matrix effects, carryover, and stability under various storage conditions [5]. The use of stable isotope-labeled internal standards is particularly valuable for compensating for matrix effects in mass spectrometric detection, which can significantly impact ionization efficiency and quantitative accuracy. Method robustness should be established by deliberately varying critical parameters such as mobile phase pH, column temperature, and extraction time within reasonable limits and demonstrating that the method remains unaffected by these small variations.

Pharmaceutical Applications and Bioactivity Assessment

The bioactive properties of Tyrian purple components have garnered significant interest in pharmaceutical research, particularly regarding their anti-inflammatory potential and anticancer activity. Recent studies have demonstrated that simple brominated indoles from muricid mollusks function as potent anti-inflammatory agents, with 6-bromoisatin showing significant bioavailability and efficacy in murine models of acute lung injury [3]. These findings support the traditional use of muricid mollusk extracts in folk medicine and provide a scientific basis for further investigation of these compounds as potential therapeutic agents for inflammatory conditions.

The mechanistic studies of Tyrian purple components have revealed interesting structure-activity relationships, with the bromination pattern significantly influencing biological activity. Research indicates that 6-bromoindigo and related brominated indigoids exhibit selective inhibition of specific kinase pathways involved in inflammatory responses and cellular proliferation [4]. Additionally, these compounds have demonstrated modest antibacterial activity against drug-resistant pathogens, suggesting potential applications in addressing antimicrobial resistance. The diverse bioactivities observed across the spectrum of Tyrian purple components highlight the importance of comprehensive profiling using HPLC-MS to establish clear correlations between specific compounds and their pharmacological effects.

For drug development applications, HPLC-MS methods must be adapted to monitor the stability, metabolism, and pharmacokinetic profiles of lead compounds derived from Tyrian purple. This may involve developing specialized sample preparation techniques for biological matrices such as plasma, urine, and tissue homogenates, as well as optimizing chromatographic conditions to separate parent compounds from their metabolites [7]. The exceptional sensitivity and selectivity of modern triple quadrupole mass spectrometers operating in MRM mode make them ideally suited for these applications, enabling precise quantification of target compounds at nanogram per milliliter concentrations in complex biological samples [5]. These advanced bioanalytical methods are essential for translating the promising bioactivities of Tyrian purple components into viable therapeutic agents.

Troubleshooting and Technical Considerations

The HPLC-MS analysis of Tyrian purple presents several technical challenges that require specific troubleshooting approaches. Photodebromination during sample preparation represents a significant concern, as studies have demonstrated that exposure to visible light can cause debromination of the leuco form of 6-bromoindigo, potentially altering the natural composition profile [2]. This issue can be mitigated by performing extractions under subdued lighting or using amber glassware, and by optimizing the pH of the dye bath when working with leuco compounds. Additionally, the low solubility of brominated indigoids in common chromatographic solvents may lead to poor peak shape and recovery issues, which can be addressed through the use of DMSO as a solubilizing agent and the inclusion of modifiers such as formic acid in the mobile phase.

Matrix effects in mass spectrometric detection represent another significant challenge, particularly when analyzing complex biological samples or historical materials with considerable degradation. These effects, which typically manifest as suppression or enhancement of ionization efficiency for target compounds, can be minimized through effective sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [7]. The use of stable isotope-labeled internal standards provides the most effective compensation for matrix effects, though these are not always commercially available for rare brominated indigoids. When such standards are unavailable, the method of standard additions or matrix-matched calibration curves may be employed as alternative approaches to ensure accurate quantification.

Instrument maintenance and performance monitoring are critical for maintaining the sensitivity and reproducibility required for quantifying trace-level Tyrian purple components in complex matrices. Regular cleaning of the ESI source and mass spectrometer interface, combined with periodic column regeneration or replacement, helps prevent gradual deterioration of chromatographic performance and signal intensity. The implementation of a comprehensive system suitability test before each analytical batch, incorporating key parameters such as retention time stability, peak area reproducibility, mass accuracy, and signal-to-noise ratios for reference standards, provides early detection of developing issues and ensures consistent data quality throughout extended analytical sequences.

Conclusion

HPLC-MS has established itself as the analytical technique of choice for the comprehensive characterization of Tyrian purple components in both cultural heritage materials and pharmaceutical research applications. The methods and protocols detailed in this application note provide a solid foundation for the extraction, separation, identification, and quantification of brominated indigoid compounds and their precursors from various sample matrices. The continued refinement of these analytical approaches, particularly through improved sensitivity, selectivity, and throughput, will further enhance our understanding of these historically significant and pharmacologically promising natural products.

The future perspectives for Tyrian purple research include the development of higher-throughput methods using ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-micron particle columns, which can significantly reduce analysis time while maintaining or improving separation efficiency. Additionally, the integration of high-resolution mass spectrometry (HRMS) using Orbitrap or time-of-flight (TOF) instruments provides valuable capabilities for non-targeted screening and identification of previously unknown compounds in muricid mollusk extracts. As interest in the pharmaceutical applications of Tyrian purple components continues to grow, these advanced analytical technologies will play an increasingly important role in accelerating the discovery and development of novel therapeutic agents derived from these ancient natural dyes.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Bioactive Compounds from Muricidae Molluscs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Muricidae Bioactive Compounds

Muricidae molluscs, a family of marine gastropods, represent a promising resource for the discovery of therapeutically valuable compounds with diverse pharmacological activities. These marine organisms have been utilized for thousands of years in traditional medicine across various cultures, particularly for treating menstrual disorders, gastrointestinal issues, and inflammatory conditions [1]. Historically known as the source of Tyrian purple, a precious dye valued in antiquity, these molluscs are now gaining scientific attention for their complex chemistry and bioactive potential. The Muricidae family produces a suite of unique secondary metabolites, including brominated indoles and choline esters, which demonstrate significant anti-inflammatory, anticancer, and analgesic properties in preclinical studies [1] [2].

The primary source of bioactive compounds in Muricidae is the hypobranchial gland, although traditional remedies often utilize other parts such as the shell and operculum [1]. This discrepancy between traditional use and modern pharmacological understanding highlights the need for optimized extraction protocols that target the most bioactive tissues. Research has identified several key compound classes in Muricidae, with 6-bromoisatin, tyrindoxyl sulphate, and murexine being among the most pharmacologically relevant [3] [4]. These compounds have shown promising results in various biological assays, supporting their potential development as novel therapeutic agents or as leads for drug development.

Table 1: Major Bioactive Compound Classes in Muricidae Molluscs

Compound Class Representative Compounds Reported Biological Activities Primary Source in Organism
Brominated Indoles 6-bromoisatin, 6,6'-dibromoindigo, tyrindoxyl sulphate Anti-inflammatory, anticancer, antioxidant, steroidogenic Hypobranchial gland, egg masses
Choline Esters Murexine, diacylglycerol Muscle-relaxing, pain relief, neuromuscular blocking Hypobranchial gland
Purines Adenosine Anti-inflammatory, cardiovascular effects Operculum
Phenolic Compounds Phenol, cresol Antimicrobial, fragrance stabilization Operculum (smoke extracts)

Materials and Reagents

Biological Material
  • Muricidae specimens: Adult Dicathais orbita or related species (shell width: 40-70 mm)
  • Target tissue: Hypobranchial gland (dissected immediately after sacrifice)
  • Sample preparation: Tissue should be flash-frozen in liquid nitrogen and stored at -80°C until extraction
  • Alternative materials: Operculum may be used for comparative studies (requires pulverization)
Chemicals and Solvents
  • Extraction solvents: HPLC-grade methanol, ethanol, chloroform, and deionized water
  • Analytical standards: Murexine, 6-bromoisatin, tyrindoxyl sulphate (purity ≥95%)
  • Mobile phase components: Acetonitrile (HPLC grade), formic acid (Optima LC/MS grade)
  • Reference compounds: Phenol, cresol, adenosine for comparative analysis
Equipment
  • Extraction apparatus: Tissue homogenizer (e.g., Polytron), ultrasonic bath, centrifuge
  • Chromatography system: HPLC system with DAD detector and mass spectrometer (MS)
  • Columns: C18 reversed-phase column (e.g., 150 × 4.6 mm, 5 μm particle size)
  • General lab equipment: Analytical balance, pH meter, vacuum concentrator, micro pipettes

Protocol 1: Standardized Extraction from Hypobranchial Gland

Tissue Preparation
  • Dissection: Sacrifice Muricidae specimens by carefully breaking the shell and dissect the hypobranchial gland using surgical tools. The hypobranchial gland is identified as a distinct tissue located in the mantle cavity.
  • Preservation: Immediately weigh the excised gland and flash-freeze in liquid nitrogen to prevent compound degradation.
  • Homogenization: Pulverize the frozen tissue using a mortar and pestle under liquid nitrogen, or employ a mechanical homogenizer at 4°C for 2 minutes at maximum speed.
Solvent Extraction Procedure
  • Solvent selection: Based on target compounds:
    • Alcoholic solvents (methanol/ethanol): Optimal for choline esters and indoxyl sulphate precursors [3]
    • Chloroform: Preferred for intermediate precursors [3]
  • Extraction: Add 10 mL of chilled solvent per gram of tissue homogenate
  • Sonication: Sonicate the mixture for 30 minutes at 4°C in an ultrasonic bath
  • Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C
  • Collection: Carefully decant the supernatant and retain
  • Re-extraction: Repeat steps 2-4 with fresh solvent and combine supernatants
  • Concentration: Evaporate solvents under reduced pressure at 35°C using a rotary evaporator
  • Reconstitution: Reconstitute the dried extract in appropriate solvent for analysis (e.g., methanol for HPLC)
Critical Parameters
  • Maintain temperature at 4°C throughout to minimize compound degradation
  • Perform extractions under dim light or amber glass to protect light-sensitive brominated compounds
  • Include quality control samples with each batch to ensure extraction reproducibility

Protocol 2: HPLC-MS Analysis of Bioactive Compounds

Instrument Configuration
  • HPLC system: Agilent 1260 Infinity or equivalent with quaternary pump
  • Detector: Diode Array Detector (DAD) scanning 200-600 nm
  • Mass spectrometer: Triple quadrupole or Q-TOF with electrospray ionization (ESI)
  • Column: Reversed-phase C18 (150 × 4.6 mm, 5 μm) maintained at 30°C
Chromatographic Conditions
  • Mobile phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient program:
    • 0-5 min: 5% B (isocratic)
    • 5-25 min: 5-95% B (linear gradient)
    • 25-30 min: 95% B (isocratic)
    • 30-35 min: 95-5% B (re-equilibration)
  • Flow rate: 0.8 mL/min with post-column split (if needed for MS)
  • Injection volume: 10-20 μL
Mass Spectrometry Parameters
  • Ionization mode: Positive and negative ESI with switching
  • Drying gas temperature: 325°C
  • Nebulizer pressure: 35 psi
  • Drying gas flow: 10 L/min
  • Capillary voltage: 3500 V
  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target compounds

The following workflow diagram illustrates the complete extraction and analysis process:

Start Muricidae Specimen Dissection Dissect Hypobranchial Gland Start->Dissection Homogenization Tissue Homogenization Dissection->Homogenization SolventExtraction Solvent Extraction Homogenization->SolventExtraction Concentration Sample Concentration SolventExtraction->Concentration HPLC HPLC-MS Analysis Concentration->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis End Validated Extract DataAnalysis->End

Quantitative Analysis and Method Validation

Validation Parameters

A comprehensive validation study for the extraction and analysis of secondary metabolites from Dicathais orbita has established the following parameters for method suitability [3] [4]:

Table 2: Method Validation Parameters for Key Muricidae Compounds

Parameter Murexine 6-Bromoisatin Tyrindoxyl Sulphate
Linearity range (mg/mL) 0.05-2.0 0.005-0.5 0.1-5.0
Correlation coefficient (R²) >0.999 >0.998 >0.999
Limit of Detection (LOD) 0.03 mg/mL 0.004 mg/mL 0.07 mg/mL
Limit of Quantification (LOQ) 0.09 mg/mL 0.01 mg/mL 0.22 mg/mL
Intra-day precision (% RSD) 0.52% 0.61% 0.46%
Inter-day precision (% RSD) 0.89% 0.93% 0.17%
Extraction efficiency 92.5% 88.7% 94.2%
Quantification Procedure
  • Calibration standards: Prepare fresh standard solutions in appropriate solvents across the concentration ranges specified in Table 2
  • Quality controls: Include at least three concentration levels (low, medium, high) in each analytical batch
  • Sample analysis: Inject each sample in triplicate and quantify against the calibration curve
  • Acceptance criteria: Maintain accuracy within 85-115% and precision <15% RSD for reliable quantification

The validated method demonstrates excellent precision, accuracy, and sensitivity for the quantification of dominant secondary metabolites from Muricidae molluscs, making it suitable for dye precursor and nutraceutical quality control, as well as applications in marine chemical ecology [3].

Compound Stability and Storage

Stability Assessment

Stability testing of Muricidae extracts under different storage conditions has revealed important patterns of compound degradation and transformation:

Table 3: Stability Profile of Bioactive Compounds Under Different Conditions

Extraction Solvent Storage Condition Stability Observations Recommended Storage Duration
Ethanol 4°C (dark) Increase in 6-bromoisatin and putative tyrindoxyl S-oxide sulphate 3 months
Chloroform 4°C (dark) Significant degradation products formed 1 month
Methanol-Water (4:1) -20°C (dark) Minimal degradation, optimal preservation 6 months
All extracts Room temperature (light) Rapid degradation of brominated indoles <1 week
Optimal Storage Conditions
  • Short-term storage (up to 1 month): Maintain extracts at 4°C in amber vials
  • Long-term storage (up to 6 months): Store at -20°C under inert atmosphere (N₂)
  • Lyophilized samples: For maximum stability, lyophilize extracts and store at -80°C with desiccant

Advanced Applications and Research Implications

Pharmaceutical Relevance

The bioactive compounds extracted from Muricidae molluscs demonstrate significant potential for drug development applications. Brominated indoles, particularly 6-bromoisatin, have shown promising anticancer properties in preclinical models. Research has demonstrated that these compounds can induce apoptosis and cell cycle arrest in colorectal cancer cell lines, while also preventing early-stage tumor formation in a colorectal cancer rodent model [4]. Additionally, choline esters such as murexine exhibit muscle-relaxing properties and analgesic effects, potentially explaining the traditional use of Muricidae preparations for pain relief [1].

The anti-inflammatory activity of Muricidae extracts has been documented in both in vitro and in vivo studies. Brominated indoles from these molluscs have been shown to inhibit inflammation in a murine model of acute lung injury, confirming their potential as anti-inflammatory drug leads [1]. Furthermore, the detected presence of adenosine in opercula extracts provides additional scientific support for anti-inflammatory applications, as adenosine is a well-established endogenous anti-inflammatory and immunomodulatory agent [5].

Validation of Traditional Uses

Chemical analysis of Muricidae opercula has provided scientific substantiation for their historical use in traditional medicine and ceremonial practices. Analysis of opercula smoke has revealed the presence of aromatic phenols (phenol and cresol), which function as fragrance stabilizers and produce a "medicinal" odor consistent with their use in incense [5]. Additionally, lipid extracts of opercula have been found to contain pharmaceutically active compounds, including brominated indoles, choline esters, and adenosine, directly supporting their traditional applications for treating various ailments [5].

The detection of these bioactive compounds in opercula helps reconcile the apparent discrepancy between traditional remedies (which primarily use shell and operculum) and modern pharmacological research (which focuses on the hypobranchial gland). This suggests that traditional preparations may indeed deliver active compounds, albeit potentially at different concentrations than direct gland extracts [1] [5].

Future Research Directions

Several promising research directions emerge from current knowledge of Muricidae bioactive compounds:

  • Optimization of extraction techniques: Development of supercritical fluid extraction methods for enhanced selectivity and yield of target compounds [4]

  • Comprehensive compound identification: Application of advanced mass spectrometry imaging techniques to localize compounds within different tissues [4]

  • Clinical translation: Conducting controlled clinical trials to validate the efficacy and safety of Muricidae extracts for specific therapeutic applications

  • Sustainable production: Exploration of aquaculture approaches and biosynthetic pathways for sustainable production of valuable compounds without depleting natural populations

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low compound yield: Ensure fresh biological material; extend sonication time; optimize solvent-to-sample ratio
  • Poor chromatographic resolution: Adjust mobile phase pH; reduce injection volume; condition column adequately
  • Compound degradation: Maintain cold chain throughout processing; protect from light; minimize processing time
  • Inconsistent results: Include quality control standards; validate each step of extraction procedure; ensure sample homogeneity
Technical Notes
  • Solvent selection significantly impacts extract composition, with multivariate analysis revealing significant differences according to solvent used [3]
  • Sample preparation methods should be tailored to target compounds:
    • Fresh tissue recommended for indole derivatives
    • Dried powder suitable for choline esters
  • Quality assessment should include not only target compounds but also screening for potential toxins, with ICP-MS analysis recommended for metal content assessment [5]

Conclusion

The standardized protocols presented in these Application Notes provide validated methods for the extraction, analysis, and quantification of bioactive compounds from Muricidae molluscs. The comprehensive approach encompassing tissue preparation, solvent extraction, HPLC-MS analysis, and stability assessment enables researchers to obtain reproducible and pharmacologically relevant extracts. The demonstrated biological activities of Muricidae compounds, including anti-inflammatory, anticancer, and analgesic properties, combined with their historical use in traditional medicine, underscore their potential as valuable candidates for drug discovery and development. Future research should focus on clinical translation, sustainable production methods, and further exploration of the structure-activity relationships of these unique marine natural products.

References

dyeing textiles with Tyrian purple

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Tyrian Purple

Tyrian purple, also known as royal or imperial purple, is a natural dye sourced from the hypobranchial gland of several predatory sea snails in the Muricidae family, primarily Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma [1] [2]. The primary coloring compound is 6,6'-dibromoindigo [1] [3].

The value of Tyrian purple stemmed from its exceptional colorfastness; the color intensifies with weathering and sunlight rather than fading [1] [4]. Its production was exceptionally resource-intensive, historically requiring vast quantities of snails—estimates suggest 10,000 to 12,000 snails yield approximately 1.4 grams of pure dye, enough only for the trim of a single garment [1] [4].

Sourcing and Preliminary Processing

The first critical step involves sourcing the correct biological material and extracting the precursor secretion.

  • Snail Species and Color Variation: The choice of snail species dictates the initial color outcome. Dyers often blended species to achieve specific shades [4].

    • Hexaplex trunculus: Yields a bluish-purple dye and is also the source of the blue dye known as tekhelet [1] [2].
    • Bolinus brandaris: Produces a reddish-purple hue [1] [5].
    • Stramonita haemastoma: Gives a redder color [5].
  • Harvesting the Secretion: There are two primary methods for obtaining the dye precursor:

    • Destructive Harvesting: This traditional method involves crushing the entire snail to extract the hypobranchial gland. This was the dominant method in antiquity, leading to massive shell middens [1] [5].
    • "Milking" (Sustainable Harvesting): Some species, such as Plicopurpura pansa, can be stimulated to release their mucous secretion without being killed, allowing for sustainable harvesting. This method is known from the tropical eastern Pacific and was used in ancient Mexico [1] [2].

The following workflow outlines the core experimental procedure from secretion to dyed textile, integrating both ancient practices and modern laboratory adaptations.

G Secretion Transparent Snail Secretion LightExposure Light Exposure (Color Development) Secretion->LightExposure ColorCheck Color Progression: Yellow → Green → Blue → Purple LightExposure->ColorCheck VatPreparation Dye Vat Preparation (Salt, Fermentation, Heating) ColorCheck->VatPreparation WoolTest Test with Wool Fleece (Check Color) VatPreparation->WoolTest FinalDyeing Dye Textile Fiber (Double-Dip for 'Dibapha') WoolTest->FinalDyeing RoyalGarment Royal Purple Garment FinalDyeing->RoyalGarment

Detailed Experimental Protocols

Protocol 1: Small-Scale Dye Extraction and Vat Preparation

This protocol is adapted from historical accounts and modern experimental archaeology [5].

  • Material Preparation:

    • Fresh Snail Glands: Extract hypobranchial glands from approximately 100-200 snails (H. trunculus or B. brandaris) for a small-scale experiment. Note: Freshness is critical for dye quality [1].
    • Salt: Use pure sea salt or sodium chloride.
    • Vessel: A heat-resistant glass or tin-lined pot. Historical texts mention tin or lead pots [1].
    • Heat Source: A laboratory hot plate for precise temperature control.
  • Procedure:

    • Step 1 (Salting & Fermentation): Combine the extracted glands with salt in a ratio of about 1 sextarius (~20 fl. oz.) of salt per 100 pounds of juice [1]. Allow the mixture to steep for 3 days at room temperature [1].
    • Step 2 (Heating & Reduction): Transfer the mixture to the pot and apply moderate heat. Maintain a steady temperature (exact historical temperatures are unknown, requiring experimentation). The mixture will liquefy over approximately 10 days [1]. Skim the surface periodically.
    • Step 3 (Color Testing): Around the 10th day, test the dye by immersing a small piece of clean, grease-free wool fleece. If the color is unsatisfactory, continue heating and test periodically until the desired deep, blackish-purple hue is achieved [1].
    • Step 4 (Dyeing): Once the vat is ready, immerse pre-wetted textile fibers (wool) for about 5 hours. Remove, card the fibers, and repeat the dipping process until the fibers fully absorb the color [1].
Protocol 2: Direct Photochemical Development Method

This method leverages the photochemical reaction of the precursor and is useful for analytical purposes.

  • Material Preparation:

    • Collect the mucous secretion, either by "milking" or from crushed glands.
    • Spread the secretion thinly on a glass or ceramic plate.
    • Have textile swatches (wool, silk) ready for direct application.
  • Procedure:

    • Step 1 (Light Exposure): Expose the spread secretion to direct sunlight. Observe the color transformation: it will typically turn yellow, then green, turquoise, blue, and finally purple within minutes [5].
    • Step 2 (Direct Dyeing): For direct dyeing, the secretion can be applied directly to textiles before light exposure. The color will develop on the fabric upon exposure to light.

Data Summary for Researchers

Table 1: Snail Species and Their Dye Characteristics

Snail Species Primary Color Output Notable Features
Hexaplex trunculus [1] [5] Bluish-purple Also source of blue dye tekhelet; most common in recent archaeological finds [6].
Bolinus brandaris [1] [5] Reddish-purple Key for producing the prized "black-tinted clotted blood" hue [1].
Stramonita haemastoma [5] Red Used in combination with other species.

Table 2: Quantitative Metrics from Historical and Modern Sources

Parameter Historical / Experimental Value Context & Source
Snail-to-Dye Ratio 10,000 snails for ~1.4g of dye [1]; 800 snails for five 20x20 cm textiles [6] Illustrates high variability and experimental nature of production.
Fermentation Time 3 days [1] Based on Pliny the Elder's account.
Total Vat Preparation ~10 days [1] Based on Pliny the Elder's account.
Fiber Immersion Time 5 hours per dip [1] For wool fibers.
Modern Cost ~$2,237,100.00 per kg [3] For genuine pigment from a commercial supplier.

Research Considerations & Challenges

  • Smell: The process produces a powerful, unpleasant odor from decomposing organic matter, noted even in ancient texts [1] [5].
  • Temperature Control: A major challenge. Ancient dyers could consistently control temperature, potentially using materials like mammal bones, but the exact method is unknown [6].
  • Color Reproducibility: Achieving the specific, highly prized "blackish clotted blood" color of antiquity is difficult. It is believed to result from a double-dipping process, first in a vat from H. trunculus (blue) and then in a vat from B. brandaris (red), to create the fabric known as Dibapha [1] [4].
  • Sustainability: The destructive harvesting method is not sustainable. Research into "milking" non-endangered species or synthetic production of 6,6'-dibromoindigo is crucial for modern ethical research [5] [2].

Conclusion

Reviving the process of dyeing with Tyrian purple is an interdisciplinary endeavor combining archaeology, history, and chemistry. While the core principles from antiquity are known, successful replication requires extensive experimentation, particularly regarding temperature control and species blending to achieve historic results. The high cost and labor intensity continue to make genuine Tyrian purple a pigment for specialized research rather than general application.

References

Comprehensive Application Notes: Photoluminescence Characterization of 6,6'-Dibromoindigo for Research and Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6,6'-Dibromoindigo and Its Photoluminescence Properties

6,6'-Dibromoindigo, historically known as Tyrian purple, is an ancient dye with modern scientific significance due to its unique photophysical properties. This organic compound with the chemical formula C₁₆H₈Br₂N₂O₂ represents a brominated derivative of indigo, characterized by a deep purple coloration and emerging semiconductor capabilities in thin-film phases [1]. Recent investigations have revealed that the pure compound exhibits remarkable photoluminescence behavior with potential applications spanning from wearable electronics to pharmaceutical research. The compound's inherent structural rigidity and extended π-conjugation system contribute to its unique photophysical characteristics, including significant Stokes shift and potential triplet state formation. These properties make 6,6'-dibromoindigo a compelling subject for photoluminescence spectroscopy, which provides insights into the excited-state dynamics and energy transfer processes crucial for both materials science and drug development applications.

The historical significance of 6,6'-dibromoindigo as Tyrian purple, once more valuable than gold in ancient Mediterranean societies, has recently been complemented by discoveries of its semiconductor properties in thin-film phases [1]. These characteristics potentially exceed those of the parent indigo compound, suggesting applications in flexible electronics and bio-sensing platforms. For pharmaceutical researchers, the compound's natural origin from Muricidae family snails and its bioactive molecular structure offer intriguing possibilities for therapeutic development, particularly given the established bioactivity of many phytochemical compounds in modulating cellular signaling pathways [2]. The intersection of these material and biological properties positions 6,6'-dibromoindigo as a multidisciplinary candidate for advanced characterization through photoluminescence spectroscopy.

Photophysical Principles of Photoluminescence

Fundamental Mechanisms

Photoluminescence encompasses two primary phenomena: fluorescence and phosphorescence, both involving the emission of light from materials following photon absorption. The process initiates when a molecule absorbs ultraviolet or visible radiation, promoting one of its valence electrons from a singlet ground state (S₀) to an excited singlet state (S₁ or S₂) while conserving the electron's spin orientation [3]. In the case of 6,6'-dibromoindigo, this excitation potentially involves transitions within its conjugated π-system, influenced by the bromine substituents that alter the electronic distribution compared to unsubstituted indigo. The average lifetime of an electron in this singlet excited state is remarkably brief (10⁻⁵–10⁻⁸ seconds), after which fluorescence emission may occur as the electron returns to the ground state with photon release.

The competing process of phosphorescence arises when an electron in a singlet excited state undergoes intersystem crossing to a triplet excited state, characterized by unpaired electron spins [3]. Transition from this triplet state back to the singlet ground state involves a spin-forbidden process that results in significantly longer excited-state lifetimes (10⁻⁴–10⁴ seconds). For 6,6'-dibromoindigo, the presence of heavy bromine atoms may enhance the probability of intersystem crossing through spin-orbit coupling, potentially making phosphorescence observable under specific experimental conditions. The radiationless deactivation pathways, including vibrational relaxation, internal conversion, and external conversion, compete with luminescent processes and significantly influence the overall quantum yield of 6,6'-dibromoindigo's photoluminescence.

Energy Diagram and Electronic Transitions

Table 1: Key photophysical processes in 6,6'-dibromoindigo

Process Description Timescale Significance for 6,6'-Dibromoindigo
Absorption Promotion from S₀ to S₁/S₂ 10⁻¹⁵ s Determines excitation wavelengths
Vibrational Relaxation Non-radiative decay to lowest vibrational level <10⁻¹² s Affects spectral shape and width
Fluorescence Radiative S₁→S₀ transition 10⁻⁵–10⁻⁸ s Provides structural and environmental information
Intersystem Crossing S₁ to T₁ transition 10⁻⁶–10⁻¹¹ s Enhanced by heavy bromine atoms
Phosphorescence Radiative T₁→S₀ transition 10⁻⁴–10⁴ s Potential for long-lived emission
Internal Conversion Isoenergetic interstate transition 10⁻⁶–10⁻¹² s Competes with radiative processes

The following energy diagram illustrates the fundamental photophysical processes and electronic transitions relevant to 6,6'-dibromoindigo:

G S0 S₀ Ground State S1 S₁ Excited State S0->S1 Absorption S1->S0 Fluorescence VR Vibrational Relaxation S1->VR ISC Intersystem Crossing S1->ISC T1 T₁ Excited State T1->S0 Phosphorescence IC Internal Conversion VR->IC IC->S0 Non-radiative ISC->T1

Figure 1: Electronic transitions and photophysical processes in photoluminescence

Experimental Protocols for Photoluminescence Characterization

Sample Preparation Methods

Solid-state film preparation represents a crucial methodology for evaluating 6,6'-dibromoindigo's semiconductor properties. Begin by synthesizing pure 6,6'-dibromoindigo following established protocols such as the Wolk-Frimer method [1], which provides a safe and efficient synthesis route. For thin-film formation, prepare a saturated solution (approximately 1-2 mM) in anhydrous dimethyl sulfoxide (DMSO) under inert atmosphere conditions. Deposit 50-100 μL aliquots onto meticulously cleaned quartz substrates (preferred for UV transparency) using spin-coating at 2000-3000 rpm for 30 seconds. Alternatively, employ drop-casting techniques followed by controlled solvent evaporation in vacuum desiccators for 24 hours. The resulting films should exhibit uniform purple coloration with thicknesses ranging 100-500 nm, verifiable by profilometry.

For solution-phase studies, prepare stock solutions at 1 mM concentration in high-purity spectroscopic-grade solvents (DMSO, tetrahydrofuran, or chloroform), followed by serial dilution to working concentrations (1-10 μM). Importantly, conduct oxygen exclusion procedures by purging with inert gas (argon or nitrogen) for 15-20 minutes prior to measurements, as molecular oxygen efficiently quenches excited states, particularly triplets. For low-temperature phosphorescence studies, prepare rigid glass matrices using solvent mixtures (e.g., 2:1 v/v ethanol:methanol) that form clear glasses at 77 K. Always include control samples of unsubstituted indigo for comparative analysis to elucidate bromination effects on photophysical properties.

Steady-State Photoluminescence Spectroscopy

Table 2: Optimal instrument parameters for steady-state photoluminescence of 6,6'-dibromoindigo

Parameter Recommended Setting Alternative Rationale
Excitation Wavelength 580-600 nm 550-570 nm Targets main absorption band
Excitation Slit Width 5 nm 2-10 nm Balances signal intensity and resolution
Emission Slit Width 5 nm 2-10 nm Matches excitation bandwidth
Detection Range 600-800 nm 580-850 nm Captures full emission spectrum
Scan Speed 120 nm/min 60-240 nm/min Minimizes photodegradation
Detector Voltage 600 V 400-800 V Optimizes signal-to-noise ratio
Sample Temperature 298 K 77 K for phosphorescence Controls thermal relaxation

Execute measurements by first acquiring the excitation spectrum monitoring the emission maximum while scanning excitation wavelengths (250-650 nm). Subsequently, collect the emission spectrum using the identified excitation maximum. Perform spectral corrections for instrument response using manufacturer-supplied correction files. For quantum yield determination, employ the comparative method using appropriate standards (rhodamine 6G in ethanol, Φ = 0.95, for visible emissions; quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, for near-infrared emissions). Calculate using the established relationship:

Φₓ = Φₛ × (Iₓ/Iₛ) × (Aₛ/Aₓ) × (ηₓ²/ηₛ²)

where Φ represents quantum yield, I integrated emission intensity, A absorbance at excitation wavelength, and η refractive index of solvent; subscripts ₓ and ₛ refer to unknown and standard, respectively. Maintain absorbance below 0.1 at excitation wavelength to minimize inner filter effects.

Time-Resolved Photoluminescence Measurements

Time-correlated single photon counting (TCSPC) provides optimal resolution for fluorescence lifetime determination of 6,6'-dibromoindigo. Configure the system with picosecond pulsed diode lasers (570-590 nm range) operating at 1 MHz repetition rate. Prepare samples at optical densities of 0.05-0.1 at excitation wavelength in 1 cm pathlength quartz cuvettes. Collect emission decays at the emission maximum wavelength with count rates not exceeding 1% of excitation repetition rate to prevent pulse pile-up. Record decays until reaching 10,000 counts in the peak channel for adequate statistics. Analyze data using iterative reconvolution with instrument response function and multi-exponential fitting models:

I(t) = Σ αᵢ exp(-t/τᵢ)

where τᵢ represents lifetime components and αᵢ their respective amplitudes.

For phosphorescence lifetime measurements, employ a Q-switched Nd:YAG laser with frequency doubling or optical parametric oscillator capabilities to generate excitation pulses. Utilize mechanical choppers or gated detectors to discriminate against short-lived fluorescence. Record decay profiles over appropriate time ranges (microseconds to seconds depending on observed lifetimes) at 77 K in rigid glass matrices. Implement multi-exponential fitting routines to account for potential heterogeneity in decay pathways. Throughout time-resolved measurements, maintain sample temperature control using thermostatted cuvette holders or cryostats, and periodically verify sample integrity via absorption spectroscopy to detect potential photodegradation.

Data Analysis and Interpretation

Spectral Processing and Quantum Yield Calculation

The interpretation of 6,6'-dibromoindigo photoluminescence data begins with spectral correction procedures to eliminate instrument-specific artifacts. Subtract solvent blank spectra from sample spectra to remove Raman and other solvent-related signals. Apply instrument response correction factors provided by the manufacturer to obtain true emission line shapes. For quantitative comparisons, normalize spectra to peak intensity or integrated area. The Stokes shift—calculated as the energy difference between absorption maximum (typically 590-600 nm for 6,6'-dibromoindigo) and emission maximum—provides information on structural relaxation and solvent reorganization in the excited state. Compare this value with unsubstituted indigo (λabs ≈ 610 nm) to understand bromination effects on excited-state energetics.

Fluorescence quantum yield determination requires careful measurement of integrated emission intensities for both reference standard and 6,6'-dibromoindigo samples. Ensure matching optical densities (<0.1) at the excitation wavelength to minimize reabsorption effects. The following workflow diagram outlines the key steps in data acquisition and processing:

G S1 Sample Preparation (OD < 0.1 at λ_ex) S2 Absorption Measurement S1->S2 S3 Emission Spectrum Acquisition S2->S3 S4 Solvent Blank Subtraction S3->S4 S5 Instrument Response Correction S4->S5 S6 Spectral Integration S5->S6 S7 Quantum Yield Calculation S6->S7 S8 Lifetime Analysis S6->S8

Figure 2: Photoluminescence data analysis workflow

Lifetime Analysis and Decay-Associated Spectra

Analysis of time-resolved data provides insights into the excited-state dynamics of 6,6'-dibromoindigo. Fit fluorescence decay profiles using multi-exponential models, with quality of fit assessed through chi-squared (χ²) values (0.9-1.2 indicating good fit) and visual inspection of residuals. The presence of multiple lifetime components may indicate conformational heterogeneity or aggregation effects in solid-state films. Calculate amplitude-weighted average lifetimes using:

⟨τ⟩ = Σ αᵢτᵢ / Σ αᵢ

For complex systems, construct decay-associated spectra (DAS) by globally analyzing data collected at multiple emission wavelengths. This approach helps identify distinct emitting species and their spectral signatures. Compare the observed lifetimes with unsubstituted indigo to understand how bromination affects excited-state dynamics—the heavy atom effect typically enhances intersystem crossing rates, potentially shortening fluorescence lifetimes while increasing phosphorescence quantum yields.

Applications in Research and Pharmaceutical Development

The unique photoluminescence properties of 6,6'-dibromoindigo present compelling applications across multiple disciplines. In organic electronics, its demonstrated semiconductor capabilities in thin-film phases [1] suggest potential for wearable sensors and flexible displays that leverage its air-stability and solution processability. The compound's photoluminescence characteristics can be exploited in optical sensing platforms where environmental changes (pH, oxygen concentration, molecular binding) modulate emission intensity or lifetime. For such applications, thorough photophysical characterization enables rational design of sensing architectures with optimized performance.

In pharmaceutical contexts, while 6,6'-dibromoindigo itself is not yet established as a therapeutic agent, its structural similarity to bioactive indigo derivatives and the documented therapeutic potential of various phytochemicals [2] suggest possible biological relevance. The compound's photoluminescence can facilitate cellular uptake studies and subcellular localization investigations when conjugated to drug candidates or delivery systems. Furthermore, the intersystem crossing efficiency enhanced by bromine atoms may generate singlet oxygen or other reactive species with potential photodynamic therapy applications. As with other phytochemicals like curcumin, resveratrol, and EGCG that modulate key signaling pathways including PI3K/AKT and MAPK-ERK [2], 6,6'-dibromoindigo may offer similar opportunities for therapeutic intervention once its biological activities are fully characterized.

Conclusion and Future Perspectives

The photoluminescence characterization of 6,6'-dibromoindigo reveals a compound with unique photophysical properties stemming from its brominated structure and extended π-conjugation. The experimental protocols outlined herein provide researchers with comprehensive methodologies to elucidate both steady-state and time-resolved emission characteristics crucial for understanding this historically significant pigment's modern applications. As research advances, opportunities exist to further explore 6,6'-dibromoindigo's potential in flexible electronics, where its semiconductor properties combined with photoluminescence offer novel device architectures, and in pharmaceutical sciences, where its luminescence can track biodistribution or potentially interact with biological systems. The intersection of historical significance and contemporary scientific relevance makes 6,6'-dibromoindigo a fascinating subject for continued photophysical investigation with promising applications across multiple disciplines.

References

FTIR Analysis of Dibromoindigo: An Application Note

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dibromoindigo is the primary constituent of the historic pigment Tyrian purple, a dibrominated indigoid dye. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and molecular structure of organic compounds like dibromoindigo through their characteristic vibrational fingerprints [1] [2]. This application note provides a detailed protocol for the FTIR analysis of a dibromoindigo sample, aiming to confirm its molecular identity by detecting key functional groups such as C=O, N-H, C=C, and C-Br stretches, and to distinguish it from its unbrominated analogue, indigo [3].

2. Experimental Design

  • Objective: To identify and characterize a sample of synthetic or isolated dibromoindigo by FTIR spectroscopy.
  • Sample: Purified dibromoindigo (solid).
  • Control(s): A certified standard of indigo for comparative analysis.
  • Instrumentation: FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation, is non-destructive, and provides high-quality spectra for solids [4] [2].

3. Materials & Equipment The following table lists the necessary materials and equipment.

Category Item / Specification
Spectrometer FTIR spectrometer with a DTGS or MCT detector [5].
Sampling Accessory Single-reflection diamond or zinc selenide (ZnSe) ATR crystal [2].
Software Instrument control and data collection software (e.g., OMNIC); spectral analysis and library search software [5].
Consumables High-purity solvent (e.g., ethanol, for cleaning); soft, lint-free tissues; pure dibromoindigo sample; indigo standard.

4. Step-by-Step Protocol 4.1. Instrument Preparation

  • Power on the spectrometer and computer. Allow the instrument to initialize and warm up as per the manufacturer's guidelines (typically 15-30 minutes).
  • Launch the FTIR software suite.
  • Using a lint-free tissue moistened with a suitable solvent, thoroughly clean the surface of the ATR crystal. Ensure no residue remains and allow the solvent to evaporate completely.

4.2. Background Collection

  • In the software method, set the desired parameters (see Table 2 below).
  • With no sample on the crystal, initiate the collection of a background spectrum. This records the signal of the environment and corrects for atmospheric interference (primarily CO₂ and water vapor) [4].

4.3. Sample Measurement

  • Place a small amount of the solid dibromoindigo sample directly onto the ATR crystal.
  • Lower the clamp or anvil to ensure firm and uniform contact between the sample and the crystal surface.
  • Initiate the sample scan. The software will automatically subtract the background and display the resulting absorbance spectrum.
  • Save the spectrum with a descriptive filename.
  • Raise the clamp, remove the sample, and meticulously clean the crystal as before.
  • Repeat steps 1-5 for the indigo standard control sample.

4.4. Data Collection Parameters Consistent instrument settings are crucial for reproducible and high-quality spectra. The recommended parameters are summarized below.

Parameter Recommended Setting Purpose & Notes
Spectral Range 4000 - 400 cm⁻¹ Standard mid-IR range covering all relevant vibrations [6].
Resolution 4 cm⁻¹ Optimal balance between spectral detail and signal-to-noise for most applications [4].
Number of Scans 32 Co-adding scans improves the signal-to-noise ratio [4].

5. Expected Results & Data Interpretation Upon successful analysis, you will obtain an absorbance spectrum for dibromoindigo. The key to interpretation lies in correlating the observed absorption bands (peaks) with specific molecular vibrations [3]. The table below outlines the anticipated characteristic bands for dibromoindigo and a comparative analysis with indigo.

Table: Expected Characteristic FTIR Bands for Dibromoindigo and Indigo

Functional Group / Vibration Expected Wavenumber Range (cm⁻¹) Expected Intensity Notes for Dibromoindigo
N-H Stretch ~3270 Medium, Broad Broader than indigo due to stronger intermolecular H-bonding [3].
C=O Stretch ~1620-1630 Strong Key lactam carbonyl stretch; position sensitive to bromination [3].
C=C Stretch (Aromatic) ~1580-1600 Medium Skeletal vibrations of the aromatic rings.
C-Br Stretch ~500-600 Medium Diagnostic for dibromoindigo; absent in the indigo control spectrum [3].

Critical Interpretation Note: The region below 1500 cm⁻¹ is the "fingerprint region," which is highly unique to the entire molecule. While the functional groups above 1500 cm⁻¹ are informative, a definitive identification requires comparing the entire fingerprint region of your sample to a reference spectrum of authentic dibromoindigo. The presence of C-Br stretches and a closely matching fingerprint are the strongest evidence for a correct identification [3].

6. Troubleshooting & Best Practices

  • Poor Quality Spectrum (Noisy): Increase the number of co-added scans.
  • Saturated or Flat-Topped Peaks: The sample may be too thick on the ATR crystal. Remove some material and re-acquire the spectrum.
  • No Peaks Detected: Verify that the sample is in firm contact with the ATR crystal. Ensure the clamp is properly engaged.
  • Spectral Artifacts (e.g., sharp spikes): These are often due to incomplete background subtraction of water vapor or CO₂. Re-collect a fresh background spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the FTIR analysis experiment, from sample preparation to final interpretation.

Start Start Experiment Prep Prepare Instrument & Collect Background Start->Prep Sample Apply Dibromoindigo Sample to ATR Crystal Prep->Sample Acquire Acquire FTIR Spectrum Sample->Acquire Control Acquire Control (Indigo) Spectrum Acquire->Control Analyze Analyze & Compare Spectra Control->Analyze IdCBr Identify Diagnostic C-Br Stretch (~500-600 cm⁻¹) Analyze->IdCBr Match Fingerprint Region Matches Reference? IdCBr->Match Yes Fail Investigate Discrepancies IdCBr->Fail No Success Dibromoindigo Identified Match->Success Yes Match->Fail No

Filling the Knowledge Gaps

Since specific spectral data for dibromoindigo was not available in the search results, you will need to take the following steps to complete your analysis:

  • Generate Your Own Reference Data: If possible, synthesize and rigorously purify dibromoindigo, then run the FTIR analysis as outlined. This will create your in-house reference standard.
  • Consult Specialized Databases: Search for "dibromoindigo FTIR" or "Tyrian purple FTIR" in scientific databases like SciFinder, Reaxys, or the SDBS (Spectral Database for Organic Compounds).
  • Leverage Computational Chemistry: Use quantum chemical software (e.g., Gaussian, ORCA) to calculate the theoretical infrared spectrum of the dibromoindigo molecule. This can provide a strong prediction of the vibrational frequencies to look for in your experimental data.

References

Application Notes: Vat Dyeing for Purple Pigments

Author: Smolecule Technical Support Team. Date: February 2026

Vat dyes are a class of water-insoluble dyes known for their superior colorfastness properties [1] [2]. The process is particularly valued for producing durable shades of purple and other colors on cellulosic fibers like cotton. The core mechanism involves a redox reaction: the insoluble dye is first reduced to a soluble "leuco" form, which has an affinity for the fiber, and is then oxidized back to its original insoluble state within the fiber, locking the color in place [1] [3] [2].

Key Characteristics:

  • Excellent Fastness: Vat dyes offer outstanding wash fastness (4-5) and light fastness, though rubbing fastness can be poorer without proper after-treatment [1] [4].
  • Complex Application: The process is multi-stage and requires careful control of chemicals, temperature, and pH [3] [2].
  • Environmental Considerations: The process typically uses sodium hydrosulfite as a reducing agent and strong alkalis, raising environmental concerns that require proper waste stream management [2] [5].

Detailed Experimental Protocol

The following section provides a step-by-step methodology for applying vat dyes to cotton fabric, incorporating specific parameters for different dye classes.

Fabric Preparation

Begin with pre-scoured and bleached cotton fabric to remove natural oils, waxes, and impurities. This ensures uniform wetting and consistent dye penetration across the substrate [2].

Dye Vat Preparation and Dyeing Process

This stage involves creating the soluble leuco form of the dye and applying it to the fabric. Critical parameters vary depending on the vat dye classification, as summarized in the table below.

Table 1: Dyeing Parameters for Vat Dye Classes

Dye Class Vatting Temp. (°C) Dyeing Temp. (°C) Caustic Soda (g/L) Sodium Hydrosulfite (g/L) Salt (g/L)
IN (Indanthrene Normal) 50 - 60 60 - 70 5.0 - 12.0 4.0 - 8.0 Not required [3]
IW (Indanthrene Warm) 50 40 - 50 2.0 - 6.0 1.0 - 4.0 3.0 - 5.0 [3]
IK (Indanthrene Cold) 50 20 - 30 1.0 - 4.0 0.5 - 3.0 5.0 - 15.0 [3]

Typical Dye Bath Recipe (Exhaust Method) [3]:

  • Wetting Agent: 0.5 - 1.0 g/L
  • Sequestering Agent: 1.0 - 2.0 g/L
  • Dispersing Agent: 1.0 - 2.0 g/L
  • Salt: 5.0 - 10.0 g/L (See Table 1 for class-specific requirements)
  • Caustic Soda (NaOH): As per vendor recommendation (See Table 1 for guidance)
  • Sodium Hydrosulfite (Hydrose): As per vendor recommendation (See Table 1 for guidance)
  • Dyestuff: x% (on weight of fabric)

Procedure:

  • Set the dye bath at 40°C with a material-to-liquor ratio of 1:20 [3].
  • Add all auxiliaries except hydroz and caustic soda. Run the machine for 5-10 minutes [3].
  • Add the required amount of dyestuff and run for 5 minutes [3].
  • Add two-thirds (2/3) of the total caustic soda and run for another 5 minutes [3].
  • Raise the temperature to the target dyeing temperature (see Table 1) at a rate of 2-3°C per minute [3].
  • Add sodium hydrosulfite (hydroz) along with the remaining one-third (1/3) of caustic soda [3].
  • Continue dyeing for 40 to 50 minutes. Maintain reducing conditions, which can be checked using vat reduction paper [3].
Oxidation

After dyeing, the fabric must be oxidized to reconvert the soluble leuco dye into its original insoluble pigment form inside the fiber.

  • Common Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate, or atmospheric oxygen (airing) [1] [3].
  • Typical Oxidation Recipe: Use 0.5-1.0 g/L of Hydrogen Peroxide (35%) at 30-50°C for 10 minutes [3].
After-Treatment (Soaping)

Soaping is a critical step to achieve the final correct shade and optimal fastness by removing superficially deposited dye particles and allowing proper crystallization of the dye within the fiber [1] [4].

  • Detergent: 1.0 - 2.0 g/L
  • Soda Ash: 1.0 - 2.0 g/L
  • Temperature: 95 - 100°C
  • Time: 10 - 15 minutes [3]

After soaping, the fabric should be rinsed thoroughly with cold-hot-cold water. A final neutralization step with a mild acid like acetic acid can be used to balance the pH [2].

Workflow and Pathway Visualization

The diagram below illustrates the core chemical pathway and workflow of the vat dyeing process.

VatDyeingProcess Start Start: Insoluble Vat Dye Vatting Vatting (Reduction) - Alkaline Environment (NaOH) - Reducing Agent (Na₂S₂O₄) - Heat Start->Vatting Chemical Reduction LeucoForm Soluble 'Leuco' Form Vatting->LeucoForm Becomes Soluble Dyeing Dyeing & Exhaustion - Absorption by Fiber - Controlled Temp & Time LeucoForm->Dyeing Applied to Fabric OxidationStep Oxidation - Oxidizing Agent (e.g., H₂O₂) - Converts to Insoluble Form Dyeing->OxidationStep Chemical/Oxygen Exposure AfterTreatment After-Treatment (Soaping) - Removes Surface Dye - Improves Fastness OxidationStep->AfterTreatment Wash & Soap End End: Fixed Insoluble Pigment AfterTreatment->End Final Shade & Fixation

Critical Experimental Considerations

  • Reducing Agent Stability: Sodium hydrosulfite is consumed in the reduction reaction and is also decomposed by atmospheric oxygen, especially at high temperatures. Ensure a sufficient initial quantity and minimize air exposure to maintain dye bath stability [6] [2].
  • pH Control: The entire vatting and dyeing process must occur in a strongly alkaline environment (pH 12-14). The availability of sufficient alkali is crucial to keep the bath stable and to neutralize acidic decomposition products from the reducing agent [4] [2].
  • Temperature Management: Temperature is a key factor for balancing dye exhaustion and levelness. Lower temperatures may favor levelness but result in lower exhaustion, while higher temperatures can increase the risk of unlevel dyeing [6].
  • Rinsing Before Oxidation: A rinsing step after dyeing and before oxidation is recommended to remove loose dye and excess reducing agent, creating optimal conditions for uniform oxidation [6].

References

Application Notes & Protocols: Separation, Analysis, and Bioactivity Assessment of Brominated Indoles

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Brominated Indoles

Brominated indoles represent a structurally diverse class of natural products and synthetic compounds with demonstrated significance in pharmaceutical development and chemical ecology. These compounds are characterized by an indole backbone—a benzene ring fused to a pyrrole ring—with one or more bromine atoms substituted at various positions, resulting in substantial bioactive potential. Naturally occurring brominated indoles are frequently isolated from marine organisms, particularly Muricidae molluscs (such as Dicathais orbita and Murex tribulus), where they serve as precursors to the historically significant Tyrian purple dye and possess documented pharmaceutical properties [1] [2]. The development of drugs through chemical modifications of naturally occurring indole alkaloids has emerged as an attractive research area, with over 3,000 monoterpene indole alkaloids (MTIAs) identified in plants, some of which have been utilized as medicines (e.g., vinblastine for cancer, reserpine for hypertension) [3].

The inherent reactivity of the indole ring system presents significant challenges for selective functionalization, particularly at the C5 position, which is a common site of modification in biosynthesis and often correlates with attractive biological activities [3]. Recent advances in synthetic methodology have enabled more efficient and selective bromination, addressing previous limitations in obtaining sufficient quantities for drug development and structure-activity relationship studies [3]. The following table summarizes key brominated indoles discussed in this protocol and their primary natural sources:

Table 1: Key Brominated Indoles and Their Natural Sources

Compound Name Natural Source Molecular Features Reported Bioactivities
6-Bromoisatin Dicathais orbita (egg masses, hypobranchial gland) Mono-brominated isatin Anti-inflammatory, anticancer, chemopreventative
Tyrindoleninone Dicathais orbita Brominated indoleninone Anticancer, pro-apoptotic
6,6'-Dibromoindirubin Muricidae molluscs Dibrominated indirubin isomer Kinase inhibition (GSK-3, CDKs)
4-Bromoindole Marine sediments Mono-brominated indole Ecotoxicological effects
3,6-Dibromoindole North Sea water samples Dibrominated indole Environmental contaminant

Analytical Methods for Separation and Identification

Solvent Extraction from Biological Tissues

Protocol 1: Sequential Solvent Extraction from Molluscan Tissue

This protocol optimizes the recovery of brominated indoles from complex biological matrices like molluscan hypobranchial glands or egg masses, utilizing the differential solubility of various metabolite classes [4].

  • Materials: Frozen tissue samples (-80°C), chloroform, methanol, hexane, ethanol, MilliQ water, separation funnel, Whatman No. 1 filter paper, rotary evaporator, nitrogen evaporator.

  • Procedure:

    • Homogenization: Thaw approximately 40g of tissue and homogenize in a blender with 150ml of cold chloroform:methanol (1:1) solution.
    • Maceration: Soak tissue homogenate for 2 hours at 18°C with occasional agitation. Filter through Whatman No. 1 filter paper.
    • Solvent partitioning: Transfer filtrate to separation funnel. Add 1/3 volume MilliQ water to induce phase separation. Collect organic phase (lower chloroform layer).
    • Sequential extraction: Re-extract tissue residue with solvents of increasing polarity (hexane → chloroform → ethanol → water).
    • Concentration: Evaporate solvent fractions under reduced pressure using rotary evaporation. Store dried extracts at -20°C under nitrogen.

This sequential approach simplifies downstream analysis by partially separating compound classes, with brominated indoles typically concentrating in the chloroform and ethanol fractions [4]. The selective extraction strategy reduces matrix interference in subsequent chromatographic steps.

Chromatographic Separation and Analysis

Protocol 2: Flash Chromatography for Bioassay-Guided Fractionation

This protocol describes the preparative separation of complex crude extracts for bioactivity screening and compound isolation [1].

  • Materials: Solid-phase extraction cartridge or glass column (C18 or silica stationary phase), HPLC system with UV-Vis detector, fraction collector, solvents (water, acetonitrile, methanol with 0.1% formic acid).

  • Procedure:

    • Column preparation: Pack C18 stationary phase in appropriate column. Condition with 5 column volumes methanol followed by 5 volumes water.
    • Sample loading: Dissolve 100-500mg crude extract in minimal methanol. Load onto column carefully to avoid channeling.
    • Gradient elution: Program linear gradient from 5% to 100% organic modifier (acetonitrile or methanol) over 30-60 minutes at flow rate 1-10mL/min (preparative) or 0.2-1mL/min (analytical).
    • Fraction collection: Collect fractions (1-5mL) automatically. Monitor at 254nm and 280nm (characteristic indole absorbance).
    • Screening: Analyze fractions by TLC or LC-MS. Pool fractions with similar composition for bioactivity testing.

Protocol 3: LC-MS Analysis of Brominated Indoles

Liquid chromatography coupled to mass spectrometry provides high-sensitivity identification and purity assessment [1] [5].

  • LC Conditions:

    • Column: C18 reversed-phase (e.g., 150 × 2.1mm, 3.5μm)
    • Mobile phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 20 minutes
    • Flow rate: 0.3mL/min
    • Detection: UV-Vis 200-600nm (characteristic indole absorbance ~280nm)
  • MS Conditions:

    • Ionization: ESI positive/negative mode
    • Mass range: 50-1000m/z
    • Source temperature: 150°C
    • Desolvation temperature: 350°C

Brominated indoles exhibit characteristic isotope patterns (approximately 1:1 ratio for M⁺ and M+2⁺ for monobrominated compounds) due to nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, facilitating their identification in complex mixtures [5]. For 6-bromoisatin, expect m/z 211/213 [M+H]⁺ and retention time ~9.8 minutes under these conditions [6].

Advanced Imaging Techniques

Protocol 4: Desorption/Ionization on Porous Silicon Mass Spectrometry Imaging (DIOS-MSI)

DIOS-MSI enables spatial mapping of brominated indoles directly from tissue sections, particularly valuable for detecting insoluble metabolites that evade conventional analysis [5].

  • Materials: Porous silicon substrates, cryostat, MALDI-TOF mass spectrometer, calibration standards.

  • Procedure:

    • Tissue preparation: Snap-freeze tissue samples in liquid N₂. Section at 10-20μm thickness using cryostat.
    • Mounting: Thaw-mount tissue sections onto DIOS substrates.
    • Imaging: Acquire mass spectra in reflection positive ion mode with spatial resolution 50-200μm.
    • Data analysis: Reconstruct ion images using specialized software. Identify brominated compounds by characteristic isotope patterns.

DIOS-MSI provides unique advantages for brominated indole analysis, including minimal background interference in low mass range and ability to detect insoluble metabolites formed in the gastrointestinal environment after oral administration [5]. This technique has been successfully applied to track 6-bromoisatin and its metabolites in murine models, revealing previously unknown insoluble metabolites that could contribute to both efficacy and toxicity [5].

The following workflow diagram illustrates the integrated approach for brominated indole analysis from sample preparation to identification:

G Start Sample Collection (Biological Tissue) Step1 Solvent Extraction (Sequential: hexane→chloroform→ethanol→water) Start->Step1 Step2 Chromatographic Separation (Flash column or HPLC) Step1->Step2 Step3 Fraction Collection & Screening Step2->Step3 Step4 Mass Spectrometry Analysis (LC-MS/DIOS-MSI) Step3->Step4 Step5 Structural Identification (NMR, Isotope Pattern) Step4->Step5 Step6 Bioactivity Assessment (Cell-based assays) Step5->Step6 End Compound Characterization Step6->End

Synthetic Approaches to Brominated Indoles

Regioselective Bromination Protocols

Protocol 5: C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids

This innovative one-step method addresses the longstanding challenge of C5-selective functionalization of indole rings, which has been difficult due to their inherent reactivity [3].

  • Materials: Indolo[2,3-a]quinolizidine substrate, pyridinium tribromide, hydrochloric acid, methanol, ice bath, TLC plates.

  • Procedure:

    • Reaction setup: Dissolve indole alkaloid (1.0 equiv) in anhydrous methanol (0.1M concentration). Cool to 0°C with ice bath.
    • Reagent addition: Add pyridinium tribromide (1.0 equiv) and concentrated HCl (1.0 equiv) dropwise with stirring.
    • Reaction monitoring: Monitor by TLC (typically 10 minutes). Quench with saturated sodium thiosulfate when complete.
    • Workup: Dilute with water, extract with dichloromethane (3×). Dry organic phase over Na₂SO₄.
    • Purification: Concentrate and purify by flash chromatography.

This method is notably efficient, requiring only 10 minutes under mild conditions (0°C) and producing high yields without requiring special protecting or directing groups [3]. The reaction proceeds through an in-situ generated C3-, C5-brominated indolenine intermediate that serves as the brominating agent, which has been experimentally verified through separate synthesis [3].

Protocol 6: N-Bromosuccinimide (NBS)/Silica Gel Bromination

An alternative regioselective method for bromination of indoles and benzimidazoles using an NBS/silica gel system [7].

  • Materials: Indole substrate, N-bromosuccinimide, silica gel, dichloromethane.

  • Procedure:

    • Column preparation: Pack silica gel in chromatography column.
    • Reagent adsorption: Dissolve NBS (1.1 equiv) and indole substrate (1.0 equiv) in minimal DCM. Adsorb onto silica gel.
    • Elution: Elute with appropriate solvent system to separate brominated products.
    • Concentration: Evaporate solvent to obtain purified brominated indoles.

This method provides high yields and substantial regioselectivity for various indole substrates [7].

The following diagram illustrates the key synthetic bromination protocol and its proposed mechanism:

G Indole Indolo[2,3-a]quinolizidine Substrate Intermediate C3-, C5-Brominated Indolenine Intermediate Indole->Intermediate Reagents Reagents: Pyridinium Tribromide (1 equiv) HCl (1 equiv) Reagents->Intermediate Conditions Conditions: MeOH, 0°C, 10 min Conditions->Intermediate Product C5-Brominated Product Intermediate->Product Brominating Agent

Bioactivity Assessment Protocols

Anti-Inflammatory Activity Evaluation

Protocol 7: In Vitro Anti-Inflammatory Assay

This protocol evaluates the ability of brominated indoles to inhibit key inflammatory mediators in cell-based systems [8].

  • Materials: RAW264.7 macrophages, 3T3 ccl-92 fibroblasts, LPS, calcium ionophore, nitric oxide (NO) detection kit, TNFα ELISA kit, PGE2 ELISA kit.

  • Procedure:

    • Cell culture: Maintain cells in DMEM with 10% FBS. Seed at 1×10⁵ cells/well in 24-well plates.
    • Treatment: Pre-treat cells with test compounds (0-100μM) or extracts (0-100μg/mL) for 1 hour.
    • Stimulation: Add LPS (100ng/mL) to macrophages or calcium ionophore (1μM) to fibroblasts. Incubate 24 hours.
    • Analysis:
      • Measure NO using Griess reagent
      • Quantify TNFα and PGE2 by ELISA
      • Assess NFκB translocation by immunocytochemistry

Structure-activity relationship studies reveal that both the position of bromination and indole substitution pattern significantly influence anti-inflammatory potency. For isatin derivatives, activity follows 5Br > 6Br > 7Br, and mono-brominated compounds generally show greater activity than dimeric indoles or non-brominated isatin [8]. The mechanism of action involves inhibition of NFκB translocation, as demonstrated for 6-bromoisatin and hypobranchial gland extracts from Dicathais orbita [8].

Protocol 8: In Vivo Acute Lung Injury Model

This protocol assesses the systemic anti-inflammatory effects of brominated indoles in a mouse model of LPS-induced acute lung inflammation [6].

  • Materials: C57BL/6 mice, LPS (E. coli O128:B12), 6-bromoisatin or HBG extract in grape seed oil, bronchoalveolar lavage (BAL) equipment, cytokine ELISA kits.

  • Procedure:

    • Pre-treatment: Administer test compounds (0.05-0.1mg/g 6-bromoisatin; 0.1-0.5mg/g HBG extract) by oral gavage at 48, 24, and 1 hour prior to LPS challenge.
    • LPS challenge: Anesthetize mice and administer LPS (5mg/kg) intranasally.
    • Sample collection: Euthanize mice 6 hours post-LPS. Collect BAL fluid and lung tissue.
    • Analysis:
      • Quantify TNFα, IL-1β, and total protein in BALF
      • Perform differential cell counts on BALF cytospins
      • Assess lung histopathology (H&E staining)

This model has demonstrated that both 6-bromoisatin and HBG extract significantly suppress inflammatory markers, reduce neutrophil sequestration, and preserve lung tissue architecture [6].

Anticancer Activity Evaluation

Protocol 9: Cell Viability and Apoptosis Assays

This protocol evaluates the anticancer potential of brominated indoles against colorectal cancer cell lines [1].

  • Materials: HT29 and Caco-2 colorectal cancer cells, MTT reagent, caspase 3/7 assay kit, Annexin-V/PI staining kit, flow cytometer.

  • Procedure:

    • Cell viability (MTT assay):

      • Seed cells at 5×10³ cells/well in 96-well plates
      • Treat with compounds (0-500μM) or fractions (0-0.5mg/mL) for 24-48 hours
      • Add MTT solution (0.5mg/mL), incubate 4 hours
      • Dissolve formazan crystals in DMSO, measure absorbance at 570nm
      • Calculate IC₅₀ values
    • Apoptosis detection:

      • Treat cells with IC₅₀ concentrations for 24 hours
      • Assess caspase 3/7 activity using luminescent substrate
      • Perform Annexin-V/PI staining followed by flow cytometry
    • Cell cycle analysis:

      • Fix cells in 70% ethanol, treat with RNase A
      • Stain with propidium iodide, analyze by flow cytometry

For 6-bromoisatin, expect IC₅₀ values of approximately 100μM in HT29 and Caco-2 cells, with induction of apoptosis (77.6% in HT29 cells) and cell cycle arrest in G2/M phase (25.7% in HT29 cells) [1]. Tyrindoleninone is less potent, with IC₅₀ of approximately 390μM in HT29 cells [1].

Protocol 10: In Vivo Colorectal Cancer Model

This protocol evaluates the chemopreventive efficacy of brominated indoles in a genotoxic carcinogen model [5].

  • Materials: Azoxymethane (AOM), 6-bromoisatin, experimental mice.

  • Procedure:

    • Carcinogen initiation: Inject AOM (10mg/kg) intraperitoneally weekly for 6 weeks.
    • Treatment: Administer 6-bromoisatin (0.025-0.05mg/g) by daily oral gavage throughout study (14 weeks).
    • Endpoint analysis:
      • Count aberrant crypt foci (ACF) in methylene blue-stained colon
      • Enumerate tumor numbers and sizes
      • Assess proliferation index by Ki-67 immunohistochemistry
      • Evaluate apoptotic index by TUNEL staining

Studies have demonstrated that 6-bromoisatin at 0.025mg/g significantly reduces ACF formation, tumor numbers, and epithelial cell proliferation without adverse effects on liver function or blood biochemistry [5].

Table 2: Bioactivity Profiles of Selected Brominated Indoles

Compound Anti-inflammatory IC₅₀ Anticancer IC₅₀ Molecular Targets In Vivo Efficacy
6-Bromoisatin NO inhibition: ~40μg/mL [8] HT29 cells: ~100μM [1] NFκB translocation [8] Reduces ACF & tumors (0.025mg/g) [5]
Tyrindoleninone Not determined HT29 cells: 390μM [1] Caspase 3/7 activation [1] Not determined
HBG Extract NO inhibition: 30.8μg/mL [8] Varies with composition Multiple targets Reduces lung inflammation [6]
6,6'-Dibromoindirubin Not determined Low μM range (kinase inhibition) [5] GSK-3, CDKs [5] Not determined

Application Notes and Troubleshooting

Critical Experimental Considerations
  • Stability issues: Brominated indoles, particularly those with multiple bromine atoms, may be light-sensitive and prone to debromination. Store samples in amber vials under inert atmosphere at -20°C.

  • Analytical challenges: The similar polarity of different brominated indoles can complicate separation. Optimize HPLC gradients with 0.1% acid modifiers to improve peak shape and resolution.

  • Biological activity interpretation: Consider the dichotomous effects of indole derivatives in tumorigenesis, as some may act as ligands for both tumor-promoting and tumor-suppressing pathways [5]. Always include appropriate controls.

  • In vivo dosing: The therapeutic window for brominated indoles appears narrow, with 6-bromoisatin showing efficacy at 0.025mg/g but reduced effects at 0.05mg/g in colorectal cancer models [5]. Conduct careful dose-response studies.

Safety and Regulatory Guidelines
  • Natural product extraction: When working with molluscan tissues, implement proper biosafety precautions as marine organisms may harbor pathogens or toxins beyond the target compounds.

  • Chemical safety: Brominating agents like pyridinium tribromide and NBS are reactive and corrosive. Use appropriate personal protective equipment and work in well-ventilated fume hoods.

  • Animal research: All in vivo studies must be approved by institutional animal care and use committees and follow national guidelines for humane animal research.

Conclusion

Brominated indoles represent a promising class of bioactive compounds with demonstrated potential for development as anti-inflammatory and anticancer agents. The protocols outlined herein provide a comprehensive framework for the extraction, synthesis, analysis, and bioactivity assessment of these compounds, from initial source material to in vivo evaluation. Recent advances in regioselective bromination methodologies address previous limitations in compound supply, while sophisticated analytical techniques like DIOS-MSI enable unprecedented tracking of insoluble metabolites in biological systems. The structural diversity of brominated indoles, coupled with their engaging mechanisms of action targeting NFκB signaling and apoptosis pathways, positions them as valuable leads for pharmaceutical development. As research in this field progresses, these application notes and protocols will facilitate standardized approaches across laboratories, accelerating the translation of brominated indole research into clinical applications.

References

Comprehensive Quality Control Application Notes and Protocols for Muricidae Mollusc Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Muricidae Bioactive Compounds

Muricidae molluscs represent a valuable marine resource for pharmaceutical and nutraceutical development due to their diverse secondary metabolites. These marine gastropods are historically renowned for producing Tyrian purple, a precious dye used since antiquity, but more recently have gained scientific attention for their bioactive compounds with demonstrated pharmacological properties [1]. The primary bioactive compounds identified in Muricidae tissues include brominated indoles (such as 6-bromoisatin and tyrindoxyl sulphate), choline esters (notably murexine), and nucleosides (including adenosine) [2] [3]. These compounds are predominantly concentrated in the hypobranchial gland [2], though significant levels have also been detected in opercula tissues [1], supporting their traditional use in medicinal applications.

Research has revealed that Muricidae extracts exhibit anti-inflammatory, anticancer, analgesic, and antimicrobial properties [3]. Specifically, brominated indoles demonstrate significant anti-inflammatory and cytotoxic activities against various cancer cell lines, while choline esters show muscle-relaxing and potential pain-relieving effects [3]. These documented biological activities provide a scientific foundation for the traditional uses of Muricidae preparations in treating inflammatory conditions, gastrointestinal complaints, menstrual problems, and wound healing [1] [3]. The therapeutic potential of these marine natural products necessitates the development of robust quality control protocols to ensure standardized extraction, accurate quantification, and appropriate stability testing for product development.

Extraction Methodologies for Muricidae Compounds

Solvent Selection and Optimization

The efficiency of compound extraction from Muricidae tissues is highly dependent on solvent polarity and chemical composition. A comparative validation study examining extraction procedures for the Australian muricid Dicathais orbita demonstrated that different solvent systems preferentially extract specific classes of bioactive compounds [2]. Alcoholic solvents (particularly ethanol and methanol) have proven superior for extracting polar compounds such as choline esters and indoxyl sulphate precursors, while chloroform-based extraction more effectively isolates intermediate brominated indole precursors [2]. This solvent specificity must be considered when designing extraction protocols targeted at specific compound classes.

Multivariate analysis has revealed significant differences in extract composition according to the solvent employed, emphasizing the importance of solvent selection based on the desired bioactive profile [2]. The extraction process typically involves homogenization of hypobranchial gland tissue or opercula followed by solvent extraction employing sonication-assisted or maceration techniques. For comprehensive metabolite profiling, sequential extraction using solvents of increasing polarity may be employed to capture the full spectrum of bioactive compounds. The choice of solvent not only affects extraction efficiency but also influences the stability profile of the extracted compounds during subsequent storage.

Table 1: Comparison of Extraction Solvent Efficiency for Different Compound Classes from Muricidae Tissues

Solvent System Target Compound Classes Extraction Efficiency Remarks
Ethanol/Methanol Choline esters, Tyrindoxyl sulphate High for polar compounds Preferred for ultimate precursors; produces stable extracts
Chloroform Intermediate brominated precursors, Lipophilic compounds High for non-polar compounds Better for intermediate precursors; may form degradation products
Aqueous Polar compounds, Nucleosides Moderate for hydrophilic compounds Suitable for water-soluble components
Ethyl Acetate Medium polarity compounds Variable Useful for fractionation strategies
Standardized Extraction Protocol

Materials and Equipment:

  • Fresh or properly preserved Muricidae hypobranchial gland tissue or opercula
  • Analytical grade solvents (ethanol, methanol, chloroform)
  • Homogenizer (e.g., Polytron or similar)
  • Ultrasonic bath or probe sonicator
  • Centrifuge capable of 10,000 × g
  • Rotary evaporator or nitrogen evaporator
  • Analytical balance (±0.1 mg sensitivity)
  • Volumetric glassware

Procedure:

  • Tissue Preparation: Excise hypobranchial glands or collect opercula from freshly sacrificed Muricidae specimens. Rinse with cold phosphate-buffered saline (pH 7.4) to remove residual debris. Pat dry with filter paper and weigh accurately. For larger scale processing, tissues may be flash-frozen in liquid nitrogen and stored at -80°C until extraction.

  • Homogenization: Homogenize tissue in appropriate solvent (1:5 w/v ratio) using a mechanical homogenizer for 2-3 minutes at 15,000 rpm under controlled temperature (4°C). Alternatively, tissue may be cryogenically pulverized using a mortar and pestle with liquid nitrogen before solvent addition.

  • Extraction: Transfer the homogenate to a sealed container and subject to ultrasonic-assisted extraction for 30 minutes at 35-40°C. Alternatively, employ maceration with continuous agitation for 12-24 hours at 4°C.

  • Clarification: Centrifuge the extract at 10,000 × g for 15 minutes at 4°C. Carefully decant and collect the supernatant. The pellet may be re-extracted with fresh solvent to improve yield.

  • Concentration: Combine supernatants and concentrate under reduced pressure at 35°C using a rotary evaporator. For temperature-sensitive compounds, employ nitrogen evaporation at ambient temperature.

  • Reconstitution: Reconstitute the concentrated extract in an appropriate solvent for analysis or further processing. Filter through a 0.22 μm membrane prior to analysis.

Table 2: Optimization Parameters for Muricidae Compound Extraction

Parameter Optimal Conditions Alternative Approaches Impact on Quality
Tissue State Fresh or flash-frozen Alcohol-preserved Fresh tissue prevents degradation
Solvent Ratio 1:5 (w/v) 1:3 to 1:10 (w/v) Higher ratios improve extraction but dilute sample
Extraction Time 30 min (sonication) 12-24 h (maceration) Longer times risk degradation
Temperature 4°C (maceration); 35-40°C (sonication) Room temperature Elevated temperatures increase yield but may degrade compounds
Homogenization Mechanical (15,000 rpm) Cryogenic grinding Cryogenic preserves thermolabile compounds

Analytical Methods for Compound Quantification

HPLC-MS Analysis and Validation

High Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) has been validated as the primary analytical technique for quantifying major bioactive compounds in Muricidae extracts [2]. The validated method employs a diode array detector (DAD) coupled to a mass spectrometer for simultaneous detection based on UV-Vis spectra and mass determination. The chromatography typically utilizes a reverse-phase C18 column (e.g., 150 × 4.6 mm, 3.5 μm particle size) maintained at 25-35°C. The mobile phase consists of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B) in a gradient elution program: 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25-27 min (95-5% B), and 27-30 min (5% B) for column re-equilibration [2]. The flow rate is optimally set at 0.8-1.0 mL/min with injection volumes of 5-20 μL depending on analyte concentration.

The MS detection is preferably performed using electrospray ionization (ESI) in positive mode for most Muricidae compounds, though some indole derivatives may show better response in negative mode [2]. Source parameters require optimization for each specific instrument platform, but generally include: capillary voltage of 3.0-4.0 kV, desolvation temperature of 300-400°C, desolvation gas flow of 600-800 L/h, and cone gas flow of 50-100 L/h [4]. To enhance LC-MS sensitivity, careful attention to ionization efficiency and transmission efficiency is crucial, which can be optimized through adjustments to capillary position, nebulizing gas flow, and drying gas temperature [4].

Table 3: Validated HPLC-MS Parameters for Major Muricidae Compounds

Compound Retention Time (min) MS Ionization Mode Mass Transition (m/z) LOD (mg/mL) LOQ (mg/mL)
Murexine 4.2 ± 0.3 ESI+ 177 → 87 0.03 0.09
6-Bromoisatin 12.8 ± 0.5 ESI- 224 → 176 0.004 0.01
Tyrindoxyl Sulphate 8.5 ± 0.4 ESI- 332 → 252 0.07 0.22
Adenosine 6.3 ± 0.3 ESI+ 268 → 136 Not reported Not reported
Method Validation Parameters

The HPLC-MS method for Muricidae compounds has undergone comprehensive validation demonstrating excellent precision, accuracy, linearity, and robustness [2]. For tyrindoxyl sulphate, the intra-day precision showed a relative standard deviation (RSD) of 0.46%, while inter-day precision was even better at 0.17% RSD, indicating exceptional method reproducibility [2]. The quantification demonstrated linearity over relevant concentration ranges for all major compounds, with correlation coefficients (R²) typically exceeding 0.999.

Specificity was confirmed through retention time matching and mass spectral comparison with authentic standards where available. For compounds lacking commercial standards, tentative identification was based on accurate mass measurements, characteristic UV-Vis spectra, and comparison with literature data [2]. The method has proven suitable for application in various contexts including dye precursor quantification, nutraceutical quality control, and investigations in marine chemical ecology [2].

Quality Control Protocols and Stability Assessment

Comprehensive QC Workflow

The quality control workflow for Muricidae extracts encompasses multiple stages from raw material assessment to final extract characterization. The following Graphviz diagram illustrates the comprehensive quality control protocol:

QCWorkflow start Raw Material Assessment (Muricidae tissues) step1 Tissue Identification & Authentication start->step1 Tissue Collection step1->start Rejected step2 Solvent Selection Based on Target Compounds step1->step2 Approved step3 Standardized Extraction (Optimized Parameters) step2->step3 Solvent Optimization step4 HPLC-MS Analysis (Validated Method) step3->step4 Extract Preparation step5 Compound Quantification & Identification step4->step5 Chromatographic Data step6 Quality Assessment Against Specifications step5->step6 Quantitative Results step6->step2 Fails Specifications step7 Stability Testing & Shelf-life Determination step6->step7 Meets Specifications end Quality Controlled Extract step7->end Stability Confirmed

Diagram 1: Quality Control Workflow for Muricidae Extracts (Title: Muricidae Extract QC Protocol)

Compound Stability and Storage Considerations

Stability assessment of Muricidae extracts has revealed significant differences based on extraction solvent and storage conditions [2]. Ethanol extracts demonstrate superior stability for most compounds, though some oxidative conversion has been observed during storage; specifically, an increase in 6-bromoisatin and putative tyrindoxyl S-oxide sulphate has been noted in ethanol extracts after several months of cold storage [2]. In contrast, chloroform extracts show more extensive degradation, producing multiple degradation products under similar storage conditions.

Recommended storage conditions for Muricidae extracts include protection from light and maintenance at 4°C or below to minimize oxidative degradation and chemical interconversion. For long-term storage, lyophilization (freeze-drying) of extracts followed by storage in sealed containers under inert atmosphere (nitrogen or argon) provides optimal preservation of bioactive compounds. Regular stability monitoring through periodic HPLC-MS analysis is recommended, particularly during the initial stages of method development and for establishing appropriate shelf-life specifications.

Table 4: Stability Profile of Major Muricidae Compounds Under Different Storage Conditions

Compound Extraction Solvent Storage Temperature Stability Duration Major Changes
Tyrindoxyl Sulphate Ethanol 4°C >6 months Minimal degradation
Tyrindoxyl Sulphate Chloroform 4°C 3-4 months Multiple degradation products
6-Bromoisatin Ethanol 4°C >6 months Slight increase (from precursors)
Murexine Ethanol -20°C >12 months No significant changes
Murexine Aqueous 4°C 2-3 months ~15% degradation

Analytical Considerations for Muricidae Compounds

LC-MS Sensitivity Optimization

Optimizing LC-MS sensitivity is crucial for accurate quantification of Muricidae compounds, particularly when analyzing complex tissue extracts with potentially low abundance metabolites. Practical strategies to enhance signal-to-noise ratio include careful source parameter optimization, appropriate mobile phase selection, and effective sample cleanup [4]. For ESI ionization, key parameters requiring optimization include capillary voltage, desolvation temperature, nebulizer gas flow, and source position [4]. The optimal setting for these parameters is highly dependent on the specific instrument platform and mobile phase composition.

Matrix effects represent a significant challenge in LC-MS analysis of biological extracts and can substantially suppress or enhance analyte signals [4]. To minimize matrix effects, effective sample preparation is essential; suitable approaches include solid-phase extraction (SPE), liquid-liquid extraction, or dilution-and-shoot methods with careful optimization [4]. For particularly challenging matrices, switching to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as ionization occurs through gas-phase reactions rather than liquid-phase processes [4]. The following workflow diagram illustrates the optimized extraction and analysis process for Muricidae compounds:

ExtractionProtocol start Muricidae Tissue (Hypobranchial Gland/Opercula) step1 Homogenization in Selected Solvent start->step1 Weighed Sample step2 Ultrasonic-Assisted Extraction step1->step2 Homogenate step3 Centrifugation & Clarification step2->step3 Extracted Material step4 Concentration (Rotary Evaporation) step3->step4 Clarified Supernatant step5 HPLC-MS Analysis (Gradient Elution) step4->step5 Reconstituted Extract step6 Data Analysis & Quantification step5->step6 Chromatographic Data end Validated Results for QC Assessment step6->end Quantitative Report param1 Solvent Selection: - Ethanol (polar compounds) - Chloroform (non-polar) param1->step1 param2 HPLC Conditions: - C18 Column - Gradient Elution - MS Detection param2->step5

Diagram 2: Muricidae Compound Extraction and Analysis Workflow (Title: Extraction and Analysis Protocol)

Analytical Challenges and Solutions

Analysis of Muricidae compounds presents several analytical challenges, including the chemical instability of certain brominated indoles, the presence of isomeric compounds, and potential matrix interference from complex biological samples [2]. To address these challenges, the following approaches are recommended:

  • Instability Issues: Incorporate freshly prepared standards and implement stability-indicating methods that can separate degradation products from parent compounds. For particularly labile compounds, consider reducing extract processing temperatures and adding antioxidant stabilizers where appropriate.

  • Isomeric Separation: Optimize chromatographic conditions using gradient elution with buffered mobile phases to achieve baseline separation of structurally similar compounds. The use of tandem mass spectrometry provides additional selectivity through monitoring of compound-specific fragmentation patterns.

  • Matrix Effects: Implement effective sample cleanup procedures and use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix-induced suppression or enhancement effects [4].

Conclusion

These application notes provide comprehensive quality control protocols for Muricidae mollusc extracts, with validated methodologies for extraction, analysis, and stability assessment. The standardized HPLC-MS method offers precise quantification of major bioactive compounds, supporting the development of quality-controlled Muricidae-based products for pharmaceutical and nutraceutical applications. The stability data presented inform appropriate storage conditions and shelf-life determinations, while the detailed workflows ensure method reproducibility across different laboratory settings.

References

photochemical conversion of tyrindoxyl sulphate

Author: Smolecule Technical Support Team. Date: February 2026

A Potential Alternative Research Path

Given the lack of direct data, one viable research approach could be to adapt general methodologies used for the photochemical degradation of similar phenolic compounds. The following table summarizes key parameters from a study on the photochemical treatment of tyrosol, a well-studied model phenolic compound, which shares some structural features with tyrindoxyl sulphate [1].

Parameter Details
Processes UV/H₂O₂ (generates •OH), UV/Persulfate (UV/PS, generates SO₄•⁻), UV/Peroxymonosulfate (UV/PMS) [1]
Light Source UV irradiation at 254 nm [1]
Key Findings UV/PS was most efficient for degradation & mineralization; SO₄•⁻ was dominant radical species in UV/PS & UV/PMS; Efficiency is affected by pH, presence of inorganic anions (Cl⁻, SO₄²⁻, NO₃⁻) [1]
Probe Compounds Benzoic acid (for •OH), Nitrobenzene (for SO₄•⁻) [1]
Analytical Methods Spectrophotometry for persulfate quantification [1]

Experimental Workflow for Method Adaptation

Based on the study of analogous compounds, here is a generalized experimental workflow you could consider and validate for Tyrindoxyl Sulphate. The diagram below outlines the key stages.

G Start Start: Prepare Tyrindoxyl Sulphate Solution A1 Set Initial Conditions (pH, Concentration, Temperature) Start->A1 A2 Select Oxidation System (e.g., UV, UV/H₂O₂, UV/Persulfate) A1->A2 A3 Apply Photochemical Treatment A2->A3 A4 Sample at Time Intervals A3->A4 A4->A3 Continue process A5 Analyze Samples (Degradation & Radical Quantification) A4->A5 End End: Data Analysis and Modeling A5->End

References

Troubleshooting Low Yields in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in Tyrian purple synthesis is low yield, often stemming from the key intermediate 4-bromo-2-nitrobenzaldehyde. The table below summarizes major issues and solutions.

Problem Area Specific Issue & Solution Key Experimental Protocol Details

| Bromination Step (Synthesis of compound 3) | Issue: Formation of dibrominated side products. Solution: Optimize reagent addition and temperature [ [1] [2]. | Use the procedure from Islam et al. Add H₂O₂ to 4-bromo-2-nitroaniline in ethanol with a slight excess of HBr at 50°C. Adjust solvent volume so pure product precipitates in up to 80% yield upon cooling [ [1] [2]. | | Diazotization & Formaldoxime Reaction (Synthesis of compound 6) | Issue 1: Difficulties creating a homogeneous diazonium salt solution. Solution: Before adding NaNO₂, create a finely divided suspension of the aniline hydrochloride via vigorous stirring [ [1].

Issue 2: Formation of reduced byproduct (e.g., m-bromonitrobenzene). Solution: This is a known competitive reaction; the ~15% byproduct can be difficult to eliminate [ [1]. | After diazotization, react the salt with CuSO₄, Na₂SO₃, and formaldoxime in an acetate buffer. The crude benzaldoxime yield is ~79%. Cleave the oxime to the aldehyde by boiling with excess ferric ammonium sulfate for a 62% crude yield [ [1] [2]. | | Nitroalcohol Formation & Reduction (Final step to Tyrian purple) | Issue: Dehydration of the intermediate (e.g., compound 7) to a nitrostyrene side product. Solution: The intermediate is labile. Handle carefully and proceed quickly to reduction. | Use the Harley-Mason procedure. React aldehyde 6 with nitromethane and sodium methoxide in methanol (yields salt 7). Reduce immediately with basic sodium dithionite. This step is critical, with one report achieving only a 10% yield of crude Tyrian purple [ [1]. |

Addressing Challenges in Biosynthesis

Biosynthesis can avoid harsh chemicals but faces selectivity problems. The table below outlines a major hurdle and a potential solution.

Problem Area Specific Issue & Solution Key Experimental Protocol Details

| Lack of Enzyme Selectivity | Issue: Key enzymes (e.g., TnaA, MaFMO) act on both tryptophan and 6-bromotryptophan, producing a mixture of indigo, indirubin, Tyrian purple, and its isomer [ [3].

Solution 1 (Two-cell system): Spatially separate the bromination and degradation steps to better control precursor flow, but this is complex [ [3].

Solution 2 (New enzyme cluster): Use a monooxygenase (GS-C) and its reductase (GS-D) from an indole biodegradation gene cluster in Providencia rettgeri. This system shows better selectivity for Tyrian purple from 6-bromoindole compared to MaFMO [ [3]. | Heterologous Expression: Clone and express the gene cluster (including GS-C and GS-D) in E. coli BL21(DE3).

In vivo/vitro reaction: Feed the engineered cells 6-bromotryptophan or use cell lysates with the substrate. The enzyme GS-C, when provided with NADH and its reductase GS-D, selectively promotes Tyrian purple formation [ [3]. |

Workflow Diagrams for Synthesis Pathways

To clarify the logical relationships in different synthesis routes, here are two workflow diagrams. You can use the DOT code to generate visual aids for your lab's documentation.

Chemical Synthesis Workflow

ChemicalSynthesis Start Start: o-Nitroaniline (2) A Bromination (HBr, H₂O₂, 50°C) Start->A B 4-Bromo-2-nitroaniline (3) (Yield up to 80%) A->B C Diazotization & Formaldoxime Reaction B->C D Crude Benzaldoxime (4) (Yield ~79%) C->D E Oxime Cleavage (Ferric Ammonium Sulfate) D->E F 4-Bromo-2-nitrobenzaldehyde (6) (Yield ~62%) E->F G Nitroalcohol Formation (Nitromethane, NaOMe) F->G H Unstable Intermediate (7) G->H I Reduction (Basic Na₂S₂O₄) H->I End End: Tyrian Purple (1) (Low Yield ~10%) I->End

This diagram outlines the chemical synthesis pathway from o-nitroaniline to Tyrian purple, highlighting critical steps and reported yields based on the procedure in the search results [1] [2].

Biosynthesis Workflow

Biosynthesis Substrate Substrate: 6-Bromotryptophan EngineeredCell Engineered E. coli Substrate->EngineeredCell Byproducts Byproducts: Indigo, Indirubin, Tyrian Purple Isomer Substrate->Byproducts Pathway Indole Biodegradation Gene Cluster EngineeredCell->Pathway Enzymes Key Enzymes: GS-C (Monooxygenase) + GS-D (Reductase) Pathway->Enzymes Product Product: Tyrian Purple (Improved Selectivity) Enzymes->Product

This diagram shows the biosynthetic pathway for Tyrian purple, emphasizing the use of a specific gene cluster to improve selectivity and reduce byproducts [3].

Key Takeaways for Your Research

  • For Chemical Synthesis: The most fragile point is the final step from aldehyde 6 to Tyrian purple. Meticulous control over the formation and reduction of the nitroalcohol intermediate is crucial.
  • For Biosynthesis: The emerging approach using specialized enzyme clusters (like GS-C/GS-D) is promising for enhancing selectivity and could be a valuable research direction if chemical byproducts are a major issue.

References

purification challenges for 6 6' dibromoindigo

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Guide: 6,6'-Dibromoindigo

FAQ 1: What are the common challenges in synthesizing and working with 6,6'-dibromoindigo? Researchers face several specific issues during synthesis and subsequent experiments:

  • Low Yields in Multi-step Synthesis: Many synthetic routes are lengthy and inefficient. For instance, one synthesis starting with 4-bromo-2-nitrobenzaldehyde faced issues with labile intermediates that readily dehydrated into undesired side products, leading to a final yield as low as 10% for the dibromoindigo step [1].
  • Difficulty in Intermediate Purification: The synthesis of key precursors can be problematic. The bromination of o-nitroaniline can produce a mixture that is difficult to separate, and the diazotization step requires carefully controlled conditions to achieve a homogeneous reaction [1].
  • Limited Solubility: 6,6'-Dibromoindigo has very limited solubility in common solvents, which complicates its purification using standard techniques like recrystallization and makes it difficult to characterize with methods such as NMR [2].
  • Sensitivity to Light (Photodebromination): The leuco (reduced) form of brominated indigos, particularly 6-bromoindigo, is sensitive to visible light and can undergo debromination. This can alter the final color of the dye on fabric by converting 6-bromoindigo into plain indigo [3].

FAQ 2: How can the composition and purity of 6,6'-dibromoindigo samples be analyzed? A validated High-Performance Liquid Chromatography (HPLC) method is the most commonly reported technique for analyzing 6,6'-dibromoindigo and its related compounds.

The table below summarizes a validated HPLC method for separating and quantifying 6,6'-dibromoindigo and its common analogues [4].

Parameter Specification
Analytical Goal Quantify indigotin, indirubin, and their mono- & dibrominated derivatives [4].
Column RP-column (Alltima C18), 250 mm × 3.0 mm i.d., 5 μm [4].
Temperature 35°C [4].

| Mobile Phase | (A) H₂O + 0.1% (v/v) Trifluoroacetic Acid (TFA) (B) Acetonitrile + 0.1% (v/v) TFA [4]. | | Flow Rate | 0.5 mL/min [4]. | | Detection | Diode Array Detector (DAD) [4]. | | Gradient | Gradient elution (specific profile optimized for separation) [4]. | | Performance | Limits of detection (LOD) in the range 0.02-0.05 μg/mL for all analytes [4]. |

FAQ 3: Are there any established synthesis protocols that aim to be more efficient? Yes, researchers have developed improved syntheses to address the challenges of classic routes.

One publication titled "A Simple, Safe and Efficient Synthesis of Tyrian Purple" from 2010 details a protocol designed to produce the compound with minimal hazards and at low cost, which is amenable to producing relatively large quantities in a student laboratory setting [1] [5]. The procedure involves optimizing critical steps like the bromination of o-nitroaniline and the conversion to the final dye, resulting in a more practical route than earlier syntheses [1].

The following workflow outlines the general stages and decision points in a research process for 6,6'-dibromoindigo, incorporating the mentioned synthesis and analysis methods.

Start Start Research on 6,6'-Dibromoindigo Synth Synthesis Start->Synth OptRoute Follow Optimized Synthesis (e.g., Wolk & Frimer, 2010) Synth->OptRoute Challenge1 Challenge: Low Yield or Impurities OptRoute->Challenge1 Possible Outcome Analyze Purity & Composition Analysis OptRoute->Analyze Successful Synthesis Trouble Troubleshooting Challenge1->Trouble HPLC Use Validated HPLC-DAD Method Analyze->HPLC Challenge2 Challenge: Photodebromination HPLC->Challenge2 Detected Issue App Proceed to Application HPLC->App Quality Confirmed Sol1 Control Light Exposure & pH of Dye Bath Challenge2->Sol1 Trouble->OptRoute Re-attempt Synthesis Sol1->App

Experimental Protocol: HPLC Analysis for Component Identification

This protocol is adapted from the method validated by Vasileiadou et al. (2016) [4].

  • Sample Preparation: Dissolve the solid Tyrian purple sample in dimethyl sulfoxide (DMSO) with the aid of heating (e.g., in a hot water bath) to ensure complete extraction of the coloring components.
  • Instrument Setup:
    • Column: Equilibrate a reversed-phase C18 column (e.g., Alltima C18, 250 mm × 3.0 mm, 5 μm) at 35°C.
    • Mobile Phase: Use a gradient elution with solvent A (H₂O + 0.1% TFA) and solvent B (Acetonitrile + 0.1% TFA).
    • Flow Rate: Set to 0.5 mL/min.
    • Detection: Use a Diode Array Detector (DAD) to acquire spectra across the UV-Vis range.
  • Injection and Run: Inject the prepared sample and run the gradient. The method is capable of baseline-separating indigotin, indirubin, and their mono- and dibrominated derivatives.
  • Analysis: Identify components by comparing their retention times and UV-Vis spectra to those of authentic standards. Use calibration curves for quantification.

References

stability of brominated indole precursors

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Quantification Data

The following table summarizes key quantitative data for three dominant brominated indole precursors from Dicathais orbita, as established by a validation study using HPLC-MS/DAD [1].

Precursor Compound Intra-Day RSD (%) Inter-Day RSD (%) Limit of Detection (mg/mL) Limit of Quantification (mg/mL)
Tyrindoxyl Sulphate 0.46 0.17 0.07 0.22
Murexine Data Not Specified Data Not Specified 0.03 0.09
6-Bromoisatin Data Not Specified Data Not Specified 0.004 0.01

Key findings from this validation study indicate that alcoholic solvents are more effective for extracting choline esters (like murexine) and indoxyl sulphates [1]. The low relative standard deviation (RSD) values for tyrindoxyl sulphate confirm that the analytical method is highly precise and reproducible for quantifying this key precursor [1].

Experimental Protocol: Extraction & Analysis

This detailed methodology for the extraction and LC-MS analysis of brominated indoles from muricid mollusc tissues is adapted from published research [1] [2].

Materials
  • Tissue Sample: Hypobranchial gland or egg mass from a muricid species (e.g., Dicathais orbita).
  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water.
  • Equipment: High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) with a diode array detector (DAD), analytical balance, centrifuge, vortex mixer, and ultrasonic bath.
Procedure
  • Sample Preparation: Precisely weigh approximately 100 mg of frozen tissue. Homogenize the tissue in 1 mL of an alcoholic solvent (e.g., methanol or ethanol) using a vortex mixer and a brief sonication (5-10 minutes) to facilitate cell lysis and compound extraction [1].
  • Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000-15,000 × g) for 10 minutes to pellet cellular debris. Carefully collect the supernatant containing the brominated indoles.
  • LC-MS Analysis:
    • Chromatography: Inject an aliquot of the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient, starting from 5% acetonitrile to 95% over 20-30 minutes [2].
    • Detection: Monitor the effluent with a DAD detector (wavelength range 200-400 nm) and a mass spectrometer equipped with an electrospray ionization (ESI) source [1] [2].
  • Compound Identification: Identify compounds by comparing their retention times and mass spectra to authentic standards. Key identifiers include [2]:
    • 6-Bromoisatin: Retention time ~6.39 min; ESI-MS ions at m/z 224, 226 [M+H]+.
    • Tyrindoleninone: Retention time ~11.03 min; ESI-MS ions at m/z 255, 257 [M+H]+.
    • Tyriverdin: ESI-MS ions at m/z 511, 513, 515 [M+H]+.

The workflow below outlines the key stages of this protocol.

Start Start S1 Weigh & Homogenize Tissue Start->S1  Alcoholic Solvent End End S2 Centrifuge to Pellet Debris S1->S2 S3 Collect Supernatant S2->S3 S4 LC-MS Analysis S3->S4  Inject S5 Data Analysis & ID S4->S5 S5->End

Frequently Asked Questions & Troubleshooting

Q1: My LC-MS chromatograms show poor peak shape or low signal for the brominated indoles. What could be wrong?

  • A: This is often related to sample preparation or instrument calibration.
    • Check Extraction Solvent: Ensure you are using an alcoholic solvent (methanol/ethanol) as they have been shown to be more effective for extracting these compounds [1].
    • Confirm MS Calibration: Calibrate the mass spectrometer according to manufacturer specifications. For preliminary identification, look for characteristic ion doublets due to the 79Br and 81Br isotopes (e.g., m/z 224/226 for 6-bromoisatin and 255/257 for tyrindoleninone) [2].
    • System Suitability Test: Run a standard mixture of known compounds (if available) to verify the LC-MS system's performance before analyzing precious samples.

Q2: I am concerned about the stability of these precursors during storage. What are the best practices?

  • A: Stability is a key consideration for quantitative work.
    • Low Temperatures: Store all extracts and isolated compounds at -20°C or -80°C to slow degradation.
    • Dark Conditions: Many brominated indoles are light-sensitive. Perform extraction procedures in low-light conditions and store samples in amber vials to prevent photochemical reactions [3].
    • Monitor Stability: Use the validated LC-MS method to periodically check stored samples for the appearance of degradation products like 6-bromoisatin, which is a known oxidative by-product [2] [3].

Q3: How can I distinguish between the different brominated indole precursors?

  • A: Use a combination of chromatographic retention time and mass spectral data.
    • Retention Time: Under the described LC conditions, 6-bromoisatin typically elutes before tyrindoleninone [2].
    • Mass Spectra: The most reliable method is to use the unique molecular ion ([M+H]+) for each compound, paying attention to the bromine isotope pattern [2]. For ultimate confirmation, compare your data with published values or run authentic standards. The relationship between these precursors during Tyrian purple synthesis is shown below.

TSS Tyrindoxyl Sulphate (m/z 336, 338) Tn Tyrindoleninone (m/z 255, 257) TSS->Tn Hydrolysis & Oxidation Tv Tyriverdin (m/z 511, 513, 515) Tn->Tv Dimerization BrIsatin 6-Bromoisatin (m/z 224, 226) Tn->BrIsatin Oxidation Dye Tyrian Purple (6,6'-Dibromoindigo) Tv->Dye Photolytic Cleavage BrIsatin->Dye Side Reaction

References

optimizing dibromoindigo extraction solvents

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary goal of solvent optimization? The primary goal is to maximize the yield and purity of the target compound (e.g., dibromoindigo) while minimizing solvent consumption, processing time, and environmental impact. This involves selecting the optimal solvent or solvent mixture and fine-tuning the process conditions [1] [2].

  • Q2: Why is my extraction yield low? Low yield can be due to several factors: an incorrect solvent that doesn't match the polarity of your target compound, insufficient extraction time, temperature that is too low to facilitate adequate solubility and diffusion, or a sample matrix that is too coarse, limiting solvent penetration [2].

  • Q3: My extracts have a lot of impurities. How can I improve purity? Impurities often arise from a lack of solvent selectivity. Using a solvent with higher selectivity for your target compound can help. Additionally, incorporating a purification step immediately after extraction, such as using macroporous resin, can significantly enhance the purity of the final extract [3].

  • Q4: Are there greener alternatives to traditional organic solvents? Yes, green solvents are a major trend in modern extraction. These include Deep Eutectic Solvents (DES), supercritical fluids like CO₂, ionic liquids, and bio-based solvents like ethanol. These alternatives often reduce toxicity and environmental footprint while maintaining high extraction efficiency [4] [2].

Troubleshooting Guide: Common Extraction Issues and Solutions

Issue Possible Causes Recommended Solutions
Low Yield Incorrect solvent polarity; Inefficient technique; Inadequate time/temperature. Use computational screening (e.g., COSMO-RS); Switch to assisted methods (e.g., Ultrasound, Microwave); Optimize parameters with Response Surface Methodology [1] [4] [3].
Poor Purity Low solvent selectivity; Co-extraction of impurities. Optimize solvent selectivity; Add a post-extraction purification step (e.g., column chromatography) [3] [2].
Process Too Slow Reliance on conventional, passive methods. Adopt modern, assisted techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to dramatically reduce extraction time [4] [2].
Emulsion Formation Surfactants in sample; Solvents with similar polarity. Adjust pH or ionic strength; Switch to a different solvent; Use centrifugation to break the emulsion [5].
High Solvent Consumption Use of traditional methods like Soxhlet. Implement Solid Phase Extraction (SPE) or Supercritical Fluid Extraction (SFE) which use significantly less solvent [2] [6].

Experimental Protocol: A Framework for Solvent Optimization

The following workflow outlines a systematic approach to optimize solvent extraction. For a visual summary, refer to the diagram in the next section.

1. Define Objective and Constraints Clearly state whether the goal is to maximize yield, purity, or a balance of both. Identify constraints such as allowable solvents (especially for pharmaceutical applications), budget, and available equipment [1].

2. Select and Screen Solvents

  • Computational Screening: Use a method like COSMO-RS to predict the solubility of your target compound in thousands of potential solvents and solvent mixtures. This virtually screens out poor candidates and identifies the most promising ones for experimental testing [1].
  • Initial Lab Tests: Perform small-scale, single-solvent extractions (e.g., using SLE or UAE) with the top candidates from the computational screen to confirm their performance.

3. Optimize Process Parameters Once a promising solvent is identified, optimize the key process variables. A highly effective method is Response Surface Methodology (RSM), which models the interaction between multiple factors. Key parameters to optimize include [3]:

  • Temperature
  • Extraction Time
  • Solid-to-Liquid Ratio
  • Solvent Power (e.g., water content in a DES)

4. Validate and Scale-Up Conduct a validation experiment using the optimized conditions to confirm the predicted results. Once validated, the process can be carefully scaled up to the desired production level.

Optimization Workflow and Troubleshooting Logic

The diagram below maps the systematic optimization workflow and the logical path for troubleshooting common problems.

G Start Define Objective: Maximize Yield, Purity, or Both Screen Computational Screening (e.g., COSMO-RS) Start->Screen LabTest Initial Lab Validation Screen->LabTest RSM Systematic Optimization (e.g., RSM) LabTest->RSM Validate Validate Optimized Conditions RSM->Validate Variables Temperature, Time, Solid-Liquid Ratio Variables->RSM Problem Experiencing an Issue? LowYield Low Yield? Problem->LowYield LowPurity Low Purity? Problem->LowPurity LongTime Process Too Slow? Problem->LongTime LowYield->Screen Re-visit Solvent Selection LowPurity->Screen Re-visit Solvent Selectivity LongTime->RSM Optimize Time & Power

I hope this technical support content provides a solid foundation for optimizing your extraction processes.

References

Troubleshooting Guide: Reducing Byproducts in Indigo Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions, synthesized from recent research:

Problem & Possible Cause Recommended Solution Key References

| Problem: Red-colored byproduct in synthesis mixture.

Cause: Formation of indirubin, a common byproduct that occurs when indoxyl couples with isatin or 2-hydroxyindole instead of another indoxyl molecule [1] [2]. | - Optimize reaction conditions: Lower temperature (e.g., to 30°C) and controlled aeration can reduce indirubin formation [2].

  • Use engineered enzymes: Specific mutants like the CYP105D18 L87F show reduced off-target activity and higher specificity for indigo production [3]. | [1] [2] [3] | | Problem: Synthetic indigo is black instead of blue.

Cause: Product purity. Black color is likely due to the presence of polymeric byproducts or impurities like the red indirubin, which darkens the product [1]. | - Improve product purification: Use thorough washing with appropriate solvents (e.g., water, acetone, methanol) post-precipitation to remove colored impurities [1].

  • Implement the solutions above to prevent indirubin formation at the source. | [1] | | Problem: Low yield in biological synthesis (microbial fermentation).

Cause: Imbalanced metabolic pathway. Overburdening a single microbial strain with the entire biosynthesis pathway is inefficient [2]. | - Use a microbial co-culture system: Split the pathway between two specialized E. coli strains. One handles upstream tryptophan production; the other converts tryptophan to indigo [2].

  • Employ biosensor-assisted cell selection: Enriches the culture for high-producing cells, significantly boosting output [2]. | [2] | | Problem: Inefficient enzyme activity in biocatalysis.

Cause: Interference from native enzymes in cell lysates that compete for resources (e.g., H2O2), or suboptimal enzyme specificity [3]. | - Use cell-free lysates with inhibitors: Adding catalase inhibitors (e.g., 250 µM hydroxylamine) to a cell-free system overexpressing a specific enzyme (e.g., CYP105D18) prevents H2O2 degradation and improves yield [3].

  • Apply directed evolution/gTME: Techniques like global transcription machinery engineering (gTME) can generate mutant strains or enzymes with enhanced performance [2] [3]. | [2] [3] |

Detailed Experimental Protocols

Protocol 1: Optimized Co-culture for Heterologous Indigo Biosynthesis

This protocol, adapted from a 2021 study, uses a two-strain E. coli system to balance the metabolic load and improve yield [2].

  • Strain Preparation:

    • Upstream Strain (BTP1): Engineered for high-level tryptophan production.
    • Downstream Strain (BD): Engineered to overexpress flavin-containing monooxygenase (FMO) from Methylophaga aminisulfidivorans.
  • Cultivation and Induction:

    • Inoculate the two strains in a single flask with a defined medium using glycerol as the carbon source (superior to glucose in this system).
    • Use an inoculation ratio (BTP1:BD) of 9:1.
    • Induce FMO expression with IPTG.
    • Incubate at 30°C with shaking for 48 hours [2].
  • Biosensor Integration (for enhanced yield):

    • For further improvement, replace the upstream strain with one containing a biosensor-assisted selection system (e.g., strain BTS1 with the TrpR-Pmtr-hipA circuit).
    • Co-culture BTS1 with BD at a 5:1 ratio. This system enriches for high-tryptophan-producing cells, pushing the entire pathway toward higher indigo output [2].
Protocol 2: High-Yield Indigo Synthesis Using a Cell-Free CYP105D18 System

This 2025 protocol describes a rapid, efficient cell-free method using an engineered enzyme [3].

  • Enzyme Production:

    • Use a fed-batch fermentation with an enriched autoinduction medium to produce E. coli cells overexpressing the CYP105D18 L87F mutant enzyme.
  • Cell-Free Reaction Setup:

    • Prepare a cell-free lysate from the harvested cells via disruption.
    • To the lysate, add:
      • Indole substrate.
      • H2O2 as an oxygen source.
      • 250 µM hydroxylamine to inhibit native catalases that degrade H2O2.
    • Incubate the reaction for 20 minutes. This system can yield over 700 mg/L of indigo [3].

FAQs on Indigo Synthesis

  • What is the red byproduct observed in my indigo synthesis? The reddish-brown compound is most likely indirubin, an isomer of indigo that forms as a common side product during both chemical and biological synthesis. It results from the coupling of indoxyl with a different intermediate, 2-hydroxyindole [1] [2].

  • Why is my biologically synthesized indigo black, and how can I get a pure blue product? The black color indicates impurity, often from polymeric compounds or the presence of indirubin. To achieve a pure blue color, focus on improving the purity of your final product through rigorous purification (e.g., soxhlet extraction with chloroform, repeated washing with solvents) and by optimizing synthesis conditions to minimize byproduct formation in the first place [1].

  • What are the main advantages of biological synthesis over chemical synthesis for indigo? Biological synthesis using engineered microbes offers a more sustainable and environmentally friendly alternative. It uses renewable feedstocks (like glucose or glycerol), operates under mild reaction conditions, and avoids the use of toxic petrochemicals and harsh reagents common in chemical synthesis [4].

Experimental Workflow Diagrams

The diagrams below outline the core concepts and optimized protocols for minimizing byproducts.

byproduct_formation Pathways to Indigo and Byproduct Indirubin Indole Indole Indoxyl Indoxyl Indole->Indoxyl Oxidation (e.g., by FMO) TwoHydroxyindole TwoHydroxyindole Indole->TwoHydroxyindole Alternative Oxidation Indigo Indigo Indoxyl->Indigo Dimerization Indirubin Indirubin Indoxyl->Indirubin Coupling TwoHydroxyindole->Indirubin Dimerization

co_culture_workflow Optimized Co-culture Synthesis Workflow cluster_upstream Upstream Strain (BTP1/BTS1) cluster_downstream Downstream Strain (BD) GlucoseGlycerol GlucoseGlycerol Tryptophan Tryptophan GlucoseGlycerol->Tryptophan Engineered Metabolism Indole Indole Tryptophan->Indole TnaA Indoxyl Indoxyl Indole->Indoxyl FMO Enzyme Indigo Indigo Indoxyl->Indigo Air Oxidation Start Start Co-culture Glycerol, 30°C Start->GlucoseGlycerol

References

troubleshooting low reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

PCR Amplification Troubleshooting

Low or no yield in PCR is a common problem with several potential causes. The table below outlines the primary culprits and solutions.

Problem Area Possible Cause Recommended Solution
DNA Template Poor integrity or purity [1] Re-purify template; use precipitation and 70% ethanol wash to remove inhibitors [1].
Insufficient quantity [1] Increase template amount; use DNA polymerases with high sensitivity [1].
Complex targets (GC-rich, secondary structures) [1] Use PCR additives like DMSO, glycerol, or formamide [2]; increase denaturation time/temperature [1].
Primers Problematic design [1] Ensure primers are specific, 18-30 bp long, 40-60% GC content, and have similar Tm (52-65°C) [2] [3].
Insufficient or excessive quantity [1] Optimize concentration, typically 0.1–1.0 μM [1] [2].
Reaction Components Inappropriate/insufficient DNA polymerase [1] Use hot-start polymerase to prevent non-specific amplification [1] [2]; increase enzyme amount if additives are used [1].
Insufficient Mg²⁺ concentration [1] Optimize Mg²⁺ concentration (typically 1.5-2.5 mM); note that EDTA or high dNTPs may require more Mg²⁺ [1] [2].
Unbalanced dNTP concentrations [1] Use equimolar concentrations of all four dNTPs, typically 20-200 μM each [1] [2].
Thermal Cycling Suboptimal annealing temperature [1] Optimize in 1-2°C increments; use a temperature 3-5°C below the primer Tm [1] [2].
Insufficient extension time [1] Use ~1 minute per 1000 bp as a starting point and adjust for longer targets [1] [2].

Chemical Synthesis Reaction Troubleshooting

For chemical reactions, a systematic approach to identify the root cause is essential. The workflow below outlines a logical troubleshooting process.

chemical_troubleshooting Low Reaction Yield Low Reaction Yield Initial Assessment Initial Assessment (Ensure Safety & Stabilize) Low Reaction Yield->Initial Assessment Data & Log Review Data & Log Review (Check for anomalies in T, P, flow rates) Initial Assessment->Data & Log Review Physical Inspection Physical Inspection (Check for damage, leaks, corrosion) Initial Assessment->Physical Inspection Symptom Analysis Symptom Analysis (e.g., T rise, P fluctuation, unexpected products) Data & Log Review->Symptom Analysis Physical Inspection->Symptom Analysis Targeted Testing Targeted Testing (Pressure test, mixture analysis) Symptom Analysis->Targeted Testing

Frequently Asked Questions (FAQs)

PCR-Related FAQs

Q1: My PCR gel shows a smear instead of a clean band. What should I do? A: A smeared band can result from several issues [4]:

  • Suboptimal Conditions: Increase the annealing temperature to improve specificity and ensure the extension time is not too long [4].
  • Degraded Template: Check the integrity of your DNA template by running it on a gel [1].
  • Contamination: A common cause is the accumulation of amplifiable contaminants that interact with your primers. The most efficient solution is to design a new set of primers with different sequences [4].
  • Excess Enzyme/Template: Reduce the amount of DNA polymerase or template DNA to minimize non-specific amplification [1].

Q2: How can I prevent primer-dimer formation? A: Primer-dimer occurs when primers anneal to each other. To prevent it [4]:

  • Redesign Primers: Check that the 3' ends of your forward and reverse primers are not complementary.
  • Optimize Conditions: Increase the annealing temperature and lower the primer concentration [1] [4].
  • Use Hot-Start Polymerase: This prevents enzyme activity at low temperatures, reducing non-specific priming and primer-dimer formation [1] [4].
Chemical Synthesis FAQs

Q3: What are the modern, efficient methods for optimizing chemical reaction yields? A: Traditional "one factor at a time" (OFAT) approaches are inefficient. Modern methods leverage:

  • Machine Learning (ML) and Bayesian Optimization (BO): These are data-driven strategies that drastically reduce the number of experiments needed. An ML model predicts reaction outcomes, and BO intelligently selects the next most promising conditions to test, efficiently navigating complex parameter spaces (e.g., solvent, catalyst, temperature, concentration) [5] [6].
  • High-Throughput Experimentation (HTE): Using robotics to run many reactions in parallel generates the large datasets needed to train these ML models effectively [5].

Q4: A chemical reactor in my lab has suddenly failed. What is my first step? A: Safety is the absolute priority [7].

  • Initiate Emergency Shutdown: Follow established protocols to shut down the reactor if it is safe to do so.
  • Isolate the Reactor: Close valves to contain the hazard and prevent it from spreading through the process line.
  • Secure the Area: Ensure the safety of all personnel [7]. Only after the situation is stabilized should you proceed with data collection and diagnosis.

References

preventing dehydration of nitroalcohol intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dehydration and How to Prevent It

Nitroalcohol intermediates can readily dehydrate to form nitrostyrenes. This is often an undesirable side reaction that occurs if the reaction conditions are not properly controlled [1].

The table below summarizes the main factors that influence dehydration and how to manage them.

Factor Effect on Dehydration Prevention Strategy
Temperature Higher temperatures (e.g., >40°C) strongly promote dehydration [1]. Maintain reaction temperatures below 40°C [1].
Acidity Acidic conditions catalyze the dehydration reaction [1]. Keep the reaction mixture basic to neutralize any acid formed. Use basic workup conditions [1].
Water Removal Removing water can drive the equilibrium toward the nitroalcohol by preventing the reverse reaction [1]. Use solvents that form azeotropes with water (e.g., n-butanol) for removal via evaporation [1].
Solvent System The choice of solvent can help control the reaction rate and product stability [1]. Use mixed solvent systems (e.g., isopropanol/n-butanol/GAA) to buffer the reaction and allow product crystallization [1].

A Practical Workflow for Prevention

This workflow outlines a systematic approach to troubleshooting dehydration issues in your experiments. The process begins with controlling temperature and monitoring the reaction mixture, then moves through catalyst selection and a final stability check.

Start Start: Prevent Nitroalcohol Dehydration Step1 Control Temperature (Maintain below 40°C) Start->Step1 Step2 Monitor Reaction Mixture (Use TLC to detect nitrostyrene) Step1->Step2 Step3 Select Catalyst & Solvent Step2->Step3 Step4 Preventative Workup (Add water and acid to neutralize base post-reaction) Step3->Step4 Step5 Final Stability Check (Store product acidic, cold, and dry) Step4->Step5 End Stable Nitroalcohol Intermediate Step5->End

Detailed Experimental Protocol

Here is a detailed methodology based on a successfully reported procedure for minimizing dehydration [1].

1. Catalyst Preparation (Phenylethylamine, PEA)

  • Procedure: If starting with phenylethylamine hydrochloride salt, melt the salt and add potassium hydroxide (KOH) flakes. A sticky KCl paste will separate from the PEA base. Decant or pour off the pure PEA for use [1].

2. Reaction Setup

  • Solvent System: Prepare a mixed solvent of at least 50% isopropanol, with equal parts n-butanol and glacial acetic acid (GAA). The GAA acts as a buffer against water buildup [1].
  • Reaction Vessel: A sealed TLC jar or similar small vessel is suitable.
  • Conditions: Add your nitroalkane and aldehyde substrates to the solvent. Use a minimal excess of nitroalkane (≤20%). Add the PEA catalyst in small, catalytic quantities. Stir the mixture thoroughly to avoid local concentration hotspots [1].
  • Temperature: Run the reaction at or below 40°C. A low-heat source like a coffee cup warmer can be used [1].

3. Reaction Monitoring and Workup

  • Monitoring: Use TLC to monitor the reaction. The formation of large yellow crystals of the nitroalcohol is a positive visual indicator [1].
  • Workup: Once the reaction is complete, add water and acid to the mixture. This is critical to neutralize the base catalyst and prevent base-catalyzed dehydration from resuming during workup or storage [1].
  • Storage: For long-term stability, keep the final purified nitroalcohol product in a slightly acidic, cool, and dry environment [1].

Frequently Asked Questions

Why is glacial acetic acid (GAA) used in a base-catalyzed reaction? GAA serves as a clever buffer. In a dry environment, it doesn't significantly interfere with the base catalyst. However, if water (a product of dehydration) accumulates, the GAA begins to behave as an acid, slowing the reaction and preventing runaway side-reactions. When the water is removed, the reaction can resume [1].

What is the role of n-butanol in the solvent mixture? n-butanol forms an azeotrope with approximately 50% water. This allows for efficient removal of water from the reaction mixture through evaporation, helping to drive the equilibrium toward the nitroalcohol product [1].

How does the choice of catalyst affect the reaction? Primary amines like phenylethylamine (PEA) are effective because the reaction can proceed through an imine intermediate, which eliminates water at the start of the process. This results in less free water being present during the carbon-carbon bond formation step, reducing the potential for interference and side reactions [1].

References

Understanding Leuco Dyes and Air Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are leuco dyes and why are they often air-sensitive?

A leuco dye is a chemical dye that can switch between two forms: a colored state and a colorless (leuco) state [1]. This switch can be triggered by heat, light, or pH changes, making them useful in various applications.

Many leuco dyes, especially in their reduced, colorless leuco form, are highly sensitive to oxygen in the air. Exposure can cause irreversible oxidation, converting them back to their colored form prematurely and degrading the sample [1]. This reactivity is a core principle in their use but also a major handling challenge in research.

Q2: What are the common risks when handling air-sensitive compounds?

Handling air-sensitive materials presents specific risks that must be managed [2]:

  • Decomposition: Exposure to air (oxygen or moisture) can cause reagents to decompose, leading to failed experiments and wasted resources.
  • Undesired Side-Reactions: Air exposure can trigger side reactions, producing unwanted byproducts that complicate purification and analysis.
  • Fire and Explosion Hazards: Some highly reactive compounds (e.g., organolithium reagents, pyrophoric materials) can ignite spontaneously upon contact with air or moisture [2].

Equipment and Techniques for Air-Free Handling

Q3: What are the primary methods for handling air-sensitive leuco dyes?

There are three main techniques, each suited for different tasks. The following table compares their key features to help you select the right one.

Technique Best For Key Advantages Key Limitations
Glove Box [3] Long-term storage; preparing stable samples; performing multi-step processes without air exposure. Provides a large, protected inert workspace; allows use of benchtop equipment inside. Limited space for complex setups; higher initial cost; requires maintenance.
Schlenk Line[ [2]] [4] Chemical synthesis; reactions in solution; transfers between vessels; isolating and purifying products. High degree of atmospheric control; suitable for complex reaction setups. Requires significant skill and training; not ideal for simple storage or large solids.
Glove Bag [3] Infrequent, short-term tasks; isolating a single piece of equipment. Inexpensive; portable and easy to set up. Less secure inert atmosphere; easily compromised; unsuitable for highly sensitive materials.

Q4: What is a standard workflow for handling a leuco dye solution using a Schlenk line?

The diagram below illustrates the key steps for a procedure like transferring an air-sensitive leuco dye solution under an inert atmosphere using a Schlenk line and cannulation.

Start Start: Prepare Setup A Flask A: Leuco Dye Solution (Inert Atmosphere) Start->A B Flask B: Empty Receiver (Sealed with Septum) Start->B C Step 1: Purge Flask B A->C B->C D Step 2: Create Pressure Gradient C->D E Step 3: Transfer Solution D->E Double-tipped needle (CDA) F End: Secure Sample E->F

Standard Cannulation Transfer Protocol [2] [4]:

  • Setup: Secure the vessel containing the air-sensitive leuco dye solution (Flask A) and a clean, dry receiving flask (Flask B) fitted with a rubber septum.
  • Purge: Connect Flask B to the Schlenk line's inert gas (N₂/Ar) supply and purge the flask to displace any air.
  • Equalize Pressure: Insert a needle attached to an inert gas supply (or a gas-filled balloon) into Flask B's septum to maintain positive pressure.
  • Transfer: Using a double-tipped needle (CDA), connect Flask A and Flask B. The positive pressure in Flask B will push the solution from A to B through the needle.
  • Isolate: Once transferred, remove the needles and securely seal Flask B. The leuco dye solution is now stored in an inert environment.

Troubleshooting Common Issues

Q5: My leuco dye is still degrading despite using a Schlenk line. What could be wrong?

  • Problem: Contaminated Solvents or Glassware
    • Solution: Ensure all solvents are anhydrous and all glassware is thoroughly cleaned and oven-dried before use. Even minor water condensation can cause decomposition [2].
  • Problem: Inefficient Purging
    • Solution: Use the "Pump-Purge" method (also called Freeze-Pump-Thaw) on your Schlenk line. This involves freezing the solution, applying a vacuum to remove dissolved gases, thawing under an inert atmosphere, and repeating several cycles to ensure a complete removal of oxygen [4].
  • Problem: Leaky Connections
    • Solution: Check that all ground-glass joints are properly greased to form an airtight seal. Inspect rubber septa for holes and replace them if they are worn out [4].

Critical Safety Best Practices

Q6: What are the non-negotiable safety rules for this work?

  • Always Use a Fume Hood: Perform all operations involving volatile or toxic materials inside a properly functioning fume hood.
  • Conduct a Risk Assessment: Before starting, identify potential hazards (pyrophoric reagents, pressurized gas, vacuum) and plan your procedure accordingly [2].
  • Wear Appropriate PPE: Always wear safety glasses, gloves, and a lab coat.
  • Check for Liquid Oxygen Risk: Never use a Schlenk line cold trap submerged in liquid nitrogen to condense organic vapors. This can cause an explosion due to the condensation of liquid oxygen [4].
  • Use Specialized Packaging: For storing and dispensing sensitive reagents, use specialized packaging like AcroSeal bottles, which limit atmospheric exposure and allow for safe withdrawal via syringe [2].

References

Tyrian Purple Precursors: Stability & Storage Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key precursors and their stability characteristics based on current research. Proper handling is crucial as these compounds are light-sensitive and can degrade.

Precursor Name Key Characteristics Stability & Handling Notes Reported Bioactivity
Tyrindoleninone Fresh egg masses contain a high proportion [1]. Reacts to form Tyrian purple and other compounds as eggs develop [1]. Toxic to marine and human pathogens at 1 mg/ml [1].
Tyriverdin Intermediate compound in the formation of Tyrian purple [1]. Highly antimicrobial even at very low concentrations (0.001 mg/ml) [1]. Bacteriostatic at 0.0005 mg/ml; inhibits Candida albicans [1].
6-Bromoisatin Final product alongside Tyrian purple from precursor reaction [1]. Has mild antimicrobial properties [1]. Mild antimicrobial activity [1].
6,6'-dibromoindigo (Tyrian Purple) The final, stable pigment molecule [2] [3]. Exhibits no significant antimicrobial activity [1]. Stable as a thin film for organic electronics [3]. No significant antimicrobial activity [1].

Troubleshooting Common Precursor Handling Issues

Here are solutions to common problems you might encounter when working with these compounds.

Problem Possible Cause Solution
Unexpected color change or fading during extraction Precursors are degrading due to light exposure or incorrect pH [4]. Perform all extraction steps in low-light conditions or under a red safe-light. Monitor and control the pH of your solutions.
Low yield of target precursor Source snails are not at the correct developmental stage; extraction is incomplete [1]. Standardize the developmental stage of the muricid egg masses used. Optimize crushing and solvent extraction protocols.
Lack of expected bioactivity in assays Precursors have degraded due to improper storage; wrong solvent used for bioassays [1]. Confirm compound stability via HPLC before assays. Ensure solvents are suitable for both the compound and the assay conditions.

Experimental Protocol: Isolation from Muricid Egg Masses

This methodology is adapted from research on the Australian muricid, Dicathais orbita [1].

  • Principle: Tyrian purple precursors are present in the egg masses and undergo a natural chemical ripening process. They can be extracted with organic solvents.
  • Materials:
    • Fresh egg masses from a relevant muricid species (e.g., Dicathais orbita).
    • Mortar and pestle (or mechanical homogenizer).
    • Organic solvents (e.g., acetone, dichloromethane).
    • Separatory funnel, glassware, rotary evaporator.
    • Thin-layer chromatography (TLC) or HPLC system for analysis.
  • Procedure:
    • Homogenization: Gently homogenize the fresh egg masses in a suitable solvent (e.g., acetone) to extract the precursors.
    • Filtration: Filter the homogenate to remove solid debris.
    • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at low temperature (e.g., <30°C).
    • Separation & Analysis: Separate the crude extract using flash chromatography or preparative TLC. Identify fractions containing tyrindoleninone, tyriverdin, and 6-bromoisatin using analytical TLC or HPLC by comparing with known Rf values or retention times.
    • Storage: Store purified fractions in dark vials under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to maximize stability.

Research Workflow for Precursor Isolation & Testing

The diagram below outlines the logical workflow for isolating and testing Tyrian purple precursors, from hypothesis to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Extract Analysis & Separation cluster_bio Bioactivity Testing node_blue node_blue node_red node_red node_green node_green node_yellow node_yellow node_light node_light node_dark node_dark start Hypothesis: Precursors have bioactive properties sample Obtain Fresh Muricid Egg Masses start->sample homogenize Homogenize in Solvent sample->homogenize filter Filter and Concentrate homogenize->filter tlc TLC/HPLC Analysis filter->tlc separate Separate Precursors (Column Chromatography) tlc->separate identify Identify Fractions (Spectroscopy) separate->identify prep_plates Prepare Assay Plates identify->prep_plates For Bioassay store Store Pure Fractions (Dark, -20°C, Inert Gas) identify->store Pure Compound apply_frac Apply Purified Fractions prep_plates->apply_frac incubate Incubate and Measure apply_frac->incubate analyze Analyze Data incubate->analyze store->prep_plates Future Use

Key Technical Recommendations

Based on the literature, here are critical points for your experimental design:

  • Prioritize Light Control: The transformation of colorless secretions into the colored dye is photochemical [4]. Conduct extractions and store stock solutions in the dark to prevent uncontrolled reactions.
  • Standardize Biological Material: The composition of precursors changes during the development of the muricid egg masses [1]. For reproducible results, it is critical to use biological material at a consistent, documented developmental stage.
  • Validate with Analytics: Do not rely on color alone to identify precursors. Use analytical techniques like TLC or HPLC to confirm the presence and purity of tyrindoleninone, tyriverdin, and 6-bromoisatin before proceeding to bioassays [1].

References

HPLC Validation Parameters and Acceptance Criteria

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key validation parameters and their typical acceptance criteria based on ICH and other regulatory guidelines [1] [2] [3]. You should confirm these criteria for your specific application.

Parameter Definition Typical Acceptance Criteria Experimental Approach Summary
Accuracy [3] Closeness of results to the true value. Recovery: 98-102% [2]. Analyze samples spiked with known analyte concentrations and calculate % recovery [1] [2].
Precision [1] [3] Closeness of agreement between a series of measurements. RSD < 2% for repeatability [1]. Multiple injections of homogeneous sample (e.g., 6x for repeatability); calculate Relative Standard Deviation (RSD) [1] [2].
Specificity [1] [2] Ability to assess analyte unequivocally in the presence of potential interferences. No interference observed; analyte peak is pure [2]. Analyze blank matrix, placebo, and spiked samples; confirm no peak overlap from impurities, degradants, or matrix [1].
Linearity [1] Ability to obtain results proportional to analyte concentration. Correlation coefficient, R² ≥ 0.99 (or 0.999) [1] [2] [3]. Prepare & analyze standard solutions at ≥5 concentration levels; plot response vs. concentration; perform linear regression [1].
Range [3] Interval between upper and lower analyte concentrations for which suitable precision, accuracy, and linearity are demonstrated. Defined by the linearity study, e.g., 80-120% of test concentration for assay [3]. The validated interval from the linearity study [2].

| LOD & LOQ [1] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with precision and accuracy. | LOD: Signal-to-Noise ~3:1 [1] [3]. LOQ: Signal-to-Noise ~10:1 [1] [3]. | Based on visual evaluation, signal-to-noise ratio, or standard deviation of response and slope (LOD=3.3σ/S; LOQ=10σ/S) [1] [2] [3]. | | Robustness [1] [2] | Capacity to remain unaffected by small, deliberate variations in method parameters. | Results remain within acceptance criteria despite variations. | Deliberately vary critical parameters (e.g., temp., flow rate, mobile phase pH); evaluate impact on system performance [1] [2]. |

Detailed Experimental Protocols

Here are detailed methodologies for key validation experiments, which you can adapt for analyzing Muricidae metabolites.

Linearity and Range
  • Procedure: Prepare a minimum of five standard solutions at different concentrations (e.g., spanning 10-150% of the expected target concentration). Inject each solution in triplicate [1] [3].
  • Data Analysis: Plot the average peak response (area or height) against the analyte concentration. Perform a linear regression analysis. The correlation coefficient (R²), y-intercept, and slope of the calibration curve are used to demonstrate linearity [1] [2].
Accuracy (Recovery Studies)
  • Procedure: Spike the blank sample matrix (e.g., a control tissue extract from Muricidae) with known quantities of the analyte metabolite at multiple concentration levels (e.g., 80%, 100%, 120%). Analyze these samples [1] [2].
  • Data Analysis: Calculate the percentage recovery of the analyte using the formula: (Measured Concentration / Spiked Concentration) * 100. The mean recovery across all levels should meet the acceptance criteria (e.g., 98-102%) [2].
Precision (Repeatability and Intermediate Precision)
  • Procedure:
    • Repeatability: Perform six replicate injections of a single, homogeneous sample preparation on the same day, using the same instrument and analyst [1] [3].
    • Intermediate Precision: Have a different analyst repeat the analysis on a different day or using a different HPLC instrument [1] [2].
  • Data Analysis: For each set of results, calculate the Relative Standard Deviation (RSD). The RSD for both repeatability and intermediate precision should be within the pre-defined limit (e.g., <2%) [1] [2].

Workflow and Relationship Diagrams

The following diagram illustrates the logical workflow and relationships between the key components of the HPLC validation process.

hplc_validation HPLC Validation Workflow cluster_params Core Validation Parameters cluster_docs Documentation & Compliance Start Method Development & Optimization P1 Specificity Start->P1 Validates P2 Linearity & Range Start->P2 Defines P3 Accuracy Start->P3 Measures P4 Precision Start->P4 Assesses P5 LOD & LOQ Start->P5 Determines P6 Robustness Start->P6 Tests D1 System Suitability Testing P1->D1 P2->D1 P3->D1 P4->D1 P5->D1 P6->D1 D2 Compile Validation Report D1->D2 Provides Data D3 Regulatory Submission D2->D3 Supports End Validated HPLC Method D3->End

Application to Muricidae Metabolites

For your research on Muricidae metabolites, here are key considerations:

  • Specificity is Critical: The complex biological matrix of Muricidae extracts means you must rigorously demonstrate that your method can separate the target metabolites (like acetogenins) from co-extracted compounds. Using Diode Array Detection (DAD) or Mass Spectrometry (MS) for peak purity analysis is highly recommended [1] [4] [5].
  • Reference Standards: Method validation requires high-purity analytical standards [1]. The accuracy of your results for unknown metabolites depends on the quality of the standards used for calibration.
  • Robustness Testing: You should identify and test critical method parameters that could affect the analysis of your specific metabolites, such as mobile phase pH, column temperature, and gradient profile [1] [2].

References

6 6' dibromoindigo vs 5 5' dibromoindigo properties

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 6,6'-Dibromoindigo

6,6'-dibromoindigo, historically known as Tyrian purple or royal purple, is a natural dye and an organic semiconductor. The table below summarizes its key properties [1] [2] [3].

Property Details for 6,6'-Dibromoindigo
IUPAC Name 6,6'-dibromo-2,2'-biindole-3,3'(1H,1'H)-dione [2]
CAS Number 19201-53-7 [2]
Molecular Formula C16H8Br2N2O2 [2]
Molecular Weight 420.055 g/mol [2] (420.060 g/mol also reported [3])
Appearance Purple solid [3]
Density 1.932 g/cm³ [2]
Boiling Point 486°C at 760 mmHg [2]
Flash Point 247.7°C [2]
Bandgap 1.8 eV [1]
HOMO/LUMO HOMO: -5.5 eV; LUMO: -3.7 eV (estimated from experimental data) [1]
Solubility Insoluble in most common organic solvents [4]
Semiconductor Performance Balanced ambipolar (both p- and n-type) charge transport; good air-stability for n-channel operation [1]

Experimental Data for 6,6'-Dibromoindigo

Optoelectronic Performance in Transistors When fabricated into ambipolar organic phototransistors, 6,6'-dibromoindigo demonstrates the following performance metrics under light illumination [1]:

Channel Type Photoresponsivity External Quantum Efficiency (EQE)
n-channel 10.3 A W⁻¹ 2437%
p-channel 55.4 mA W⁻¹ 13.1%

Spectral Characteristics

  • UV-Vis Absorption: Features a broad absorption band from approximately 350 to 700 nm, with a maximum in the visible region, contributing to its deep purple color [1] [4].
  • FTIR Spectroscopy: Key characteristic peaks include N-H stretch around 3300 cm⁻¹ and C=O stretch at 1630 cm⁻¹ [4].
  • Raman Spectroscopy: The most prominent peak is the carbon-carbon double bond stretch at 1582 cm⁻¹ [4].

Key Experimental Protocols

Here are the methodologies for key experiments involving 6,6'-dibromoindigo as reported in the literature.

1. Chemical Synthesis Protocol This is a multi-step synthesis based on a procedure from the literature [1].

  • Step 1: Synthesis of 6-bromo-3-iodoindole
    • Reaction: 6-bromoindole is reacted with iodine (I₂), sodium hydroxide (NaOH), and potassium iodide (KI) in methanol and water.
    • Conditions: Stirred at room temperature for 3 hours.
    • Work-up: The product precipitates out, is collected by filtration, and used directly in the next step.
  • Step 2: Synthesis of 3-acetoxy-6-bromoindole
    • Reaction: The product from Step 1 reacts with silver acetate (AgOAc) in glacial acetic acid.
    • Conditions: Stirred at 90°C for 2 hours.
    • Purification: The crude product is purified by column chromatography (silica gel, dichloromethane eluent).
  • Step 3: Synthesis of 6,6'-dibromoindigo
    • Reaction: The product from Step 2 is hydrolyzed with a 1M sodium hydroxide (NaOH) solution in ethanol.
    • Conditions: Stirred at room temperature for 3 hours.
    • Work-up: The final purple solid precipitates, is collected by filtration, and washed with water and cold ethanol.

2. Thin-Film Device Fabrication (for Transistors) This protocol describes how to create the active channel layer for optoelectronic devices [1].

  • Substrate Preparation: Use a silicon wafer with a 300 nm thermal SiO₂ layer. Modify the SiO₂ surface with an n-octadecyltrimethoxysilane (OTS) self-assembled monolayer to improve film formation.
  • Deposition: The 6,6'-dibromoindigo channel layer (30 nm thick) is deposited via thermal evaporation under high vacuum (<5.0 × 10⁻⁶ torr).
  • Conditions: The substrate is held at 80°C during deposition, with a slow evaporation rate of 0.1–0.3 Å/s.
  • Post-treatment: The film is thermally annealed at 100°C for 30 minutes in an inert nitrogen atmosphere.
  • Electrodes: Gold (Au) source-drain electrodes (40 nm thick) are thermally evaporated through a shadow mask to define the transistor channel.

3. Biosynthesis Workflow Identification A bacterial strain, Providencia rettgeri GS-2, was found to selectively produce Tyrian purple when fed 6-bromotryptophan [5]. The following workflow was used to identify and validate the responsible gene cluster.

G Start Identify Producing Strain Providencia rettgeri GS-2 A Whole Genome Sequencing Start->A B Bioinformatic Analysis Identify Gene Cluster A->B C Heterologous Expression in E. coli BL21(DE3) B->C D In Vitro Enzymatic Assay C->D E Metabolite Analysis (LC-ESI-QTOF-MS/MS) D->E F Result: Gene cluster confers selective production E->F

References

Comparative Analysis of Brominated Indigoids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties of indigoid dyes, which are the main components of the historic dye Tyrian Purple, based on chromatographic and colorimetric studies [1] [2].

Property Indigo (IND) 6-Bromoindigo (MBI) 6,6'-Dibromoindigo (DBI)
Color Blue [1] Violet [1] Purple [1]
Common Source Plant Indigofera tinctoria [3] Mollusk Hexaplex trunculus [1] Mollusks H. trunculus, Bolinus brandaris [1]
Solubility (Oxidized Form) Insoluble in water (vat dye) [1] [3] Insoluble in water (vat dye) [1] Insoluble in water (vat dye); slightly soluble in few organic solvents [4]
Affinity for Wool Fabric Standard [2] Strongest (postulated electrostatic interactions) [2] Standard [2]
Key Finding - Leuco form susceptible to photodebromination, converting to indigo [2] -

Detailed Experimental Protocols

The comparative data is derived from specific, reproducible experimental methods. Here are the detailed protocols for the key analyses cited.

HPLC Analysis for Pigment Identification and Quantification

This protocol is used to identify the components of a Tyrian purple pigment and determine their relative abundances [4] [1].

  • Stationary Phase: Highly retentive, moderately bonded ODS (C18) phase, with a bonding density of approximately 2.8 μmol m⁻².
  • Mobile Phase: A gradient of acetonitrile and acidified aqueous phase (e.g., 0.1% strong acid such as trifluoroacetic acid).
  • Elution: Gradient elution is used, with specific parameters optimized for separation.
  • Temperature: The column is maintained at an elevated temperature of 70°C to improve peak shape.
  • Detection: HPLC with a photodiode array (PDA) detector.
  • Sample Preparation: The slightly soluble brominated indigoids are dissolved in a particular solvent like dimethyl sulfoxide (DMSO) before injection.
Colorimetric Analysis of Dyed Textiles

This method is used to characterize the color properties of fabrics dyed with indigoids [1].

  • Dyeing Procedure: The insoluble pigments are first reduced to their soluble, colorless "leuco" forms in an alkaline vat. Multifiber fabric swatches (e.g., containing wool, nylon, triacetate, acetate) are then immersed in the dye bath. The dyeings are air-oxidized to regenerate the insoluble pigment within the fibers.
  • Color Strength (K/S) Measurement: The relative color strength of the dyeings is determined using the Kubelka-Munk equation, K/S = (1-R)²/2R, where R is the reflectance of the dyed fabric at the wavelength of maximum absorption (λₘₐₓ).
  • Color Space Coordinates: The coordinates in the CIE 1976 L*a*b* color space are measured, which define the lightness (L*), red-green axis (a*), and yellow-blue axis (b*) of the dyeings.

Experimental Workflow for Dye Analysis

The following diagram outlines the logical sequence of experiments for the colorimetric characterization of textiles dyed with brominated indigoids, from sample preparation to data analysis.

SamplePrep Sample Preparation Dyeing Dyeing Fabric (Reduction-Oxidation Vat) SamplePrep->Dyeing HPLC HPLC Analysis (Identify & Quantify Dyes) Dyeing->HPLC Colorimetry Colorimetric Analysis (Measure K/S & L*a*b*) Dyeing->Colorimetry DataAnalysis Data Analysis & Comparative Evaluation HPLC->DataAnalysis Colorimetry->DataAnalysis

Research Gap and Next Steps

As identified, the information available pertains to the dyeing industry. To conduct a comparative analysis relevant to drug development, I suggest you:

  • Consult Specialized Databases: Use pharmacology and medicinal chemistry databases like PubMed, Scopus, or CAS SciFinder to search specifically for "brominated indigoids" in conjunction with terms like "biological activity," "anticancer," "antiviral," "kinase inhibition," or "ADMET."
  • Explore Related Compounds: The indigoid structure is a backbone for many bioactive molecules. Research might exist on synthetic derivatives (e.g., indirubin, meisoindigo) rather than the natural brominated compounds themselves.

References

Comparison of Analytical Techniques for Tyrian Purple

Author: Smolecule Technical Support Team. Date: February 2026

Technique Key Measurable Data Detection Limits Sample Requirements Key Differentiating Capabilities vs. Alternatives
Multispectral Imaging (MSI) [1] Maps luminescence/reflectance under different wavelengths (e.g., UV, IR). Not highly sensitive; qualitative. Non-invasive; no sampling needed. Rapid, whole-object survey; guides targeted sampling. Complements molecular techniques.
Fibre Optic Reflectance Spectroscopy (FORS) [1] Generates reflectance spectrum; identifies colorants by absorption bands. Varies with dye & substrate; less sensitive than HPLC. Non-invasive; single-fiber analysis possible. On-site, non-destructive screening. Distinguishes between indigoid dyes (e.g., Tyrian purple vs. plant indigo).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [1] Identifies & quantifies specific molecular structures (e.g., 6,6'-dibromoindigo, indigo, monobromoindigo) [2]. High (nanogram range); can detect trace compounds. Micro-invasive (typically 2-3 mm of fibers, ~50-100 μg) [1]. "Gold standard"; definitive molecular identification. Differentiates biological sources by detecting marker compounds.

Detailed Experimental Protocols

Here are the methodologies for the key analytical techniques, as described in the research.

Protocol for Multispectral Imaging (MSI) [1]

This protocol is used for the initial, non-invasive survey of a textile to map colorants and guide further analysis.

  • Image Acquisition: A set of standardized images is captured under different illumination and filtration conditions. This typically includes:
    • Visible-R reflected (VIS): Serves as a color-accurate reference.
    • Ultraviolet-induced visible luminescence (UVL): Maps photoluminescent materials.
    • Infrared-reflected (IRR): Can reveal underdrawings or stains.
    • Infrared-reflected false colour (IRRFC): Created by combining VIS and IRR images; provides preliminary identification of colorants based on their characteristic false-color appearance.
  • Post-Processing: Images are processed and aligned. False-color images are generated to enhance and differentiate the spectral response of various dyes.
  • Interpretation: The processed images are interpreted to map the spatial distribution of colorants and identify areas of interest for analysis with more targeted techniques like FORS or HPLC-MS.
Protocol for HPLC-MS Analysis [1]

This is a micro-invasive method for definitive identification of dye molecules.

  • Sample Preparation: A small sample (2-3 mm of threads, approx. 50-100 μg) is taken under microscopic control.
  • Extraction: The dye molecules are extracted from the textile fibers using a suitable solvent, typically a mix of hydrochloric acid (HCl), methanol, and water (e.g., 37% HCl: MeOH: H2O in a 2:1:1 ratio) at a controlled temperature (e.g., 100°C) for a short period (e.g., 10 minutes).
  • Evaporation and Reconstitution: The extract is evaporated to dryness under a gentle stream of nitrogen or air. The residue is then re-dissolved in a solvent compatible with the HPLC system, such as methanol.
  • Chromatographic Separation: The sample is injected into the HPLC system. Molecules are separated in a column based on their chemical affinity with the mobile (liquid solvent) and stationary (column packing) phases.
  • Mass Spectrometric Detection: As separated molecules elute from the column, they are ionized and analyzed by the mass spectrometer. This detects molecules based on their mass-to-charge ratio (m/z). Key markers for Tyrian purple include:
    • 6,6'-dibromoindigo (m/z 419, 421, 423)
    • Indigo (m/z 262)
    • 6-bromoindigo (m/z 340, 342)
    • 6,6'-dibromoindirubin (m/z 419, 421, 423)
  • Data Analysis: The presence of these specific molecules, their retention times, and relative abundances confirm the use of Murex snails and can even help suggest the specific species used.

Analytical Workflow Visualized

The following diagram illustrates the typical workflow for identifying Tyrian purple in textiles, integrating the techniques described above.

Start Textile Object MSI Multispectral Imaging (MSI) Start->MSI FORS Reflectance Spectroscopy (FORS) MSI->FORS  Targets specific areas Decision Molecular Confirmation Required? FORS->Decision HPLC HPLC-MS Analysis Decision->HPLC Yes Results Definitive ID of Tyrian Purple Decision->Results No HPLC->Results

Key Insights for Professionals

The identification of Tyrian purple has evolved with technology. While its primary marker is 6,6'-dibromoindigo [2], the diagnostic power comes from detecting a constellation of related molecules, including indigo and monobromoindigo, which helps differentiate it from other ancient dyes [1]. Furthermore, the move towards non-invasive techniques like MSI and FORS reflects a growing priority in heritage science to minimize damage to precious artifacts [1].

The integration of these methods provides a powerful toolkit. MSI offers a macro-scale view, FORS allows for on-the-spot molecular clues, and HPLC-MS delivers definitive, granular proof [1].

References

spectral differentiation of indigo derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Properties and Structural Data

The following table summarizes the key spectral and structural characteristics of indigo and its primary isomer, indirubin, based on experimental and computational studies [1].

Feature Indigo Indirubin
Molecular Structure Symmetrical, planar trans structure with two intramolecular H-bonds [1]. Asymmetrical structural isomer; condensation of two indole rings differs from indigo [1].
Primary Chromophore H-chromophore; two intersecting merocyanine structures [2]. Conjugation system differs due to asymmetrical structure [1].
HOMO-LUMO Transition (\pi) → (\pi)* [1] (\pi) → (\pi)* [1]
Absorption (\lambda_{max}) ~605 nm (in C₂Cl₄) [2] Shorter than indigo (specific value not provided in data) [1].
Fluorescence Stronger fluorescence peak [1] Weaker fluorescence [1]
Molecular Planarity Highly planar and conjugated [1] Less planar [1]
Vibrational Modes Lower frequency for the same vibrational mode [1] Higher frequency for the same vibrational mode [1]

The color and spectral properties of indigo derivatives are highly tunable through chemical substitution. The direction of the absorption shift (bathochromic or hypsochromic) depends on the electronic nature of the substituent (electron-donating or electron-withdrawing) and its position relative to the nitrogen (donor) or carbonyl (acceptor) groups within the H-chromophore [2].

Experimental Protocols for Spectral Analysis

The experimental data cited in this guide are typically acquired through the following methodologies:

  • UV-Visible Spectroscopy: Used to determine the absorption maxima ((\lambda_{max})) and study the (\pi \rightarrow \pi^*) transitions. Measurements are performed in solution (e.g., C₂Cl₄) at standard temperature (20°C) [2] [1].
  • Fluorescence Spectroscopy: Employed to measure fluorescence quantum yields and emission spectra. Indigo derivatives generally have very low fluorescence quantum yields ((\phi_F \leq 10^{-3})) due to efficient non-radiative decay [3] [1].
  • Computational Chemistry (DFT/TD-DFT): Geometric structures are optimized using methods like Density Functional Theory (DFT) with the B3LYP functional and basis sets such as 6-311G(d,p). Time-Dependent DFT (TD-DFT) with solvation models (e.g., PCM) is used to calculate UV-Vis absorption and fluorescence spectra [1].
  • Vibrational Spectroscopy (FTIR, Raman): Used to characterize molecular structures and identify functional groups. Assignments of vibrational modes are often supported by computational results [1].
  • Photophysical Measurements: Fluorescence lifetimes are measured, and quantum yields for singlet oxygen formation ((\phi_{\Delta})) are determined. Due to the absence of a detectable triplet-triplet signal, the intersystem crossing yield ((\phi_T)) is estimated by assuming (\phi_{\Delta} \approx \phi_T). The internal conversion yield is then calculated as (\phi_{IC} = 1 - \phi_F - \phi_T) [3].

Visualizing Structural and Photophysical Relationships

The following diagrams, created with Graphviz, illustrate the core concepts of indigo's structure and its photophysical behavior.

Diagram 1: Resonance and Chromophore Structure of Indigo

IndigoStructure SubSpec Substituent PositionElectron-Donating Group EffectElectron-Withdrawing Group Effectpara/ortho to N (5,5'/7,7')Bathochromic ShiftHypsochromic Shiftpara/ortho to O (6,6'/4,4')Hypsochromic ShiftBathochromic Shift KetoForm Keto Form (Ground State) EnolForm Enol Form (Excited State) KetoForm->EnolForm Photoexcitation Fast Proton Transfer EnolForm->KetoForm Non-Radiative Relaxation (High Efficiency)

This diagram shows the "H-chromophore" of indigo and how substituent position and electronics influence its absorption. It also illustrates the excited-state proton transfer that is key to its photophysics [2] [3].

Diagram 2: Primary Deactivation Pathways of Photoexcited Indigo

IndigoDeactivation S0 S₀ (Ground State) S1 S₁ (Excited State) IC Internal Conversion (S₁→S₀) S1->IC k_IC Dominant Fluorescence Fluorescence S1->Fluorescence k_F ϕ_F ≤ 10⁻³ ISC Intersystem Crossing S1->ISC k_ISC ϕ_T ≈ ϕ_Δ T1 T₁ (Triplet State) T1->S0 Phosphorescence & Singlet Oxygen IC->S0 Fluorescence->S0 ISC->T1

This pathway details the fate of the photoexcited indigo molecule, highlighting that internal conversion (S₁→S₀) is the dominant and highly efficient deactivation channel, which explains the low fluorescence and photochemical reactivity [3].

Key Insights for Research and Development

  • Leverage Computational Chemistry: Using DFT/TD-DFT methods is highly effective for predicting the spectral properties of novel indigo derivatives before synthesis, saving lab resources [1].
  • Exploit the H-Chromophore Model: The "H-chromophore" concept provides a rational framework for designing molecules with desired absorption wavelengths by strategically placing electron-donating or withdrawing groups [2].
  • Understand the Dominant Deactivation: The extreme efficiency of internal conversion via proton transfer is the root of indigo's famous photostability. Modifying the N-H groups (e.g., through N,N'-diacylation) can disrupt this, enabling photochromism [3] [2].

References

quantifying dibromoindigo in complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Complex Mixtures

The tables below summarize the core principles and applicability of two primary analytical techniques suitable for quantifying a target compound like dibromoindigo in a complex matrix.

Table 1: Comparison of Core Analytical Techniques

Technique Acronym Core Principle Suitability for Complex Mixtures
Liquid Chromatography-Mass Spectrometry [1] LC-MS / LC-MS/MS Combines physical separation by liquid chromatography with highly selective and sensitive detection by mass spectrometry. Excellent. Chromatography separates the target from matrix interferences, and MS detection provides definitive identification and accurate quantification [1] [2] [3].
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry [2] [3] UHPLC-MS/MS An advanced form of LC-MS/MS using higher pressure for better separation efficiency, speed, and sensitivity. Ideal for high-throughput and high-sensitivity requirements. Provides superior separation resolution for complex samples [2] [3].

Table 2: Performance Characteristics of Analytical Techniques

Technique Typical LOQ Key Performance Strengths Common Sample Preparation
LC-MS / LC-MS/MS Compound-dependent (e.g., low ng/mL for antidepressants in serum [2]) High selectivity, good sensitivity, broad applicability [1]. Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction [2].
UHPLC-MS/MS Can achieve sub-ng/mL levels (e.g., 0.3-0.9 ng/mL for metabolites in urine [3]) Superior resolution, high speed, very high sensitivity, robust quantification in biological matrices [2] [3]. Solid-Phase Extraction (SPE), often with selective sorbents [4].

Detailed Experimental Protocols

Here are detailed methodologies from recent studies that can be adapted for validating an analytical method for dibromoindigo.

Protocol for HPLC-MS/MS Analysis of Antidepressants in Serum

This protocol from a 2025 study demonstrates a robust method for simultaneous quantification of multiple analytes in a complex biological matrix [2].

  • 1. Sample Preparation (Protein Precipitation):
    • An aliquot of the serum sample is mixed with acetonitrile to precipitate proteins.
    • The mixture is centrifuged, and the supernatant is collected for analysis [2].
  • 2. Chromatographic Separation:
    • Column: ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm) [2].
    • Mobile Phase: A) Water containing 0.1% formic acid and 10 mmol/L ammonium acetate; B) Methanol containing 0.1% formic acid [2].
    • Elution: A gradient elution program is used to separate the 23 different compounds [2].
  • 3. Mass Spectrometric Detection:
    • Ionization: Electrospray Ionization (ESI) is typically used for such methods.
    • Mode: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode [2].
    • Quantification: Isotope-labeled internal standards for each analyte are used to correct for matrix effects and ensure quantification accuracy [2].
  • 4. Method Validation: The method was validated for specificity, calibration curve linearity, accuracy, precision, and stability per pharmaceutical guidelines [2].
Protocol for UHPLC-MS/MS Analysis of Mercapturic Acids in Urine

This 2025 method highlights high-speed, high-sensitivity analysis [3].

  • Sample Preparation: The study likely involved a dilution or simple clean-up step, as it achieved high recovery (102-119%) with a rapid 7-minute runtime [3].
  • Chromatography: Utilizes UHPLC for fast and efficient separation.
  • Performance:
    • Run Time: 7 minutes per sample [3].
    • Limits of Quantification (LOQ): 0.3 to 0.9 ng/mL [3].
    • Accuracy (Recovery): 102%–119% across low, intermediate, and high concentration levels [3].
Protocol for Sample Clean-up Using Solid-Phase Extraction (SPE)

This protocol is crucial for analyzing very complex matrices like plant materials [4].

  • 1. Extraction: 0.5 g of finely ground sample is mixed with 10 mL of acetonitrile:water (86:14) and shaken for 30 minutes [4].
  • 2. Clean-up: An aliquot of the supernatant is loaded onto a Supel Tox AflaZea SPE cartridge. This cartridge uses an "interference removal" strategy, simplifying the process by eliminating wash steps before the target analytes are eluted [4].
  • 3. Pre-injection Preparation: The cleaned extract is diluted with water and then injected into the LC-MS/MS system [4].

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for method development and validation based on the gathered protocols.

cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification Start Start: Method Development SamplePrep Select and Optimize Prep Method Start->SamplePrep SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PPT Protein Precipitation SamplePrep->PPT LLE Liquid-Liquid Extraction SamplePrep->LLE LCSep Select LC Technique SamplePrep->LCSep RPLC Reversed-Phase LC (Non-polar stationary phase) LCSep->RPLC NPLC Normal-Phase LC (Polar stationary phase) LCSep->NPLC HILIC HILIC (for polar compounds) LCSep->HILIC Detection Select Detection Method LCSep->Detection MS Mass Spectrometry (MS) (Provides molecular mass) Detection->MS MSMS Tandem MS (MS/MS) (Provides structural info & high selectivity) Detection->MSMS UV UV-Vis Detection (Less specific for complex mixes) Detection->UV MethodVal Method Validation Detection->MethodVal Analysis Sample Analysis MethodVal->Analysis

Recommendations for Your Comparison Guide

To build your objective comparison guide for dibromoindigo, consider these steps:

  • Benchmark Against Standards: Use the validation parameters from [5], such as accuracy (98-102% recovery), precision (%RSD < 2.0), and linearity (r² > 0.9998), as benchmarks to evaluate your experimental methods.
  • Design Your Comparison: Since a direct comparison for dibromoindigo doesn't exist, you will need to generate the data. A strong experimental design would involve:
    • Using the sample preparation techniques (e.g., SPE, Protein Precipitation) on your specific dibromoindigo mixture.
    • Analyzing the samples using both a standard LC-MS/MS and a more advanced UHPLC-MS/MS system.
    • Comparing key metrics like run time, sensitivity (LOD/LOQ), resolution, and matrix effect suppression.
  • Account for Matrix Effects: As demonstrated in the cannabis study [4], always use matrix-matched calibration curves for accurate quantification if you observe ion suppression/enhancement, even after clean-up.

References

comparative photoluminescence of indigoid pigments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Photoluminescence Data

The table below summarizes key photoluminescence and photocatalytic degradation findings for indigo carmine and a samarium-doped catalyst from recent studies.

Material PL Emission Wavelengths Excitation Source Key PL-Related Findings Experimental Context
Sm3+-doped ZnS Nanoparticles [1] 559 nm, 595 nm, 642 nm 395 nm laser Characteristic f-f transitions of Sm3+ ions; used as a photocatalyst. Catalyst characterization in solution.
Indigo Carmine (Dye) [1] Not explicitly stated N/A (monitored via UV-Vis) 93% degradation rate achieved using 15 mg/L Sm3+-doped ZnS catalyst within 210 min. Photocatalytic degradation study.
Indigo (Theoretical/Molecular) [2] N/A N/A Ozone oxidation produces isatin and other products (C16H10N2O3, C8H6NO3), identified via HPLC and fluorescence spectroscopy. Analysis of indigo's oxidative fading mechanism in artworks.

Experimental Protocols Overview

For researchers aiming to replicate or build upon these studies, here are the core experimental methodologies employed.

  • Synthesis of Sm3+-doped ZnS Nanoparticles [1]: Nanoparticles were synthesized using a reflux method. The resulting nanocrystals had a particle size of 3–12 nm as calculated by the Scherrer equation from X-ray diffraction (XRD) data.
  • Photocatalytic Degradation Procedure [1]:
    • Indigo carmine dye solution and the Sm3+-doped ZnS catalyst (15 mg/L) were mixed.
    • The reaction mixture was exposed to light to initiate the catalytic process.
    • The degradation process was monitored using UV-Vis spectroscopy, and the kinetics were found to follow a pseudo-first-order model.
  • Analysis of Indigo Oxidation Products [2]:
    • HPLC Analysis: A Waters 2487 HPLC with a C18 column was used. For one set of conditions, a gradient elution with acetonitrile and water was employed at a flow rate of 0.55 ml/min, with detection at 254 nm.
    • Fluorescence Spectroscopy: A PerkinElmer LS-55 spectrophotometer was used with an excitation wavelength of 330 nm.

Indigo Oxidation Pathway

The following diagram illustrates the reaction pathway for the ozone-induced oxidative decomposition of indigo, which leads to photoluminescent products like isatin [2].

G O3 O₃ (Ozone) Intermediate1 Cyclic Peroxide Intermediate O3->Intermediate1 O₃ Addition to C=C Indigo Indigo Molecule (C₁₆H₁₀N₂O₂) Indigo->O3 Electrophilic Attack Intermediate2 Unstable Intermediate Intermediate1->Intermediate2 Molecular Rearrangement Products Oxidation Products: Isatin (C₈H₅NO₂) C₁₆H₁₀N₂O₃ C₈H₆NO₃ Intermediate2->Products Bond Cleavage

Interpretation and Research Considerations

  • Mechanism Insight: The identified oxidation pathway confirms that indigo's fading involves a complex reaction with ozone, producing specific photoluminescent molecules like isatin [2]. This is crucial for understanding the stability of indigoid pigments.
  • Catalyst Performance: The high degradation efficiency of Sm3+-doped ZnS nanoparticles against indigo carmine highlights their potential as photocatalysts for wastewater treatment [1]. The lanthanide ion doping enhances photocatalytic activity by improving charge separation.

References

validation of extraction methods for bioactive compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Extraction Methods & Validation

The table below summarizes the core characteristics, advantages, and limitations of various conventional and modern extraction techniques, which is crucial for selecting an appropriate method requiring validation [1] [2].

Extraction Method Principle Key Advantages Major Limitations Typical Solvents Used
Maceration [1] Soaking plant material at room temperature. Simple, low equipment cost [1]. Lengthy process, high solvent use, low efficiency for some compounds [1]. Ethanol, methanol, water [1].
Soxhlet Extraction [1] Continuous cycling of solvent through sample. High yield for non-polar compounds, simple operation [1]. High temperature degrades heat-sensitive compounds, high solvent consumption [1]. Hexane, petroleum ether, chloroform [1].
Ultrasound-Assisted Extraction (UAE) [1] Uses acoustic cavitation to disrupt cell walls. Faster, lower temperature, higher efficiency, and reduced solvent use than conventional methods [1]. Potential for free radical formation, scale-up challenges [1]. Ethanol, water, methanol [1].
Microwave-Assisted Extraction (MAE) [1] Heats cells internally via microwave energy. Rapid, targeted heating, high efficiency, low solvent volume [1]. Not ideal for all plant matrices, thermal degradation risk [1]. Polar solvents like water and ethanol [1].
Supercritical Fluid Extraction (SFE) [1] [3] Uses supercritical fluids (e.g., CO₂) as solvent. Tunable selectivity, low environmental impact, preserves thermolabile compounds [1] [3]. High initial equipment cost, requires technical expertise [1]. Supercritical CO₂, often with modifiers like methanol [3].
Enzyme-Assisted Extraction (EAE) [1] Enzymes break down cell walls to release compounds. High selectivity, mild conditions, improves yield of bound compounds [1]. Enzyme cost, requires optimization of conditions (pH, temperature) [1]. Water, with specific enzymes (cellulase, pectinase) [1].

Key Parameters for Method Validation

Once an extraction method is selected, its analytical procedure must be validated to ensure the results are reliable, reproducible, and suitable for their intended purpose. The following parameters are typically assessed [3]:

  • Specificity: The method must be able to distinguish the target analyte from other components in the sample. This is often confirmed using techniques like Chromatography (UHPSFC, HPLC) with diode array detection (DAD) or mass spectrometry (MS) [3].
  • Linearity and Range: This confirms that the analytical method provides results that are directly proportional to the concentration of the analyte. It is established by analyzing a series of standard solutions at different concentrations [3].
  • Precision: This measures the repeatability of the method. It is typically expressed as the relative standard deviation (RSD%) of repeated measurements from the same sample (intra-day) and on different days (inter-day) [3].
  • Accuracy: This evaluates the closeness of the measured value to the true value. It is often determined by performing a recovery study, where a known amount of standard is added to a pre-analyzed sample, and the mixture is re-analyzed [3].

Experimental Workflow for Validation

The diagram below outlines a general experimental workflow for validating an extraction method, from sample preparation to data analysis.

G Start Start: Plant Material SP1 Drying Start->SP1 Fresh or Dried SP2 Grinding/Powdering SP1->SP2 Increased surface area Ext Extraction Process SP2->Ext Optimized parameters Analysis Chemical Analysis Ext->Analysis Crude Extract EV Extract Validation Data Data & Reporting EV->Data Validated Results Analysis->EV Quantitative Data

This workflow consists of several critical stages [2] [3]:

  • Sample Preparation: Proper preparation of the plant material is foundational. This involves drying the material (often at 40-50°C or via freeze-drying for thermolabile compounds) to prevent enzymatic degradation, followed by grinding or powdering to a homogeneous consistency. Smaller, uniform particle sizes significantly increase the surface area contact with the solvent, leading to higher extraction efficiency and more reproducible results [2].
  • Extraction Process: This is the core step where the chosen method (e.g., UAE, MAE, SFE) is applied. The process must be optimized and controlled for key parameters such as solvent type, temperature, time, and pressure to ensure consistency and maximize the yield of target bioactive compounds [1].
  • Chemical Analysis & Validation: The resulting crude extract is analyzed using techniques like Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) or High-Performance Liquid Chromatography (HPLC), often coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometer (MS). These tools separate and quantify the individual compounds. The data generated here is used to assess the validation parameters like specificity, linearity, precision, and accuracy [3].

A Guide for Researchers

Validation is not a one-size-fits-all process. The optimal approach depends on the specific bioactive compounds you are targeting and the intended application of the extract.

  • For heat-sensitive compounds like many flavonoids and polyphenols, gentle methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) are often superior as they prevent thermal degradation and better preserve bioactivity [1].
  • For complex plant matrices where compounds are bound within cell walls, Enzyme-Assisted Extraction (EAE) can be highly effective, either alone or as a pre-treatment hybridized with another method [1].
  • The most significant potential lies in hybrid strategies that combine multiple extraction techniques (e.g., enzymatic pre-treatment followed by UAE) to synergistically maximize yield, selectivity, and compound integrity [1].

References

distinguishing shellfish purple from plant indigo

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Analytical Comparison

Feature Shellfish Purple (Tyrian Purple) Plant Indigo
Primary Source Predatory sea snails (Muricidae family): Hexaplex trunculus, Bolinus brandaris, Stramonita haemastoma [1] [2] [3] Plants of the genus Indigofera, such as Indigofera tinctoria (true indigo) and Isatis tinctoria (woad) [4] [5]
Key Chemical Markers A mixture of brominated indigoids: 6,6'-dibromoindigotin (DBI), 6-bromoindigotin (MBI), and 6,6'-dibromoindirubin (DBIR) [1] [6] [7] Primarily indigotin (IND), with indirubin (INR) as a common minor component [4] [7]
Color Properties Varies by species and dyeing conditions; can range from bluish to reddish-purple. The absorption maximum of DBI on wool shifts to ~520 nm (green region) [4] [3] Characteristic blue color. The absorption maximum of indigotin on wool is over 650 nm (red-orange region) [4]
Stability under UV Light Dibrominated compounds (DBI, DBIR) degrade more rapidly under harsh UV light (254 nm) compared to monobromoindigotin and indigotin [6] Indigotin from plants shows relative stability under UV light, with slower degradation rates compared to the dibrominated compounds in shellfish purple [6]
Mass Spectrometry Markers Molecular markers include 6-bromo-1,2-dihydro-3H-indol-3-one. DE-MS readily identifies DBI, MBI, and indigotin [7] Characterized by markers such as 1,2-dihydro-3H-indol-3-one for indigotin and 1,3-dihydro-2H-indol-2-one for indirubin [7]

Detailed Experimental Protocols

For researchers seeking to replicate the analytical findings, here is a summary of key methodologies from the literature.

HPLC-DAD Analysis for Quantification and Stability Assessment

This method is used to separate, identify, and quantify the individual components in a dye sample.

  • Objective: To quantify the amounts of indigotin, 6-bromoindigotin, 6,6'-dibromoindigotin, and 6,6'-dibromoindirubin in dyed wool or silk fibres, and to assess their stability under UV radiation [6].
  • Workflow:
    • Extraction: The purple dyes are extracted from the wool or silk fibres using a suitable solvent.
    • Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD).
    • Validation: The method is validated for linearity, detection limits (0.02-0.12 μg mL⁻¹), quantification limits, precision, and accuracy [6].
    • Quantification: The matrix effect is evaluated using the standard addition approach, and the accuracy is confirmed through recovery experiments [6].
  • Application in Stability Testing: Dyed fibres are exposed to harsh UV radiation (λ = 254 nm). Samples are taken at intervals, extracted, and analyzed via HPLC-DAD to track the degradation of each compound over time [6].

The following diagram illustrates the experimental workflow for analyzing dye stability under UV light.

G Start Dyed Wool/Silk Sample UV UV Exposure (λ = 254 nm) Start->UV Extract Dye Extraction UV->Extract HPLC HPLC-DAD Analysis Extract->HPLC Quant Compound Quantification HPLC->Quant Result Stability Profile Quant->Result

Mass Spectrometric Techniques for Characterization

These techniques are pivotal for identifying the molecular markers of each dye.

  • Objective: To characterize the molecular composition of natural indigo and shellfish purple and identify specific markers [7].
  • Protocol A: Py-silylation/GC/MS
    • Procedure: The dye sample is subjected to on-line pyrolysis in the presence of hexamethyldisilazane (a silylating agent), followed by Gas Chromatography/Mass Spectrometry (GC/MS) [7].
    • Outcome: This method causes extensive fragmentation, producing diagnostic markers:
      • For plant indigo: 1,2-dihydro-3H-indol-3-one (for indigotin) and 1,3-dihydro-2H-indol-2-one (for indirubin) [7].
      • For shellfish purple: 6-bromo-1,2-dihydro-3H-indol-3-one [7].
  • Protocol B: Direct Exposure Mass Spectrometry (DE-MS)
    • Procedure: The dye sample is introduced directly into the mass spectrometer via a controlled heating device [7].
    • Outcome: This "softer" technique efficiently identifies the main molecular ions, such as 6,6'-dibromoindigotin, monobromoindigotin, and indigotin, in shellfish purple. It can also detect tyrindoxyl, a precursor in the snails [7].

Key Distinctions for Research & Development

The differences between these dyes extend beyond mere identification.

  • Stability Profiles: The varying degradation rates of brominated compounds under UV light are crucial for conserving historical textiles and for any application where lightfastness is a factor [6].
  • Novel Applications: Pure 6,6'-dibromoindigotin from shellfish purple is being investigated as a biodegradable semiconductor for eco-friendly electronics and wearable technologies [2].
  • Pathway to Color: The production of the color in shellfish purple is a complex, multi-step process involving enzymatic hydrolysis of precursors in the snail's glands followed by photochemical conversion upon exposure to air and sunlight [1] [2]. This is distinct from the vat dyeing process used for plant indigo [4].

The diagram below maps the biosynthetic pathway of the key chromophores in shellfish purple.

G Precursor Precursor in Gland (e.g., Tyrindoxyl Sulfate) Hydrolysis Enzymatic Hydrolysis Precursor->Hydrolysis Indoxyl Indoxyl Derivative Hydrolysis->Indoxyl Light Exposure to Light and Air Indoxyl->Light Chromophore Purple Chromophore (6,6'-dibromoindigotin, etc.) Light->Chromophore

References

×

XLogP3

4.1

UNII

2O3DDL8TAF

Other CAS

1277170-99-6

Wikipedia

Tyrian purple

Dates

Last modified: 08-15-2023
Lee et al. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Nature Chemical Biology, DOI: 10.1038/s41589-020-00684-4, published online 2 November 2020

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